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  • Product: ethyl (2S)-2-hydroxybutanoate
  • CAS: 88271-13-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties of Ethyl (2S)-2-hydroxybutanoate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Ethyl (2S)-2-hydroxybutanoate, a chiral ester of significant interest in synthetic organic chemistry, s...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Ethyl (2S)-2-hydroxybutanoate, a chiral ester of significant interest in synthetic organic chemistry, serves as a valuable building block for the synthesis of complex molecules, particularly in the pharmaceutical and fragrance industries. Its specific stereochemistry and the presence of both hydroxyl and ester functional groups make it a versatile synthon. This technical guide provides a comprehensive overview of the core chemical properties of ethyl (2S)-2-hydroxybutanoate, moving beyond a simple recitation of data to offer insights into the practical application and theoretical underpinnings of its behavior. We will delve into its structural and stereochemical characteristics, spectroscopic signature, physical properties, and chemical reactivity, with a focus on the causality behind experimental choices and methodologies. This document is intended to be a practical resource for researchers, enabling a deeper understanding and more effective utilization of this important chiral molecule.

Introduction: The Significance of a Chiral Building Block

In the realm of drug development and the synthesis of bioactive molecules, the precise three-dimensional arrangement of atoms is paramount. Chirality, or the "handedness" of a molecule, can profoundly influence its pharmacological and toxicological properties. Ethyl (2S)-2-hydroxybutanoate, possessing a single stereocenter at the C2 position, is a prime example of a readily accessible chiral pool starting material. Its utility stems from the ability to introduce a defined stereocenter early in a synthetic sequence, which can be elaborated upon to construct more complex chiral targets. This guide will provide the foundational chemical knowledge required to effectively harness the potential of this versatile molecule.

Structural and Stereochemical Properties

The fundamental characteristics of a molecule are dictated by its structure. For ethyl (2S)-2-hydroxybutanoate, its stereochemistry is the defining feature.

Molecular Structure and Chirality

Ethyl (2S)-2-hydroxybutanoate possesses the molecular formula C₆H₁₂O₃ and a molecular weight of 132.16 g/mol .[1][2] The structure features a four-carbon butanoate chain with a hydroxyl group at the C2 position, which is also the stereocenter. The "(2S)" designation indicates the absolute configuration at this chiral center according to the Cahn-Ingold-Prelog priority rules.

Diagram: Stereochemistry of Ethyl (2S)-2-hydroxybutanoate

G C2 C H_alpha H C2->H_alpha (back) OH OH C2->OH (front) Et_chain CH2CH3 C2->Et_chain COOEt COOEt C2->COOEt S_label (S) G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve ~10-20 mg in ~0.6 mL of deuterated solvent (e.g., CDCl₃) transfer Filter into NMR tube dissolve->transfer shim Shim the magnetic field transfer->shim acquire Acquire ¹H and ¹³C spectra shim->acquire process Fourier transform, phase, and baseline correction acquire->process analyze Integrate signals, determine multiplicities, and assign peaks process->analyze

Caption: A simplified workflow for obtaining and analyzing NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of ethyl (2S)-2-hydroxybutanoate will exhibit characteristic absorption bands:

  • O-H Stretch: A broad and strong absorption band in the region of 3500-3200 cm⁻¹, characteristic of the hydroxyl group.

  • C-H Stretch: Absorptions in the 3000-2850 cm⁻¹ region due to the stretching vibrations of the sp³ C-H bonds.

  • C=O Stretch: A strong, sharp absorption band around 1735 cm⁻¹, indicative of the ester carbonyl group. [3]* C-O Stretch: Absorptions in the 1300-1000 cm⁻¹ region corresponding to the C-O stretching vibrations of the ester and alcohol functionalities. [3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For ethyl (2S)-2-hydroxybutanoate (MW = 132.16), the molecular ion peak ([M]⁺) may be observed, although it can be weak. Common fragmentation patterns for α-hydroxy esters include the loss of the ethyl group, the ethoxy group, and cleavage adjacent to the hydroxyl group.

Physical and Chemical Properties

The physical and chemical properties of ethyl (2S)-2-hydroxybutanoate dictate its behavior in various applications and experimental setups.

Table 2: Physical and Chemical Properties

PropertyValueSource(s)
Molecular Formula C₆H₁₂O₃[1][2]
Molecular Weight 132.16 g/mol [1][2]
CAS Number 88271-13-0[1][2]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 167 °C (estimated)[5]
Solubility Soluble in organic solvents, limited solubility in water[4]

Chemical Reactivity: A Tale of Two Functional Groups

The reactivity of ethyl (2S)-2-hydroxybutanoate is dominated by the interplay of its hydroxyl and ester functionalities.

Reactions of the Hydroxyl Group

The secondary hydroxyl group can undergo a variety of transformations, including oxidation and esterification.

  • Oxidation: Oxidation of the secondary alcohol functionality yields the corresponding ketone, ethyl 2-oxobutanoate. This transformation can be achieved using a variety of oxidizing agents, such as chromic acid (Jones reagent) or pyridinium chlorochromate (PCC). [6]The choice of reagent is crucial to avoid over-oxidation or side reactions.

    Mechanism: Oxidation with Chromic Acid The oxidation proceeds via the formation of a chromate ester, followed by an E2-like elimination of the α-proton to form the ketone. [7]

Diagram: Oxidation of Ethyl (2S)-2-hydroxybutanoate

G reactant Ethyl (2S)-2-hydroxybutanoate product Ethyl 2-oxobutanoate reactant->product Oxidation reagent [O] (e.g., CrO₃, H₂SO₄) reagent->reactant

Caption: General scheme for the oxidation of the secondary alcohol.

Reactions of the Ester Group

The ester group is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and reduction.

  • Hydrolysis: The ester can be hydrolyzed back to the parent carboxylic acid, (2S)-2-hydroxybutanoic acid, and ethanol. This reaction can be catalyzed by either acid or base. [8][9] * Acid-Catalyzed Hydrolysis: This is a reversible process, and the equilibrium can be driven towards the products by using a large excess of water. [8]The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. [8][10] * Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction that yields the carboxylate salt. [11]The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. [11][12]

  • Reduction: The ester can be reduced to a diol, (2S)-butane-1,2-diol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. [4][13]The reaction proceeds via an aldehyde intermediate which is further reduced to the primary alcohol. [4][14]

Enantioselective Synthesis

The primary route to enantiomerically pure ethyl (2S)-2-hydroxybutanoate is through the asymmetric reduction of the corresponding ketoester, ethyl 2-oxobutanoate. This can be achieved using biocatalytic methods, such as with baker's yeast (Saccharomyces cerevisiae), which often show high enantioselectivity. [15][16] Experimental Protocol: Enantioselective Reduction with Baker's Yeast

This protocol is adapted from established procedures for the yeast-mediated reduction of β-keto esters. [15] Objective: To synthesize ethyl (2S)-2-hydroxybutanoate via the enantioselective reduction of ethyl 2-oxobutanoate using baker's yeast.

Materials:

  • Baker's yeast

  • Sucrose

  • Ethyl 2-oxobutanoate

  • Diatomaceous earth (Celite®)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Yeast Culture Preparation: In a large flask, dissolve sucrose in warm water and add baker's yeast. Stir the mixture at room temperature for about an hour to activate the yeast.

  • Substrate Addition: Add ethyl 2-oxobutanoate to the fermenting yeast culture.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Filter the reaction mixture through a pad of diatomaceous earth to remove the yeast cells. Saturate the filtrate with sodium chloride and extract with ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography.

Causality: The enzymes within the yeast (specifically ketoreductases) provide a chiral environment for the reduction of the ketone, leading to the preferential formation of one enantiomer over the other.

Safety and Toxicology

As with any chemical, proper handling and awareness of potential hazards are essential.

GHS Hazard Information:

  • Hazard Statements: H227 (Combustible liquid), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled). [2][13]* Precautionary Statements: P210 (Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [9][13] Toxicological Considerations:

While specific toxicological data for ethyl (2S)-2-hydroxybutanoate is limited, it is prudent to handle it with the care afforded to other organic esters. The main metabolites are expected to be ethanol and lactic acid, which are naturally occurring and generally non-toxic at low concentrations. [17]However, the chirality of the molecule could potentially lead to different metabolic pathways and toxicological profiles for each enantiomer. Therefore, appropriate personal protective equipment should always be worn when handling this compound.

Conclusion

Ethyl (2S)-2-hydroxybutanoate is a valuable and versatile chiral building block with a rich chemistry defined by its stereocenter and the presence of both hydroxyl and ester functional groups. A thorough understanding of its chemical properties, as outlined in this guide, is crucial for its effective application in the synthesis of complex, high-value molecules. By providing not just the "what" but also the "why" behind its behavior and the methodologies for its characterization and transformation, this guide aims to empower researchers to unlock the full potential of this important chiral synthon.

References

  • Chemguide. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • PSIBERG. (2023, January 8). Step-by-Step Mechanism of Fischer Esterification. Retrieved from [Link]

  • UNECE. (n.d.). List of GHS Hazard and Precautionary Statements. Retrieved from [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]

  • dev-virtualetr.uninavarra.edu.co. (n.d.). Ester Hydrolysis Mechanism Base Catalyzed. Retrieved from [Link]

  • Lumen Learning. (n.d.). 19.6: Oxidation of alcohols & aldehydes | Organic Chemistry II. Retrieved from [Link]

  • OrgoSolver. (n.d.). Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps. Retrieved from [Link]

  • Wikipedia. (n.d.). GHS hazard statements. Retrieved from [Link]

  • Spectral Assignments and Reference Data - Universitat de València. (n.d.). Retrieved from [Link]

  • Australian Government Department of Health. (2019, March 8). Propanoic acid, 2-hydroxy-, ethyl ester: Human health tier II assessment. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate - Toxics Release Inventory - EPA. (2025, October 15). Retrieved from [Link]

  • PubChem. (n.d.). (S)-ethyl 2-hydroxybutanoate. Retrieved from [Link]

  • Chegg. (2021, March 3). Solved II. The 'H NMR and 13C NMR spectra for ethyl. Retrieved from [Link]

  • Pharmaguideline. (2011, September 4). Determination of Optical Rotation and Specific Optical Rotation. Retrieved from [Link]

  • Practical No 3 Examination of optical rotation of solutions and determination of concentration using a saccharimeter. (n.d.). Retrieved from [Link]

  • Chemguide. (n.d.). Oxidation of alcohols. Retrieved from [Link]

  • ETH Zürich. (n.d.). YEAST REDUCTION OF ETHYL ACETOACETATE: (S)-( + )- ETHYL 3-HYDROXYBUTANOATE. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethyl ethanoate. Retrieved from [Link]

  • YouTube. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000361 (R)-2-hydroxybutyric Acid at BMRB. Retrieved from [Link]

  • FlavScents. (n.d.). ethyl 2-hydroxybutanoate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 2-hydroxybutanoate, 52089-54-0. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

  • FooDB. (2011, September 21). Showing Compound 2-Ethyl-2-Hydroxybutyric acid (FDB022773). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, ethyl ester, (S)-. Retrieved from [Link]

  • OENO One. (2018, March 20). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling, Biocatalytic Synthesis, and Analytical Workflows for Ethyl (2S)-2-Hydroxybutanoate

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary In modern pharmaceutical development, the synthesis of enantiomerically p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

In modern pharmaceutical development, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) relies heavily on high-quality chiral building blocks. Ethyl (2S)-2-hydroxybutanoate (also known as ethyl (S)-2-hydroxybutyrate) is a highly versatile chiral α-hydroxy ester used as a synthon in the design of specific enzyme inhibitors, receptor agonists, and complex natural products.

This technical guide provides an authoritative overview of the physicochemical properties of ethyl (2S)-2-hydroxybutanoate, detailing its molecular weight and formula. Furthermore, it outlines field-proven biocatalytic synthesis pathways and rigorous analytical workflows required to validate its chiral purity, ensuring self-validating protocols for downstream drug development applications.

Physicochemical Profiling & Structural Elucidation

Understanding the fundamental physicochemical properties of a chiral synthon is critical for optimizing reaction conditions, predicting solubility, and designing downstream purification methodologies.

Ethyl (2S)-2-hydroxybutanoate is an aliphatic ester characterized by a hydroxyl group at the C2 position, locked in the (S)-stereoconfiguration.

Table 1: Key Physicochemical Parameters
ParameterValue
IUPAC Name Ethyl (2S)-2-hydroxybutanoate
Molecular Formula C6H12O3[1]
Molecular Weight 132.16 g/mol [2]
Monoisotopic Mass 132.0786 Da[2]
General CAS Registry Number 52089-54-0 (Racemate)[1]
Structural Class α-Hydroxy Ester
Physical State Clear, colorless liquid (at standard temperature and pressure)

Mechanistic Synthesis Pathways: Asymmetric Biocatalysis

Traditional chemical asymmetric reduction of α-keto esters often requires expensive transition metal catalysts (e.g., Ruthenium or Rhodium) and complex chiral ligands. In pharmaceutical manufacturing, these methods introduce the risk of heavy metal contamination.

To circumvent this, biocatalytic asymmetric reduction using ketoreductases (KREDs) has become the industry standard. Whole-cell biocatalysts or isolated enzymes from strains such as Streptomyces thermocyaneoviolaceus, Saccharomyces cerevisiae (Baker's yeast), or Sporobolomyces salmonicolor are employed to reduce the prochiral substrate, ethyl 2-oxobutanoate, into ethyl (2S)-2-hydroxybutanoate[3][4][5].

Causality of the Enzymatic Mechanism

The stereoselectivity of this reaction is governed by the spatial constraints of the enzyme's active site. KREDs typically follow the anti-Prelog or Prelog rule for the facial discrimination of carbonyl groups[5]. The enzyme binds the ethyl 2-oxobutanoate substrate and facilitates the stereospecific transfer of a hydride ion from the cofactor NAD(P)H to the re or si face of the ketone, yielding the (S)-enantiomer with an enantiomeric excess (ee) frequently exceeding 99%[4].

Synthesis A Ethyl 2-oxobutanoate (Prochiral Substrate) B Ketoreductase (KRED) + NAD(P)H A->B Hydride Transfer C Ethyl (2S)-2-hydroxybutanoate (Target Chiral Product) B->C Stereoselective Reduction

Biocatalytic asymmetric reduction of ethyl 2-oxobutanoate to ethyl (2S)-2-hydroxybutanoate.

Analytical Workflows for Chiral Purity & Quantification

To validate the efficacy of the biocatalytic synthesis, the enantiomeric excess must be rigorously quantified. For volatile aliphatic α-hydroxy esters like ethyl (2S)-2-hydroxybutanoate, Chiral Gas Chromatography (GC) is the gold standard[3].

Why Chiral GC over HPLC?

While High-Performance Liquid Chromatography (HPLC) is common for larger APIs, volatile esters lack strong chromophores for UV detection and are highly amenable to vaporization. Direct GC analysis avoids the need for chemical derivatization, thereby preventing any artificial skewing of the enantiomeric ratio during sample preparation.

Protocol: Step-by-Step Chiral GC Analysis

Step 1: Reaction Quenching and Extraction

  • Action: Aliquot 0.5 mL of the aqueous biocatalytic reaction mixture. Filter the sample through a short diatomaceous earth column (10 mm x 30 mm) to remove cellular debris and proteins[3].

  • Action: Extract the filtrate with 5.0 mL of high-purity diethyl ether.

  • Causality: Diethyl ether is selected due to its high extraction efficiency and low boiling point (34.6 °C). This allows the organic phase to be concentrated under reduced pressure without co-evaporating the volatile ethyl (2S)-2-hydroxybutanoate product.

Step 2: Chromatographic Separation

  • Column: Use a capillary column coated with an optically active stationary phase, such as CP-Chirasil-DEX CB (typically 25 m × 0.25 mm ID)[3].

  • Causality: The β-cyclodextrin derivatives in the stationary phase form transient, non-covalent inclusion complexes with the analyte. The (R) and (S) enantiomers experience distinct steric interactions within the chiral cavity, resulting in different retention times and baseline resolution.

  • Parameters:

    • Carrier Gas: Helium (constant flow at 1.2 mL/min).

    • Injector Temperature: 220 °C.

    • Split Ratio: 50:1 (Prevents column overloading and maintains sharp, symmetrical peak shapes).

    • Oven Program: Isothermal at 90 °C (or optimized based on specific column age and flow dynamics).

Step 3: Detection and Calculation

  • Action: Detect the eluting peaks using a Flame Ionization Detector (FID) set to 250 °C.

  • Calculation: Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess using the standard formula[3]:

Analytical S1 1. Sample Extraction (Diethyl Ether) S2 2. Chiral GC Injection (Split Ratio 50:1) S1->S2 S3 3. Cyclodextrin Column (Enantiomer Resolution) S2->S3 S4 4. FID Detection & Integration S3->S4 S5 5. ee (%) Calculation S4->S5

Step-by-step chiral GC analytical workflow for enantiomeric excess determination.

Applications in Drug Development

The precise molecular weight (132.16 g/mol ) and the highly defined (S)-stereocenter of ethyl (2S)-2-hydroxybutanoate make it an ideal starting material for modular drug synthesis. In medicinal chemistry, it is frequently utilized to introduce chiral hydroxyl or alkyl groups into larger molecular scaffolds. Applications include the synthesis of specific ACE inhibitors, anti-epileptic analogs, and retinoic acid receptor agonists[4], where the absolute configuration of the intermediate directly dictates the pharmacological efficacy and safety profile of the final API.

References

  • PubChem - (R)-ethyl 2-hydroxybutanoate (CID 521365) . National Institutes of Health (NIH).[Link]

  • Butanoic acid, 2-hydroxy-, ethyl ester . NIST Standard Reference Database 69: NIST Chemistry WebBook.[Link]

  • Biocatalytic Preparation of Chiral Alcohols: Stereoselective Reduction of Carbonyl Compounds using Two Strains of the Streptomyces . International Journal of Current Microbiology and Applied Sciences.[Link]

  • An efficient biotransformation of dialkyl esters of 2-oxoglutaric acid by Rhodotorula minuta whole cells . ResearchGate.[Link]

  • Enantioselectivity and Enzyme-Substrate Docking Studies of a Ketoreductase from Sporobolomyces salmonicolor (SSCR) and Saccharomyces cerevisiae (YOL151w) . PubMed Central (PMC).[Link]

Sources

Foundational

Thermodynamic Solubility Profiling of Ethyl (2S)-2-hydroxybutanoate in Organic Solvents: A Technical Guide for Process Chemists

Executive Summary Ethyl (2S)-2-hydroxybutanoate (E2HB) is a highly versatile chiral building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), including benzofuranylpiperidine antag...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl (2S)-2-hydroxybutanoate (E2HB) is a highly versatile chiral building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), including benzofuranylpiperidine antagonists and herbicidal derivatives[1]. As a Senior Application Scientist, I frequently encounter process bottlenecks stemming from inadequate solubility data during scale-up. This whitepaper provides an authoritative, in-depth analysis of E2HB's solubility in various organic solvents. By detailing the thermodynamic principles of its solvation, providing self-validating experimental protocols, and offering actionable insights for downstream drug development workflows, this guide aims to optimize your synthetic processes.

Physicochemical Profiling & Solvation Thermodynamics

Understanding the solubility of E2HB requires a mechanistic analysis of its molecular architecture. The compound features a dual-character structure:

  • Hydrophilic Core : The

    
    -hydroxyl group acts as both a hydrogen-bond donor and acceptor, while the ester carbonyl oxygen serves as a strong hydrogen-bond acceptor.
    
  • Hydrophobic Tail : The ethyl ester and the aliphatic side chain impart significant lipophilicity.

This amphiphilic nature dictates its solvation behavior. In polar aprotic solvents like Dimethyl Sulfoxide (DMSO), the strong dipole-dipole interactions and hydrogen-bond accepting capacity of the solvent rapidly solvate the hydroxyl proton, yielding high solubility (up to 100 mg/mL, or 756.66 mM)[2]. In polar protic solvents like ethanol, the solvent network integrates seamlessly with E2HB via extensive intermolecular hydrogen bonding, making them highly miscible[3]. Conversely, in purely aqueous environments, the hydrophobic ethyl groups disrupt the water hydrogen-bond network, causing an entropic penalty that limits aqueous solubility to approximately 159 mg/mL[1][4].

Quantitative Solubility Data Summary
SolventClassificationSolubility / MiscibilityMechanistic Driver
DMSO Polar Aprotic100 mg/mL (756.66 mM)Strong dipole interactions; H-bond acceptance from E2HB's -OH group[2].
Ethanol Polar ProticSoluble / MiscibleExtensive intermolecular H-bonding network integration[3].
Diethyl Ether Non-Polar / Weakly PolarSolubleFavorable dispersion forces with the hydrophobic ethyl chains[3].
Water Polar Protic~159 mg/mL (Limited)Entropic penalty due to hydrophobic ethyl group disruption of water lattice[1][4].

(Note: Hygroscopic solvents like DMSO can significantly impact solubility; freshly opened anhydrous solvents are strictly recommended to prevent moisture-induced phase separation[2]).

High-Throughput Solubility Determination Protocol

To ensure reproducibility and scientific integrity, solubility must be measured as a thermodynamic endpoint rather than a kinetic transient. The following self-validating protocol is designed for process chemists to determine the exact solubility limits of E2HB in targeted organic solvent systems.

Protocol: Isothermal Shake-Flask Method with HPLC-RID Validation
  • Preparation & Gravimetric Dosing : Accurately weigh an excess amount of E2HB (e.g., 200 mg) into a 2 mL amber glass HPLC vial. The amber vial prevents any potential photo-degradation during prolonged equilibration.

  • Solvent Addition : Add 1.0 mL of the target organic solvent (e.g., anhydrous DMSO).

  • Kinetic Disruption (Sonication) : Subject the vial to ultrasonic bath treatment for 15 minutes. Causality: E2HB can form localized high-viscosity micro-domains in solvents like DMSO. Sonication provides the mechanical shear necessary to overcome the activation energy of initial solvation[2].

  • Thermodynamic Equilibration : Transfer the vial to an isothermal shaker set to exactly 25.0°C ± 0.1°C. Agitate at 500 RPM for 48 hours. Causality: 48 hours ensures the system transitions from kinetic dissolution to true thermodynamic equilibrium, preventing false-positive supersaturation readings.

  • Phase Separation : Centrifuge the equilibrated samples at 10,000 x g for 15 minutes at 25°C to pellet any undissolved micro-droplets or phase-separated layers.

  • Quantification : Carefully extract the supernatant and dilute appropriately in the mobile phase. Analyze via HPLC equipped with a Refractive Index Detector (RID) or UV detector (at low wavelengths, as E2HB lacks strong chromophores).

  • Self-Validation (Mass Balance) : Evaporate the solvent from the remaining undissolved fraction and weigh the residue. The sum of the dissolved mass (from HPLC quantification) and the undissolved mass must equal the initial input mass (± 2%). If the mass balance fails, the protocol must be restarted to rule out solvent evaporation or compound degradation.

G Start Gravimetric Dosing (Excess E2HB) Solvent Add Organic Solvent (Anhydrous) Start->Solvent Sonicate Sonication (15 min) Break Micro-domains Solvent->Sonicate Equilibrate Isothermal Shaking (25°C, 48 hrs) Sonicate->Equilibrate Centrifuge Centrifugation (Phase Separation) Equilibrate->Centrifuge Analyze HPLC-RID Analysis of Supernatant Centrifuge->Analyze Validate Self-Validation: Mass Balance Check Analyze->Validate

Experimental workflow for thermodynamic solubility screening of E2HB.

Solvent Selection Logic for Chiral Synthesis

The choice of organic solvent directly modulates the reactivity of the (2S)-hydroxyl group during downstream functionalization (e.g., protection, esterification, or inversion via Mitsunobu reaction).

  • Polar Aprotic Solvents (DMSO, DMF) : These solvents solvate the E2HB molecule without hydrogen-bonding to the nucleophilic oxygen of the hydroxyl group. This leaves the -OH group "naked" and highly reactive, making DMSO an ideal solvent for SN2-type functionalizations. However, due to its hygroscopicity, water absorption can drastically alter solubility and quench moisture-sensitive reagents[2].

  • Polar Protic Solvents (Ethanol, Methanol) : While providing excellent solubility, these solvents will competitively hydrogen-bond with reagents and can participate in transesterification side-reactions with the ethyl ester moiety of E2HB[3]. They are best reserved for crystallization or non-reactive processing steps.

  • Non-Polar Solvents (Hexane, Toluene) : E2HB exhibits moderate solubility here due to its ethyl chain. These solvents are optimal for liquid-liquid extraction workflows, allowing E2HB to be partitioned away from highly polar aqueous byproducts.

G E2HB Ethyl (2S)-2-hydroxybutanoate PolarAprotic Polar Aprotic Solvents (DMSO, DMF) E2HB->PolarAprotic PolarProtic Polar Protic Solvents (EtOH, MeOH) E2HB->PolarProtic NonPolar Non-Polar Solvents (Hexane, Toluene) E2HB->NonPolar Mech1 Naked Hydroxyl Group (High Reactivity) PolarAprotic->Mech1 Mech2 Extensive H-Bonding (Miscible but Reactive) PolarProtic->Mech2 Mech3 Hydrophobic Solvation (Moderate Solubility) NonPolar->Mech3 App1 Ideal for SN2 / Functionalization Mech1->App1 App2 Risk of Transesterification Mech2->App2 App3 Ideal for Liquid-Liquid Extraction Mech3->App3

Logical relationship between solvent class, solvation mechanism, and synthetic application.

Storage and Handling Best Practices

Given the solubility profile and chemical nature of E2HB, proper storage is critical to maintaining its integrity. Stock solutions prepared in organic solvents (particularly DMSO) should be stored at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (up to 1 month)[2]. Because DMSO is highly hygroscopic, repeated freeze-thaw cycles can introduce atmospheric moisture, which not only alters the precise solubility limits of E2HB but can also lead to slow hydrolysis of the ester bond[2]. It is highly recommended to aliquot stock solutions into single-use vials to preserve absolute anhydrous conditions. Furthermore, appropriate protective equipment should be worn, as contact with the ester may cause skin and eye irritation[3].

References

  • The Good Scents Company. "ethyl 2-hydroxybutanoate, 52089-54-0". Available at:[Link]

  • ChemBK. "Ethyl 2-hydroxybutanoate". Available at:[Link]

Sources

Exploratory

Specific optical rotation of ethyl (S)-2-hydroxybutyrate

An In-Depth Technical Guide to the Specific Optical Rotation of Ethyl (S)-2-hydroxybutyrate Prepared by: Gemini, Senior Application Scientist Abstract The Foundational Principles of Optical Activity Chiral molecules, whi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Specific Optical Rotation of Ethyl (S)-2-hydroxybutyrate

Prepared by: Gemini, Senior Application Scientist

Abstract

The Foundational Principles of Optical Activity

Chiral molecules, which are non-superimposable on their mirror images (enantiomers), possess the unique property of rotating the plane of polarized light. This phenomenon, known as optical activity, is a fundamental tool for differentiating enantiomers, which otherwise have identical physical properties in an achiral environment (e.g., boiling point, density, refractive index).

The measurement of this rotation is performed using an instrument called a polarimeter.[1][2] The observed angle of rotation (α) is directly proportional to the concentration of the chiral substance and the path length of the light through the sample. To standardize this measurement into an intrinsic property of the compound, the concept of specific rotation ([α]) is defined by Biot's Law:[2]

For solutions: [α]λT = α / (c × l)

Where:

  • [α] is the specific rotation in degrees.

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of the light (typically the sodium D-line, 589 nm).[1]

  • α is the observed rotation in degrees.

  • c is the concentration in grams per milliliter (g/mL).

  • l is the path length of the polarimeter cell in decimeters (dm).

A positive (+) value indicates dextrorotatory rotation (clockwise), while a negative (-) value signifies levorotatory rotation (counter-clockwise).[1] For a given chiral molecule, its enantiomer will rotate light by the exact same magnitude but in the opposite direction.[1]

Ethyl (S)-2-hydroxybutyrate: A Chiral Intermediate

Ethyl (S)-2-hydroxybutyrate is an ester of (S)-2-hydroxybutyric acid. Its structure contains a single stereocenter at the C2 position, making it a chiral molecule essential in the synthesis of more complex, stereochemically defined active pharmaceutical ingredients (APIs). The absolute configuration (S or R) at this center is critical, as biological systems often exhibit high stereoselectivity, where one enantiomer may be therapeutically active while the other is inactive or even harmful. Therefore, verifying the enantiomeric purity of intermediates like ethyl (S)-2-hydroxybutyrate is a non-negotiable aspect of process development and quality control.

Critical Factors Influencing Specific Rotation Measurement

The specific rotation is not an absolute constant but is highly sensitive to the conditions under which it is measured. Failure to control and report these parameters is the primary source of variability in literature values.

  • Enantiomeric Purity (Enantiomeric Excess, % ee): This is the most critical and often overlooked factor. The observed rotation of a sample is a direct reflection of the excess of one enantiomer over the other. A racemic mixture (50:50 R and S) is optically inactive (α = 0°). The relationship is linear, meaning a sample with 50% ee will exhibit 50% of the optical rotation of an enantiomerically pure sample.[1] Therefore, any measurement of specific rotation must be preceded by an independent determination of the sample's enantiomeric excess.

  • Solvent: The interaction between the solute and solvent molecules can significantly alter the measured optical rotation.[3] Hydrogen bonding, polarity, and other intermolecular forces can change the conformational equilibrium of the chiral molecule, thereby affecting how it interacts with polarized light.

  • Temperature: Temperature can affect the density of the solution, the conformational distribution of the molecule, and solute-solvent interactions. All these factors can influence the observed rotation.[1]

  • Concentration: While Biot's Law implies a linear relationship, at high concentrations, intermolecular interactions can lead to deviations from this ideal behavior. It is crucial to work within a concentration range where linearity is maintained.

  • Wavelength: Optical rotation is wavelength-dependent, a phenomenon known as optical rotatory dispersion (ORD). While the sodium D-line (589 nm) is the standard, measurements at lower wavelengths can sometimes offer greater sensitivity.[2]

A Self-Validating Protocol for the Determination of Specific Rotation

Given the absence of a universally accepted reference value, the following protocol provides a self-validating workflow to determine the specific rotation of an in-house sample of ethyl (S)-2-hydroxybutyrate. The core principle is that the specific rotation value is only meaningful when tied to a confirmed enantiomeric purity.

Diagram: Overall Experimental Workflow

G cluster_0 Part A: Purity Assessment cluster_1 Part B: Polarimetry cluster_2 Part C: Calculation & Reporting Sample Sample of Ethyl (S)-2-hydroxybutyrate ChiralChrom Chiral GC or HPLC Analysis Sample->ChiralChrom CalcEE Calculate Enantiomeric Excess (% ee) ChiralChrom->CalcEE PrepSoln Prepare Solution of Known Concentration (c) CalcEE->PrepSoln Validated Purity Polarimeter Measure Observed Rotation (α) PrepSoln->Polarimeter CalcAlpha Calculate Specific Rotation [α] Polarimeter->CalcAlpha Measured Data Report Final Report ([α], % ee, c, T, λ, solvent) CalcAlpha->Report

Caption: A self-validating workflow for determining specific rotation.

Part A: Determination of Enantiomeric Excess (% ee) via Chiral Chromatography

Rationale: This step is mandatory to establish the stereochemical purity of the sample. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the preferred methods for separating and quantifying enantiomers.[4][5] GC is particularly well-suited for volatile and thermally stable compounds like ethyl esters.

Experimental Protocol (Example based on Chiral GC):

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column.

    • Column Example: A cyclodextrin-based chiral stationary phase, such as a BP21 capillary column (50 m x 0.32 mm, 0.25 µm film thickness) or a γ-cyclodextrin phase, is effective for separating hydroxybutanoate enantiomers.[5]

  • Standard Preparation:

    • Prepare a solution of racemic ethyl 2-hydroxybutyrate in a suitable solvent (e.g., hexane or ethyl acetate) at a concentration of ~1 mg/mL. This is used to establish the retention times for both the (S) and (R) enantiomers and to confirm baseline separation.

  • Sample Preparation:

    • Accurately prepare a solution of the ethyl (S)-2-hydroxybutyrate sample to be tested in the same solvent and at a similar concentration to the standard.

  • Chromatographic Conditions (Illustrative):

    • Injector Temperature: 250°C

    • Oven Program: Hold at 60°C for 2 min, then ramp to 180°C at 5°C/min.

    • Detector Temperature: 250°C

    • Carrier Gas: Helium or Hydrogen.

    • Note: These conditions must be optimized for the specific instrument and column in use.

  • Analysis and Calculation:

    • Inject the racemic standard to determine the retention times for the (R) and (S) enantiomers.

    • Inject the sample solution.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess using the formula: % ee = [ (AreaS - AreaR) / (AreaS + AreaR) ] × 100

Part B: Measurement of Optical Rotation via Polarimetry

Rationale: With the enantiomeric excess confidently established, the optical rotation can now be measured. Precision in sample preparation is key to an accurate result.

Experimental Protocol:

  • Instrumentation: A calibrated digital polarimeter with a sodium lamp (589 nm) and a thermostatted cell holder.

  • Sample Preparation:

    • Accurately weigh a sufficient amount of the ethyl (S)-2-hydroxybutyrate sample (whose % ee is now known) to prepare a solution of approximately 1 g per 100 mL (c ≈ 0.01 g/mL).

    • Use a high-purity, spectroscopic grade solvent (e.g., chloroform or ethanol). The choice of solvent must be recorded as it critically affects the result.

    • Quantitatively transfer the weighed sample to a 10.00 mL volumetric flask, dissolve in the chosen solvent, and dilute to the mark. Ensure the solution is homogeneous and free of bubbles.

  • Measurement:

    • Set the polarimeter to the desired temperature (e.g., 20°C or 25°C) and allow it to stabilize.

    • Calibrate the instrument by first running a blank (the pure solvent) and setting the reading to zero.

    • Rinse and fill the polarimeter cell (typically 1.0 dm path length) with the sample solution, ensuring no air bubbles are present in the light path.

    • Place the cell in the polarimeter and record the observed rotation (α). Take several readings and average them to ensure stability.

Diagram: Factors Influencing Observed Rotation

G cluster_intrinsic Intrinsic Properties cluster_experimental Experimental Conditions ObservedRotation Observed Rotation (α) The experimentally measured value SpecificRotation Specific Rotation [α] The intrinsic property to be determined SpecificRotation->ObservedRotation EE Enantiomeric Excess (% ee) Determined via chromatography EE->ObservedRotation Concentration Concentration (c) Precisely prepared solution Concentration->ObservedRotation PathLength Path Length (l) Fixed by the polarimeter cell PathLength->ObservedRotation Solvent Solvent Solvent->ObservedRotation Temperature Temperature (T) Temperature->ObservedRotation Wavelength Wavelength (λ) Wavelength->ObservedRotation

Caption: The relationship between intrinsic properties and experimental conditions on the observed optical rotation.

Data Calculation and Reporting

The final step is to synthesize the data from Parts A and B into a reliable and correctly reported specific rotation value.

Step 1: Calculate the Specific Rotation of the Sample

Using the data obtained in Part B, calculate the specific rotation of your sample using Biot's Law.

  • Example:

    • Observed rotation (α) = +0.152°

    • Concentration (c) = 0.0105 g/mL

    • Path length (l) = 1.0 dm

    • [α]sample = +0.152 / (0.0105 × 1.0) = +14.5°

Step 2: Correct for Enantiomeric Purity

The value calculated above is for your specific sample. To determine the specific rotation of the enantiomerically pure compound ([α]pure), you must correct for the enantiomeric excess determined in Part A.

  • Formula: [α]pure = ( [α]sample / % ee ) × 100

  • Example:

    • [α]sample = +14.5°

    • % ee (from Part A) = 98.5%

    • [α]pure = (+14.5 / 98.5) × 100 = +14.7°

Step 3: Proper Reporting

The final value is meaningless without its context. The correct and complete way to report the specific rotation is:

[α]D25 = +14.7 (c 1.05, chloroform)

This single line of data communicates:

  • [α] : It is a specific rotation.

  • D : Measured using the sodium D-line.

  • 25 : Measured at 25°C.

  • +14.7 : The calculated value for the enantiomerically pure compound.

  • c 1.05 : The measurement was performed on a solution with a concentration of 1.05 g/100mL.

  • chloroform : The solvent used was chloroform.

Conclusion

The determination of the specific optical rotation of ethyl (S)-2-hydroxybutyrate is a rigorous process that demands more than a simple polarimeter reading. It requires a holistic, self-validating approach that begins with the unambiguous confirmation of enantiomeric purity via a robust chromatographic method. By meticulously controlling and reporting all experimental variables—solvent, concentration, temperature, and wavelength—researchers can generate reliable, reproducible data. This guide provides the framework and detailed protocols necessary to move beyond ambiguous literature values and establish a trustworthy stereochemical identity for this critical chiral intermediate, ensuring the integrity and quality required in research and pharmaceutical development.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Gammacurta, M., et al. (2018).
  • chemeurope.com. (n.d.).
  • Mbah, C. J. (2019). Polarimetric Analytical Method: The Importance in the Determination of Pharmaceutical Active and Inactive Ingredients. Medwin Publishers.
  • Nishizawa, M., et al. (1993). Solvent Dependence of Optical Rotation of (S)-N-[1-(2-fluorophenyl)- 3,4,6,7-tetrahydro-4-oxo-pyrrolo[3,2,1-jk][4]benzodiazepine-3-yl]- 1H-indole-2-carboxamide. Journal of Pharmaceutical Sciences, 82(7), 734-6.

Sources

Foundational

Physicochemical Characterization of Ethyl (2S)-2-hydroxybutanoate: Boiling Point, Density, and Thermodynamic Behavior

Executive Summary Ethyl (2S)-2-hydroxybutanoate (CAS: 88271-13-0) is a high-value chiral building block extensively utilized in the stereoselective synthesis of active pharmaceutical ingredients (APIs)[1]. For process ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl (2S)-2-hydroxybutanoate (CAS: 88271-13-0) is a high-value chiral building block extensively utilized in the stereoselective synthesis of active pharmaceutical ingredients (APIs)[1]. For process chemists and drug development professionals, accurate physicochemical data—specifically boiling point and density—are critical for designing scalable distillation, extraction, and formulation workflows. This whitepaper provides an authoritative analysis of the thermodynamic properties of ethyl (2S)-2-hydroxybutanoate, elucidating the molecular causality behind its macroscopic behavior, and outlines self-validating experimental protocols for empirical verification.

Molecular Identity & Quantitative Data

Ethyl (2S)-2-hydroxybutanoate is the ethyl ester of (S)-2-hydroxybutyric acid. In an achiral environment, enantiomers exhibit identical scalar thermodynamic properties; therefore, the macroscopic properties of the (2S)-enantiomer are identical to those of the racemic mixture.

Table 1: Core Physicochemical Properties
PropertyValueCausality / Note
Chemical Name Ethyl (2S)-2-hydroxybutanoateIUPAC nomenclature
CAS Number 88271-13-0Specific to the (S)-enantiomer[1]
Molecular Formula C₆H₁₂O₃-
Molecular Weight 132.16 g/mol -
Boiling Point 167 °C (at 760 mmHg)Elevated due to intermolecular H-bonding[2]
Density 1.01 g/cm³ (at 20 °C)Compact molecular packing
Flash Point 63 °CCombustible liquid threshold[2]

Thermodynamic Behavior: The Causality of Physical Properties

As Application Scientists, we must look beyond the raw numbers to understand the structural drivers governing these metrics.

The Boiling Point Anomaly ( BP)

The boiling point of ethyl (2S)-2-hydroxybutanoate is 167 °C at atmospheric pressure . To understand why, we must compare it to its non-hydroxylated analog, ethyl butyrate, which boils at approximately 120 °C. The introduction of the


-hydroxyl group introduces a robust intermolecular hydrogen-bonding network. The hydroxyl proton acts as a strong hydrogen bond donor, while the ester carbonyl oxygen and the hydroxyl oxygen act as acceptors. Overcoming this cohesive energy (

) during the liquid-to-gas phase transition requires significantly higher thermal kinetic energy, resulting in a ~47 °C elevation in boiling point.
Density and Molecular Packing

The density of this compound is 1.01 g/cm³ , making it slightly denser than water. Density (


) is dictated by molecular mass and the efficiency of spatial packing. The addition of the oxygen atom increases the molecular mass from 116.16  g/mol  (ethyl butyrate, 

g/cm³) to 132.16 g/mol . Furthermore, the strong dipole-dipole interactions and hydrogen bonds pull the molecules closer together, decreasing the molar volume. This synergistic effect of increased mass and tighter packing pushes the density above the 1.00 g/cm³ threshold.

Self-Validating Experimental Protocols

To ensure trustworthiness and scientific integrity, physicochemical measurements must be conducted using self-validating workflows. Below are the definitive protocols for verifying the boiling point and density of ethyl (2S)-2-hydroxybutanoate.

Protocol A: Boiling Point Determination via Micro-Ebulliometry

Objective: Determine the boiling point while preventing superheating anomalies.

  • System Suitability Test (SST): Calibrate the ebulliometer using a high-purity reference standard with a known boiling point near the target range (e.g., cyclohexanol, BP 161 °C).

  • Sample Loading: Introduce 5 mL of ethyl (2S)-2-hydroxybutanoate into the micro-ebulliometer flask. Add PTFE boiling chips to provide nucleation sites and prevent superheating.

  • Equilibration: Apply heat gradually. Allow the liquid to reflux until the vapor-liquid equilibrium is established, indicated by a stable temperature reading on the calibrated RTD (Resistance Temperature Detector) for at least 5 minutes.

  • Pressure Correction (Self-Validation): Atmospheric pressure fluctuates. Record the ambient pressure (

    
    ) using a digital barometer. Apply the Sydney-Young equation to normalize the observed boiling point (
    
    
    
    ) to standard pressure (760 mmHg):
    
    
    (Where
    
    
    is the Sydney-Young constant for esters, typically ~0.046 °C/mmHg).
Protocol B: Density Measurement via Oscillating U-Tube Pycnometry

Objective: Measure density to a precision of


 g/cm³ while minimizing volatile loss.
  • Calibration (Self-Validation): Flush the borosilicate glass U-tube with ultra-pure water (resistivity 18.2 M

    
    cm) and dry air. The system must read exactly 0.9982 g/cm³ for water at 20.0 °C and 0.0012 g/cm³ for air. If deviation exceeds 
    
    
    
    , initiate a cleaning cycle.
  • Sample Injection: Inject 1.5 mL of the sample into the U-tube using a Luer-lock syringe, ensuring absolutely no micro-bubbles are introduced.

  • Thermostatic Control: Engage the Peltier elements to stabilize the sample temperature at exactly 20.00 °C (

    
    ).
    
  • Measurement: The instrument measures the oscillation frequency of the U-tube, which is inversely proportional to the mass (and thus density) of the sample. Record the stabilized density reading.

Analytical Workflow Visualization

The following diagram maps the logical flow and QA/QC integration of the described protocols, ensuring a closed-loop, self-validating system.

AnalyticalWorkflow cluster_BP Boiling Point Protocol cluster_Density Density Protocol Start Sample: Ethyl (2S)-2-hydroxybutanoate CAS: 88271-13-0 BP_Setup 1. Micro-Ebulliometry Setup (Equilibrate at Atm. Pressure) Start->BP_Setup Dens_Calib 1. Calibrate Oscillating U-Tube (Ultrapure Water & Dry Air) Start->Dens_Calib BP_Measure 2. Record Vapor-Liquid Eq. Temp (Target: ~167 °C) BP_Setup->BP_Measure BP_Correct 3. Sydney-Young Correction (Normalize to 760 mmHg) BP_Measure->BP_Correct Validation System Self-Validation Cross-reference with SST Data BP_Correct->Validation Dens_Measure 2. Inject Sample & Thermostat (Peltier Control at 20.0 °C) Dens_Calib->Dens_Measure Dens_Result 3. Record Density (Target: 1.01 g/cm³) Dens_Measure->Dens_Result Dens_Result->Validation End Final Verified Physicochemical Data Validation->End

Caption: Parallel self-validating analytical workflows for determining boiling point and density.

Conclusion

For drug development professionals utilizing ethyl (2S)-2-hydroxybutanoate, understanding its physicochemical profile is non-negotiable for successful scale-up. The compound's boiling point of 167 °C and density of 1.01 g/cm³ are direct macroscopic manifestations of its dense intermolecular hydrogen-bonding network. By employing rigorous, self-validating protocols like micro-ebulliometry and oscillating U-tube pycnometry, laboratories can ensure the highest degree of accuracy in their process chemistry data.

References

Sources

Exploratory

Literature review on ethyl (2S)-2-hydroxybutanoate derivatives

An In-depth Technical Guide to Ethyl (2S)-2-Hydroxybutanoate Derivatives: Synthesis, Characterization, and Applications in Drug Development Introduction: The Significance of a Chiral Scaffold In the landscape of modern m...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Ethyl (2S)-2-Hydroxybutanoate Derivatives: Synthesis, Characterization, and Applications in Drug Development

Introduction: The Significance of a Chiral Scaffold

In the landscape of modern medicinal chemistry and organic synthesis, the demand for enantiomerically pure building blocks is paramount. The biological activity of a drug is intrinsically linked to its three-dimensional structure, making stereochemistry a critical determinant of efficacy and safety. Among the vast arsenal of chiral synthons, α-hydroxy esters stand out for their versatility. Ethyl (2S)-2-hydroxybutanoate, a member of this class, is a valuable chiral intermediate characterized by a hydroxyl group and an ester functionality at a stereogenic center.

This guide provides a comprehensive technical overview of ethyl (2S)-2-hydroxybutanoate and its derivatives. We will explore the sophisticated stereoselective synthesis strategies required to produce this specific enantiomer, delve into its analytical characterization, and highlight its proven applications as a cornerstone in the development of life-saving pharmaceuticals. For researchers, scientists, and drug development professionals, understanding the nuances of this molecule—from its synthesis to its strategic incorporation into complex active pharmaceutical ingredients (APIs)—is essential for innovation.

Section 1: Stereoselective Synthesis Strategies

The primary challenge in synthesizing ethyl (2S)-2-hydroxybutanoate lies in controlling the stereochemistry at the C2 position. The prochiral precursor, ethyl 2-oxobutanoate, can be reduced to a racemic mixture of (R)- and (S)-enantiomers. Therefore, achieving high enantiomeric excess (ee) requires sophisticated asymmetric methodologies. The two dominant pillars of this stereoselective synthesis are biocatalysis and chiral chemical catalysis.

Pillar 1: Biocatalytic Asymmetric Reduction

Biocatalysis has emerged as a powerful and sustainable strategy for producing chiral molecules.[1][2] This approach leverages the inherent stereoselectivity of enzymes, typically ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), to reduce a prochiral ketone to a single enantiomeric alcohol.[1][3]

The core principle involves the enzyme's active site, which is itself chiral and preferentially binds the substrate in an orientation that leads to the formation of one specific enantiomer. This process offers significant advantages, including exceptionally high enantioselectivity (often >99% ee), mild and environmentally compatible reaction conditions (aqueous media, ambient temperature), and high catalytic efficiency.[1][2] Both whole-cell systems (like yeast or bacteria) and isolated, purified enzymes can be employed.[3][4]

Biocatalytic_Reduction_Workflow cluster_setup Reaction Setup cluster_process Biotransformation cluster_workup Downstream Processing Prochiral_Substrate Ethyl 2-Oxobutanoate Reaction Asymmetric Reduction in Aqueous Buffer Prochiral_Substrate->Reaction Biocatalyst Ketoreductase (KRED) Enzyme or Whole-Cell System Biocatalyst->Reaction Cofactor NAD(P)H Cofactor Cofactor->Reaction Cofactor_Regen Cofactor Regeneration System (e.g., Isopropanol/ADH or Glucose/GDH) Cofactor_Regen->Cofactor Regenerates Extraction Product Extraction (e.g., with Ethyl Acetate) Reaction->Extraction Yields Purification Purification (e.g., Column Chromatography) Extraction->Purification Final_Product Ethyl (2S)-2-hydroxybutanoate (High Enantiomeric Purity) Purification->Final_Product

Caption: Workflow for biocatalytic asymmetric reduction.

Pillar 2: Asymmetric Chemical Synthesis

While biocatalysis offers elegance and selectivity, chemical methods provide powerful alternatives, often with advantages in scalability and substrate scope.

  • Asymmetric Hydrogenation: This technique employs a transition metal catalyst (e.g., Ruthenium, Rhodium) complexed with a chiral ligand. The chiral ligand creates a chiral environment around the metal center, directing the hydrogenation of the C=O bond of ethyl 2-oxobutanoate from a specific face, leading to the desired enantiomer. Enantiomerically pure (R)- or (S)-ethyl 3-hydroxybutanoate, a related compound, is accessible through this method using a chiral homogeneous ruthenium catalyst.[5]

  • Chiral Auxiliary-Mediated Reactions: In this approach, a chiral auxiliary is temporarily attached to the substrate molecule to direct a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed.

  • Sigmatropic Rearrangements: A novel and highly effective one-pot procedure for the stereoselective synthesis of α-hydroxy esters involves a multi-heteroatom Cope rearrangement.[6][7] This process starts with the condensation of an ortho ester with a chiral N-hydroxy derivative, followed by O-acylation, which triggers a[7][7]-sigmatropic rearrangement. This key step transfers the chirality from the starting material to the newly formed stereocenter. A final methanolysis step yields the target α-hydroxy ester with excellent enantiopurity (94−98% ee).[6][7] The causality behind this high selectivity is the organized, chair-like transition state of the rearrangement, which is sterically directed by the chiral framework.

Data Summary: Comparison of Synthetic Methods
MethodTypical YieldEnantiomeric Excess (ee)Key AdvantagesKey Considerations
Biocatalytic Reduction Good to Excellent (e.g., >90%)[1]Excellent (>95%, often >99%)[8]High selectivity, mild conditions, environmentally friendly.[1]Requires screening for suitable enzymes, potential substrate/product inhibition.
Asymmetric Hydrogenation Good to ExcellentVery Good to Excellent (>90%)High turnover, broad substrate scope, well-established.Cost of precious metal catalysts and chiral ligands.
Cope Rearrangement Good (67-80%)[6][7]Excellent (94-98%)[6][7]Novel one-pot procedure, high stereocontrol.Multi-step sequence within the "one-pot", requires specific chiral starting materials.

Section 2: Physicochemical Properties and Analytical Characterization

Once synthesized, the identity, purity, and most importantly, the enantiomeric purity of ethyl (2S)-2-hydroxybutanoate must be rigorously confirmed.

Physicochemical Properties
PropertyValueSource
Chemical Formula C₆H₁₂O₃[9][10]
Molecular Weight 132.16 g/mol [10]
CAS Number 52089-54-0 (for racemate)[9][10]
Appearance Colorless to pale yellow liquid[9]
Odor Pleasant, fruity[9]
Solubility Soluble in organic solvents, limited in water[9]
Analytical Workflow for Quality Control

A self-validating protocol for the analysis of ethyl (2S)-2-hydroxybutanoate involves a two-tiered approach:

  • Structural Confirmation and Purity Assessment: Standard analytical techniques are used to confirm the chemical structure and assess chemical purity.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the connectivity of atoms and the overall structure of the molecule.

    • Infrared (IR) Spectroscopy: Identifies key functional groups, such as the broad O-H stretch of the alcohol and the sharp C=O stretch of the ester.

    • Mass Spectrometry (MS): Determines the molecular weight and can provide fragmentation patterns to further support the structure.

  • Enantiomeric Purity (ee) Determination: This is the most critical analysis for a chiral molecule. Since enantiomers have identical physical properties (except for their interaction with polarized light), a chiral environment is needed to differentiate them.

    • Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to elute at different times. By integrating the peak areas of the (S) and (R) enantiomers, the enantiomeric excess can be precisely calculated. This step is essential to validate the success of the stereoselective synthesis.[1]

Section 3: Applications in Medicinal Chemistry and Drug Development

The true value of ethyl (2S)-2-hydroxybutanoate and its derivatives is realized in their application as high-value intermediates in the synthesis of complex, biologically active molecules.

Core Application: Building Blocks for ACE Inhibitors

One of the most significant applications of this chiral scaffold is in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and heart failure.[1] While many commercial ACE inhibitors like Enalapril and Ramipril specifically use the derivative ethyl (R)-2-hydroxy-4-phenylbutanoate ((R)-HPBE), the synthetic strategy and the importance of the α-hydroxy ester moiety are directly analogous.[1][8]

The α-hydroxy ester provides a key stereocenter and the necessary functional handles for elaboration into the final drug structure. The biocatalytic reduction of the precursor ketoester is a well-established industrial method for producing these crucial intermediates with the required high enantiomeric purity.[8]

ACE_Inhibitor_Logic Start Prochiral Ketoester (e.g., Ethyl 2-oxo-4-phenylbutanoate) Chiral_Hydroxy Chiral α-Hydroxy Ester (e.g., Ethyl (R)-2-hydroxy-4-phenylbutanoate) Start->Chiral_Hydroxy Asymmetric Synthesis Intermediate Key Chiral Intermediate Chiral_Hydroxy->Intermediate Chemical Elaboration API Final API (e.g., Enalapril, Ramipril) Intermediate->API Final Synthetic Steps

Caption: Role of chiral hydroxy esters in ACE inhibitor synthesis.

Other Pharmaceutical and Industrial Applications

The utility of this scaffold extends beyond ACE inhibitors:

  • Atorvastatin Intermediate: The enzymatic synthesis of ethyl (S)-4-chloro-3-hydroxybutyrate, a key intermediate for the cholesterol-lowering drug Atorvastatin, demonstrates the broader applicability of chiral hydroxybutanoate esters in major pharmaceuticals.[3]

  • Novel Antagonists: Ethyl 2-hydroxybutanoate is used in the synthesis of benzofuranylpiperidines and benzothiophenylpiperidines, which have been investigated as potential antagonists for various biological targets.[9]

  • Herbicides: Derivatives such as 1,5-diarylpyrazoles, which exhibit herbicidal activity, can be prepared using ethyl 2-hydroxybutanoate as a starting material.[9]

  • Fragrance and Flavors: The parent compound and its close relatives possess fruity aromas, making them useful in the fragrance and food industries.[9]

Section 4: Key Experimental Protocols

The following protocols provide detailed, self-validating methodologies for the synthesis and analysis of chiral ethyl 2-hydroxybutanoate.

Protocol 1: Biocatalytic Reduction of Ethyl 2-Oxobutanoate

This protocol describes a representative method for preparing ethyl (S)-2-hydroxybutanoate using a whole-cell biocatalyst.

1. Materials & Reagents:

  • Ethyl 2-oxobutanoate (substrate)

  • Microorganism (e.g., a specific strain of Candida or a recombinant E. coli expressing a suitable ketoreductase)

  • Growth medium (e.g., YM Broth)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Glucose (for cofactor regeneration)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

2. Methodology:

  • Step 1: Catalyst Preparation: Cultivate the selected microorganism in the appropriate growth medium in a shaker flask at a suitable temperature (e.g., 30 °C) for 24-48 hours until the cells reach the desired growth phase. Harvest the cells by centrifugation and wash with phosphate buffer to obtain a wet cell paste.

  • Step 2: Biotransformation: In a reaction vessel, suspend the harvested cells in the phosphate buffer. Add glucose (as the energy source for cofactor regeneration) and the substrate, ethyl 2-oxobutanoate. Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation.

  • Step 3: Reaction Monitoring: Periodically take small aliquots from the reaction mixture. Extract with ethyl acetate and analyze by GC or TLC to monitor the consumption of the starting material and the formation of the product.

  • Step 4: Product Isolation (Workup): Once the reaction is complete, remove the cells by centrifugation. Saturate the supernatant with NaCl and extract it three times with ethyl acetate. Combine the organic layers.

  • Step 5: Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. Purify the resulting crude oil by silica gel column chromatography.

  • Step 6: Validation: Confirm the structure of the purified product using NMR and MS. Critically, determine the enantiomeric excess (ee) of the product using chiral GC or HPLC analysis to validate the stereoselectivity of the biotransformation.

Protocol 2: Synthesis via Reduction of a β-Keto Ester (Illustrative)

This protocol, adapted for a related structure, illustrates a common chemical reduction method.[11]

1. Materials & Reagents:

  • Ethyl 2-ethylacetoacetate (a related β-keto ester)

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Dichloromethane

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

2. Methodology:

  • Step 1: Reaction Setup: Dissolve the β-keto ester in ethanol in a round-bottom flask and cool the solution in an ice bath with stirring.[11]

  • Step 2: Reduction: Slowly add sodium borohydride in small portions to the cooled solution. (Note: This reaction evolves hydrogen gas and must be performed in a well-ventilated fume hood).[11]

  • Step 3: Stirring: After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.[11]

  • Step 4: Quenching and Extraction: Remove the ethanol under reduced pressure. To the residue, add dichloromethane and 1 M HCl. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with dichloromethane.[11]

  • Step 5: Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.[11]

  • Step 6: Purification & Analysis: Purify the product by column chromatography or fractional distillation. Note that this standard reduction yields a racemic or diastereomeric mixture. To achieve enantioselectivity, this would require a chiral reducing agent or an asymmetric catalyst.

Conclusion and Future Outlook

Ethyl (2S)-2-hydroxybutanoate and its derivatives are more than simple chemical intermediates; they are enabling tools for the construction of complex, life-saving medicines. The continued advancement in both biocatalytic and chemical synthesis methodologies provides drug development professionals with a robust and versatile toolkit for accessing these valuable chiral building blocks.

The future in this field points towards even greater efficiency and sustainability. The rational design and directed evolution of enzymes will yield novel biocatalysts with enhanced stability, broader substrate scope, and even greater selectivity.[8] Concurrently, the discovery of new, more economical, and powerful chiral chemical catalysts will continue to drive innovation. As our understanding of the biological roles of specific stereoisomers deepens, the importance of enantiomerically pure scaffolds like ethyl (2S)-2-hydroxybutanoate will only continue to grow, solidifying their role as cornerstones of modern pharmaceutical development.

References

  • Gnad, F., & Reissig, H. U. (2009). A Novel One-Pot Procedure for the Stereoselective Synthesis of α-Hydroxy Esters from Ortho Esters. Organic Letters, 11(19), 4426–4429. [Link]

  • Gnad, F., & Reissig, H. U. (2009). A Novel One-Pot Procedure for the Stereoselective Synthesis of α-Hydroxy Esters from Ortho Esters. Request PDF. [Link]

  • Gnad, F., & Reissig, H. U. (2009). A Novel One-Pot Procedure for the Stereoselective Synthesis of α-Hydroxy Esters from Ortho Esters. Organic Letters. [Link]

  • Kamal, A., Malik, M. S., Shaik, A. A., & Azeeza, S. (2009). Stereoselective Preparation of Syn α-Hydroxy-β-amino Ester Units via Regioselective Opening of α,β-Epoxy Esters: Enantioselective Synthesis of Taxol C-13 Side Chain and Cyclohexylnorstatine. The Journal of Organic Chemistry, 74(14), 4947–4953. [Link]

  • Scilit. (n.d.). Stereoselective synthesis of syn-α-methyl-β-hydroxy esters. Scilit. [Link]

  • He, Y. C., Chen, L., Liu, J. W., & Xu, J. H. (2011). Biocatalytic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate with Candida krusei SW2026. Journal of Molecular Catalysis B: Enzymatic, 71(3-4), 131-136. [Link]

  • ChemBK. (2024, April 9). Ethyl 2-hydroxybutanoate. ChemBK. [Link]

  • Seebach, D., Sutter, M. A., Weber, R. H., & Züger, M. F. (1985). YEAST REDUCTION OF ETHYL ACETOACETATE: (S)-(+)-ETHYL 3-HYDROXYBUTANOATE. Organic Syntheses, 63, 1. [Link]

  • Various Authors. (2025). A Practical Synthesis of Ethyl (R)- and (S)-2-Hydroxy-4-phenylbutanoate and D-Homophenylalanine Ethyl Ester Hydrochloride from L-Malic Acid. Request PDF on ResearchGate. [Link]

  • The Good Scents Company. (n.d.). ethyl 2-hydroxybutanoate. The Good Scents Company. [Link]

  • Sugai, T., Fujita, M., & Mori, K. (1983). Preparation of Both Enantiomers of Ethyl 3-Hydroxybutanoate by Microbial Methods. Nippon Kagaku Kaishi, (10), 1315-1319. [Link]

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056-1074. [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-ethyl 2-hydroxybutanoate. PubChem Compound Database. [Link]

  • Verma, S., & Paliwal, S. (2024). Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs. Current Pharmaceutical Biotechnology. [Link]

  • Smit, G., et al. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One, 52(1). [Link]

Sources

Foundational

Stability Profile and Analytical Methodologies for Ethyl (2S)-2-hydroxybutanoate

Executive Summary Ethyl (2S)-2-hydroxybutanoate (also known as ethyl (S)-2-hydroxybutyrate) is a highly valuable -hydroxy ester utilized as a chiral building block in the asymmetric synthesis of active pharmaceutical ing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl (2S)-2-hydroxybutanoate (also known as ethyl (S)-2-hydroxybutyrate) is a highly valuable


-hydroxy ester utilized as a chiral building block in the asymmetric synthesis of active pharmaceutical ingredients (APIs). Because it possesses both an ester linkage and a secondary hydroxyl group at the chiral 

-carbon, its stability is highly dependent on environmental conditions. This technical guide provides an in-depth mechanistic analysis of its degradation vectors under standard conditions and outlines self-validating analytical protocols for rigorous quality control.

Physicochemical & Structural Profile

Understanding the baseline physicochemical properties of ethyl (2S)-2-hydroxybutanoate is critical for predicting its kinetic behavior in solution and during storage[1].

PropertyValue
IUPAC Name Ethyl (2S)-2-hydroxybutanoate
CAS Registry Number 88271-13-0
Molecular Formula C₆H₁₂O₃
Molecular Weight 132.16 g/mol
Appearance Colorless to pale yellow liquid
Key Functional Groups

-hydroxyl, ethyl ester
Recommended Storage 2–8 °C, Inert Atmosphere

Mechanistic Degradation Pathways

Under standard laboratory conditions (20–25 °C, 1 atm, ambient humidity), ethyl (2S)-2-hydroxybutanoate exhibits robust baseline stability. However, prolonged exposure to moisture, atmospheric oxygen, or trace catalytic impurities can trigger three primary degradation vectors:

  • Hydrolysis (Primary Vector) : The ester bond is susceptible to nucleophilic attack by water. While uncatalyzed hydrolysis at neutral pH is kinetically slow, the presence of trace acids or bases accelerates the cleavage, yielding (2S)-2-hydroxybutanoic acid and ethanol. In unbuffered microenvironments, this process can become autocatalytic; as the generated carboxylic acid lowers the local pH, the rate of ester hydrolysis exponentially increases[2].

  • Oxidation : The secondary alcohol at the C2 position can undergo slow oxidation to form ethyl 2-oxobutanoate. Under standard ambient air storage, this reaction is thermodynamically favorable but kinetically hindered unless a transition metal catalyst or strong oxidant is present.

  • Racemization : The stereochemical integrity of the (2S) chiral center is generally stable under neutral conditions. The

    
    -proton is weakly acidic due to the electron-withdrawing effects of the adjacent ester and hydroxyl groups. However, significant deprotonation—and subsequent enolization leading to racemization into the (2R)-enantiomer—requires strong basic conditions, making it a negligible risk under standard, moisture-free storage[3].
    

Degradation A Ethyl (2S)-2-hydroxybutanoate (Intact API Precursor) B (2S)-2-Hydroxybutanoic Acid + Ethanol A->B Hydrolysis (Moisture, H+/OH-) C Ethyl 2-oxobutanoate (Ketone) A->C Oxidation (Atmospheric O2) D Ethyl (2R)-2-hydroxybutanoate (Racemized Enantiomer) A->D Racemization (Base-catalyzed)

Caption: Primary chemical degradation pathways of ethyl (2S)-2-hydroxybutanoate.

Standard Storage Protocols

To maintain >99% chemical and enantiomeric purity, the compound must be stored under an inert atmosphere (Nitrogen or Argon) at 2–8 °C[4]. The container must be tightly sealed with PTFE-lined caps to exclude ambient moisture, which is the primary initiator of the autocatalytic ester hydrolysis pathway.

Analytical Methodologies for Stability Indicating Assays

To validate the stability of ethyl (2S)-2-hydroxybutanoate, a dual-assay approach is required. A reliable protocol must be self-validating, ensuring that any observed degradation is an artifact of the sample and not the analytical method.

Protocol 1: Achiral GC-FID for Chemical Purity (Hydrolysis & Oxidation)

Rationale : Gas Chromatography with Flame Ionization Detection (GC-FID) provides high-resolution separation of the intact ester from its volatile degradation products (ethanol, ethyl 2-oxobutanoate).

  • Step 1 (Sample Prep) : Dissolve 50.0 mg of the sample in 1.0 mL of anhydrous dichloromethane (DCM). Add 1.0 mg of methyl octanoate as an internal standard to normalize injection volumes.

  • Step 2 (Chromatography) : Inject 1 µL onto a DB-WAX capillary column (30 m x 0.25 mm x 0.25 µm) using a split ratio of 50:1.

  • Step 3 (Temperature Program) : Set the initial oven temperature to 60 °C (hold 2 min), ramp at 10 °C/min to 200 °C, and hold for 5 min.

  • Step 4 (Validation) : Run a blank DCM injection to ensure no carryover. Ensure baseline resolution (

    
     > 2.0) between the intact ester and the oxidized ketone derivative.
    
Protocol 2: Chiral HPLC for Enantiomeric Purity (Racemization)

Rationale : High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is essential to detect trace levels of the (2R)-enantiomer and calculate the enantiomeric excess (ee%)[5].

  • Step 1 (Sample Prep) : Dilute the sample to 1.0 mg/mL in HPLC-grade Hexane/Isopropanol (90:10 v/v). Avoid aqueous diluents to prevent on-column hydrolysis.

  • Step 2 (Chromatography) : Utilize a Chiralcel OD-H column (250 x 4.6 mm, 5 µm) maintained at 25 °C.

  • Step 3 (Mobile Phase) : Perform isocratic elution with Hexane/Isopropanol (95:5 v/v) at a flow rate of 1.0 mL/min.

  • Step 4 (Detection) : Monitor UV absorbance at 210 nm.

  • Step 5 (System Suitability) : Inject a racemic standard of ethyl 2-hydroxybutanoate. The system is only valid if the resolution factor (

    
    ) is > 1.5 between the (2S) and (2R) peaks.
    

Workflow S1 Sample Aliquoting (Inert Atmosphere) S2 Anhydrous Extraction (DCM or Hexane/IPA) S1->S2 C1 Chiral HPLC (CSP) Enantiomeric Purity (ee%) S2->C1 Hexane/IPA Prep C2 Achiral GC-FID Chemical Purity & Assay S2->C2 DCM Prep S3 Data Synthesis & Degradation Kinetics C1->S3 C2->S3

Caption: Dual-assay analytical workflow for stability testing of chiral esters.

Conclusion

The stability of ethyl (2S)-2-hydroxybutanoate under standard conditions is primarily dictated by its ester linkage rather than its chiral center. By strictly controlling ambient moisture and employing orthogonal analytical techniques (GC-FID for chemical assay and Chiral HPLC for enantiomeric excess), researchers can effectively mitigate and monitor degradation, ensuring the integrity of this critical building block in pharmaceutical synthesis.

References

  • American Elements. CAS 88271-13-0 | AMERICAN ELEMENTS®.
  • ResearchGate. Local environment-dependent kinetics of ester hydrolysis revealed by direct 1H NMR measurement of degrading hydrogels.
  • Smolecule. Ethyl-(R)-2-hydroxy-4-cyclohexylbutyrate | 95500-39-3.
  • ChemScene. Safety Data Sheet - ChemScene: (S)-Ethyl 2-hydroxybutanoate.
  • DOKUMEN.PUB. Analysis of Chiral Organic Molecules: Methodology and Applications.

Sources

Exploratory

Precision Analytics in Chiral Synthesis: Refractive Index Profiling of Ethyl (S)-2-hydroxybutyrate

As a Senior Application Scientist overseeing chiral synthesis workflows, I frequently encounter the misconception that advanced chromatographic techniques should be the first step in quality control. In reality, fundamen...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing chiral synthesis workflows, I frequently encounter the misconception that advanced chromatographic techniques should be the first step in quality control. In reality, fundamental physicochemical profiling—specifically the refractive index (


)—serves as the most efficient, self-validating gatekeeper for chiral building blocks.

Ethyl (S)-2-hydroxybutyrate (also known as ethyl (2S)-2-hydroxybutanoate) is a highly versatile chiral ester utilized in the synthesis of complex active pharmaceutical ingredients (APIs). While its stereochemical purity is paramount, its bulk chemical purity must be established first. The accepted refractive index for this compound is 1.4160 to 1.4200[1].

The Physics of the Refractive Index in Chiral Molecules

Causality in Physicochemical Profiling

Why prioritize the refractive index (RI) before chiral analysis? Enantiomers, such as the (S) and (R) forms of ethyl 2-hydroxybutyrate, possess identical scalar physical properties, meaning their refractive indices are exactly the same[1]. Therefore, the refractive index cannot determine enantiomeric excess (%ee).

However, RI is exquisitely sensitive to solvent contamination and bulk degradation. A deviation from the 1.4160 – 1.4200 range immediately indicates the presence of residual solvents (e.g., ethanol from the esterification process, or atmospheric moisture) or structural degradation[2]. Running a contaminated batch through a chiral HPLC column not only degrades expensive chiral stationary phases but also masks underlying synthetic failures. By establishing RI as a hard gatekeeper, we ensure that only chemically pure batches proceed to stereochemical validation.

Mechanistic Insights: The Racemization Risk

During synthesis and storage, ethyl (S)-2-hydroxybutyrate is highly susceptible to racemization. The primary cause of this degradation is the weakly acidic proton located on the alpha-carbon (the carbon adjacent to the ester carbonyl)[3].

Under basic or acidic conditions, this proton can be abstracted, leading to the formation of a planar, achiral enolate intermediate[3]. Subsequent reprotonation can occur from either face of the molecule, converting the pure (S)-enantiomer into a racemic mixture of (S) and (R) forms[3]. While this specific racemization event does not alter the refractive index, the harsh pH conditions that trigger it often cause concurrent side reactions—such as ester hydrolysis or transesterification—that do shift the bulk RI. Thus, RI monitoring acts as an effective proxy for overall batch integrity.

Racemization S_Enantiomer Ethyl (S)-2-hydroxybutyrate (Optically Active) Enolate Planar Enolate Intermediate (Achiral) S_Enantiomer->Enolate Base/Acid (Deprotonation) Racemate Racemic Mixture (50% S / 50% R) Enolate->Racemate Reprotonation (Both faces)

Mechanism of racemization via a planar enolate intermediate under extreme pH conditions.

Experimental Protocol: Self-Validating Refractive Index Measurement

To ensure absolute trustworthiness in our analytical data, the following protocol employs a self-validating loop using an automatic digital refractometer equipped with a Peltier thermostat.

Causality of Experimental Choices: The refractive index is highly temperature-dependent, typically decreasing by ~0.00045 per 1 °C rise due to thermal expansion reducing the liquid's density. Strict Peltier temperature control (20.0 °C) ensures that variations in the reading reflect true chemical purity, not ambient temperature fluctuations.

Step-by-Step Methodology
  • Optical Surface Preparation: Clean the sapphire or flint glass prism of the refractometer using absolute ethanol and a lint-free wipe. Allow the solvent to evaporate completely.

  • System Validation (Self-Validating Gate): Apply 0.5 mL of HPLC-grade Milli-Q water to the prism. The system is validated only if the reading stabilizes at exactly

    
    . If it fails, recalibrate the instrument's optical alignment. This step establishes a baseline of trust.
    
  • Sample Application: Apply 0.5 mL of the ethyl (S)-2-hydroxybutyrate batch to the prism, ensuring no air bubbles are trapped, as bubbles scatter light and distort the critical angle of total internal reflection.

  • Thermal Equilibration: Close the sample cover and allow the Peltier thermostat to stabilize the sample at exactly 20.0 ± 0.1 °C.

  • Measurement & Decision: Record the

    
     value. If the value falls within 1.4160 to 1.4200[2], the batch passes bulk purity QC and is cleared for Chiral HPLC.
    

QC_Workflow Start Raw Ethyl (S)-2-hydroxybutyrate Batch RI_Measure Measure Refractive Index (Target: 1.4160 - 1.4200) Start->RI_Measure Decision Is RI within range? RI_Measure->Decision Fail Reject / Repurify (Solvent/Moisture Contamination) Decision->Fail No Pass Passes Initial QC Proceed to Chiral HPLC Decision->Pass Yes

Workflow for purity validation of Ethyl (S)-2-hydroxybutyrate using Refractive Index.

Quantitative Data Summary

The following table consolidates the critical physicochemical properties of ethyl (S)-2-hydroxybutyrate required for rigorous quality control profiling.

PropertyValueTest Condition / Notes
Chemical Formula C6H12O3[2]-
Molecular Weight 132.16 g/mol [2]-
Refractive Index (

)
1.4160 – 1.4200[2]Measured at 20.0 °C, 589.3 nm (Sodium D-line)
Density ~1.01 g/cm³[2]Measured at 20.0 °C
Boiling Point 167 °C[2]At standard atmospheric pressure
Appearance Colorless liquid[2]Visual inspection against a white background

References

  • ChemBK. Ethyl 2-hydroxybutanoate - Physical Properties and Safety. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Ethyl (2S)-2-Hydroxybutanoate as a Versatile Chiral Building Block in Asymmetric Synthesis

Executive Summary Ethyl (2S)-2-hydroxybutanoate is a highly valuable, enantiomerically pure aliphatic ester utilized extensively in the pharmaceutical and agrochemical industries. Featuring an -hydroxy ester motif, this...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl (2S)-2-hydroxybutanoate is a highly valuable, enantiomerically pure aliphatic ester utilized extensively in the pharmaceutical and agrochemical industries. Featuring an


-hydroxy ester motif, this chiral pool reagent provides a versatile platform for orthogonal functionalization. The C2 hydroxyl group can undergo stereospecific substitutions or protections, while the ethyl ester serves as a handle for hydrolysis, reduction, or amidation. This application note details the mechanistic rationale, physical properties, and validated protocols for utilizing ethyl (2S)-2-hydroxybutanoate without compromising its optical purity.

Physicochemical Profile & Quantitative Data

Understanding the physical constraints of ethyl (2S)-2-hydroxybutanoate is critical for reaction design, particularly regarding its volatility and thermal stability during solvent removal.

PropertyValue
Chemical Name Ethyl (2S)-2-hydroxybutanoate
CAS Number 88271-13-0
Molecular Formula C₆H₁₂O₃
Molecular Weight 132.16 g/mol
Appearance Colorless to pale yellow clear liquid
Solubility Soluble in THF, DMF, DCM, and Ethyl Acetate; limited in water
Storage Temperature 4 °C (Standard) to -20 °C (Long-term stability)

Data compiled from standard material specifications [1] [2].

Mechanistic Insights: Stereocontrol and Racemization Dynamics

A primary challenge when manipulating


-hydroxy esters is the preservation of the chiral center. The causality behind experimental failures often traces back to the inherent acidity of the 

-proton (the hydrogen atom on the C2 carbon adjacent to the ester carbonyl) [3].
The Threat of Enolization

Under strongly basic conditions or elevated temperatures, the


-proton can be abstracted. This deprotonation forces the molecule into an achiral, planar enolate intermediate. When reprotonation occurs, it happens indiscriminately from either the top or bottom face of the planar molecule, resulting in a racemic mixture (a 1:1 ratio of S and R enantiomers). This racemization destroys the optical purity required for active pharmaceutical ingredients (APIs), leading to drastically reduced or altered pharmacological efficacy [3].

Racemization S_Enant (2S)-Enantiomer (Optically Pure) Enolate Planar Enolate Intermediate (Achiral) S_Enant->Enolate Base / Heat (alpha-proton abstraction) Racemate Racemic Mixture (Loss of Efficacy) S_Enant->Racemate Enolate->S_Enant Reprotonation (Top face) R_Enant (2R)-Enantiomer (Inverted) Enolate->R_Enant Reprotonation (Bottom face) R_Enant->Racemate

Figure 1: Base-catalyzed racemization pathway via a planar enolate intermediate.

Strategic Functionalization via the Mitsunobu Reaction

To functionalize the C2 position while deliberately inverting the stereochemistry (from S to R), the Mitsunobu reaction is the industry standard. This reaction is chosen specifically because it proceeds via a concerted


 mechanism. By avoiding the formation of a planar carbocation intermediate (which would occur in an 

pathway), the Mitsunobu protocol ensures clean, stereospecific inversion of configuration, yielding the (2R)-derivative with high enantiomeric excess (ee) [3] [4].

Pathways A Ethyl (2S)-2-hydroxybutanoate (Chiral Pool) B Mitsunobu Inversion (S_N2 Mechanism) A->B PPh3, DIAD, Nucleophile C Hydroxyl Protection (e.g., TBS ether) A->C TBSCl, Imidazole D (2R)-Derivatives (Azides, Esters, Amines) B->D Clean Inversion E Ester Reduction/Amidation (Diols, Amides) C->E LiAlH4 or Amines

Figure 2: Divergent synthetic pathways utilizing Ethyl (2S)-2-hydroxybutanoate as a chiral core.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific temperature controls and monitoring steps to prevent the racemization mechanisms detailed above.

Protocol A: Stereospecific Mitsunobu Inversion to (2R)-Ester

Objective: Convert the (2S)-hydroxyl group into an (2R)-ester derivative with clean stereochemical inversion [3].

Materials:

  • Ethyl (2S)-2-hydroxybutanoate (1.0 eq.)

  • Triphenylphosphine (PPh₃) (1.5 eq.)

  • p-Nitrobenzoic acid (Nucleophile) (1.5 eq.)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq.)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M)

Step-by-Step Methodology:

  • System Preparation: Purge a dry, round-bottom flask with argon. Dissolve Ethyl (2S)-2-hydroxybutanoate, PPh₃, and p-nitrobenzoic acid in anhydrous THF.

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of the DIAD-PPh₃ betaine intermediate.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation: Slowly add DIAD dropwise over 15 minutes, ensuring the internal temperature remains strictly below 5 °C.

    • Causality: The formation of the betaine intermediate is highly exothermic. Spikes in temperature can provide the activation energy necessary for unwanted side reactions or partial racemization.

  • Propagation: Remove the ice bath and allow the reaction to naturally warm to room temperature. Stir for 4–8 hours.

  • Validation & Quench: Monitor the reaction via TLC (Hexanes/Ethyl Acetate 8:2). Once the starting material is fully consumed, concentrate the mixture under reduced pressure to remove THF.

  • Workup: Redissolve the crude residue in ethyl acetate. Wash sequentially with saturated aqueous sodium bicarbonate (to remove unreacted acid) and brine. Dry over anhydrous Na₂SO₄, filter, and purify via flash chromatography.

Protocol B: Silyl Protection of the -Hydroxyl Group

Objective: Mask the hydroxyl group to allow downstream manipulation of the ethyl ester (e.g., reduction to a chiral diol) without inducing racemization [3].

Materials:

  • Ethyl (2S)-2-hydroxybutanoate (1.0 eq.)

  • tert-Butyldimethylsilyl chloride (TBSCl) (1.2 eq.)

  • Imidazole (2.5 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.5 M)

Step-by-Step Methodology:

  • Initiation: Dissolve Ethyl (2S)-2-hydroxybutanoate in anhydrous DMF under an argon atmosphere. Add imidazole and stir at 0 °C for 15 minutes.

    • Causality: Imidazole acts as both a base to neutralize the HCl byproduct and a nucleophilic catalyst. Using a mild base like imidazole at 0 °C prevents the deprotonation of the

      
      -carbon, safeguarding against enolization.
      
  • Protection: Prepare a solution of TBSCl in a minimal amount of DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Validation & Quench: Check completion via TLC. Quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash extensively with brine (to remove DMF), dry over MgSO₄, and concentrate.

Applications in Drug Development and Agrochemicals

Ethyl (2S)-2-hydroxybutanoate serves as a critical intermediate across multiple disciplines:

  • Pharmaceutical APIs: It is utilized in the asymmetric synthesis of various neuroactive and cardiovascular drugs where the specific (S) or (R) configuration dictates target receptor binding affinity.

  • Agrochemicals: The compound is a precursor in the preparation of 1,5-diarylpyrazole derivatives, which exhibit potent, stereospecific herbicidal activities [2].

  • Materials Science: It acts as a chiral monomer for the synthesis of advanced biodegradable polyesters, where the stereoregularity of the polymer backbone dictates its mechanical properties and degradation rate [4].

References

  • American Elements. (2022). CAS 88271-13-0 | ethyl (2S)-2-hydroxybutanoate.
  • CymitQuimica. CAS 52089-54-0: Ethyl 2-hydroxybutanoate.
  • BenchChem. Minimizing racemization of Ethyl 2-Hydroxybutyrate during reactions.
  • ResearchGate. Asymmetric Synthesis using Organometallic Catalysts.
Application

Application Note: Stereocontrolled Synthesis of (S)-Levetiracetam via Double-Inversion of Ethyl (2S)-2-hydroxybutanoate

Executive Summary Levetiracetam, a first-line anti-epileptic active pharmaceutical ingredient (API), is the enantiopure (S)-enantiomer of 2-(2-oxopyrrolidin-1-yl)butanamide [1]. While chiral pool synthesis using (S)-2-hy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Levetiracetam, a first-line anti-epileptic active pharmaceutical ingredient (API), is the enantiopure (S)-enantiomer of 2-(2-oxopyrrolidin-1-yl)butanamide [1]. While chiral pool synthesis using (S)-2-hydroxybutyric acid derivatives is a highly efficient and scalable strategy [2, 3], utilizing Ethyl (2S)-2-hydroxybutanoate as the starting material presents a fundamental stereochemical challenge. Because the target API possesses the (S)-configuration at the α-carbon, a single direct nucleophilic substitution (SN2) of the activated (2S)-hydroxyl group by a nitrogen nucleophile would yield the undesired (R)-enantiomer.

To achieve a net retention of configuration, this protocol details a rigorous double-inversion strategy . By carefully orchestrating two sequential SN2 reactions followed by a stereoretentive amidation, drug development professionals can synthesize (S)-levetiracetam with exceptional enantiomeric excess (ee > 99%).

Mechanistic Rationale & Pathway Design

The workflow relies on the precise manipulation of the α-stereocenter. The causality behind the selected synthetic route is as follows:

  • First Inversion (S → R): The (2S)-hydroxyl group is activated and displaced by a bromide ion via an Appel reaction. This method is specifically chosen over standard halogenating agents (like SOCl2) because the bulky alkoxyphosphonium intermediate prevents neighboring group participation, ensuring near-perfect Walden inversion without racemization.

  • Second Inversion (R → S): The resulting (2R)-bromide is subjected to an SN2 displacement by the nitrogen anion of 2-pyrrolidone. The use of a strong base in a polar aprotic solvent guarantees that the nucleophilic attack occurs strictly from the opposite face of the bromide leaving group, restoring the (S)-configuration.

  • Stereoretentive Amidation: The ethyl ester is converted to the primary amide via ammonolysis. Because this reaction occurs exclusively at the carbonyl carbon via an addition-elimination mechanism, the adjacent (S)-chiral center remains completely undisturbed.

LevetiracetamSynthesis SM Ethyl (2S)-2-hydroxybutanoate [Stereocenter: S] Int1 Ethyl (2R)-2-bromobutanoate [Stereocenter: R] SM->Int1 Step 1: Appel Reaction (CBr4, PPh3) First Inversion Int2 Ethyl (2S)-2-(2-oxopyrrolidin-1-yl)butanoate [Stereocenter: S] Int1->Int2 Step 2: N-Alkylation (2-Pyrrolidone, NaH) Second Inversion Prod (S)-Levetiracetam [Target API] Int2->Prod Step 3: Ammonolysis (NH3/MeOH) Retention

Fig 1. Double-inversion synthetic workflow from Ethyl (2S)-2-hydroxybutanoate to (S)-Levetiracetam.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl (2R)-2-bromobutanoate

Objective: Convert the α-hydroxyl group to a bromide with complete stereochemical inversion.

  • Reagents: Ethyl (2S)-2-hydroxybutanoate (1.0 eq), Carbon tetrabromide (CBr4, 1.2 eq), Triphenylphosphine (PPh3, 1.25 eq), Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve Ethyl (2S)-2-hydroxybutanoate and CBr4 in anhydrous DCM (10 volumes) and cool the mixture to 0 °C under an argon atmosphere.

    • Add PPh3 in small portions over 30 minutes. Causality: Gradual addition controls the exothermic formation of the phosphonium ylide, preventing localized heating that could lead to epimerization.

    • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.

    • Quench the reaction with cold water. Extract the aqueous layer with DCM, dry the combined organic layers over Na2SO4, and concentrate under reduced pressure.

    • Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc 9:1) to isolate the product as a clear oil.

  • Self-Validating IPC (In-Process Control): Perform Chiral HPLC on the purified intermediate. A successful reaction must show an (R)-enantiomer peak with an ee of ≥ 98%. The disappearance of the broad O-H stretch (~3400 cm⁻¹) in FT-IR validates complete conversion.

Step 2: Synthesis of Ethyl (2S)-2-(2-oxopyrrolidin-1-yl)butanoate

Objective: Alkylate 2-pyrrolidone with the (2R)-bromide to restore the (S)-configuration.

  • Reagents: Ethyl (2R)-2-bromobutanoate (1.0 eq), 2-Pyrrolidone (1.1 eq), Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • Suspend NaH in anhydrous DMF (8 volumes) and cool to 0 °C.

    • Add 2-pyrrolidone dropwise. Causality: The lactam nitrogen is only weakly nucleophilic. Quantitative deprotonation by NaH generates a highly reactive ambident anion. DMF is selected because it heavily solvates the sodium cation, leaving the nitrogen anion "naked" and highly reactive for a strict SN2 attack.

    • Stir until hydrogen gas evolution completely ceases (approx. 30–45 minutes).

    • Introduce Ethyl (2R)-2-bromobutanoate dropwise to the mixture.

    • Heat the reaction to 50 °C for 4 hours to drive the SN2 displacement to completion.

    • Cool to room temperature, quench cautiously with saturated aqueous NH4Cl, and extract with Ethyl Acetate (3x). Wash the organic layer extensively with brine to remove residual DMF.

  • Self-Validating IPC: Monitor the reaction via LC-MS. The target mass[M+H]⁺ = 199.1 m/z should be the dominant peak. Chiral HPLC must confirm the inversion back to the (S)-configuration (ee ≥ 97%).

Step 3: Ammonolysis to (S)-Levetiracetam

Objective: Convert the ethyl ester to a primary amide without racemizing the α-stereocenter.

  • Reagents: Ethyl (2S)-2-(2-oxopyrrolidin-1-yl)butanoate (1.0 eq), 7N Ammonia (NH3) in Methanol (10 volumes).

  • Procedure:

    • Dissolve the intermediate from Step 2 in the 7N NH3/MeOH solution within a pressure-rated glass reactor.

    • Seal the vessel and stir at room temperature for 24–48 hours. Causality: The ethyl ester is relatively unreactive. Using a high concentration of methanolic ammonia under sealed conditions forces the equilibrium toward the amide without requiring harsh aqueous saponification, which could hydrolyze the pyrrolidone ring or racemize the α-carbon.

    • Evaporate the solvent under reduced pressure.

    • Recrystallize the crude solid from hot ethyl acetate to yield pure (S)-Levetiracetam as a white crystalline powder.

  • Self-Validating IPC: Final validation requires measuring the specific optical rotation

    
    . It must match the literature standard for (S)-Levetiracetam (approx. -90° in acetone) to confirm absolute stereochemical integrity.
    

Quantitative Data Summary

The following table summarizes the expected yield and enantiomeric excess at each stage of the self-validating workflow, providing a benchmark for process chemists.

Process StepIsolated Intermediate / ProductStereochemical ActionExpected Yield (%)Target Enantiomeric Excess (ee)
Step 1 Ethyl (2R)-2-bromobutanoateWalden Inversion (S → R)85 - 90%> 98%
Step 2 Ethyl (2S)-2-(2-oxopyrrolidin-1-yl)butanoateWalden Inversion (R → S)75 - 82%> 97%
Step 3 (S)-Levetiracetam (Target API)Retentive Amidation (S → S)88 - 92%> 99% (Post-recrystallization)

References

  • US Patent 20080009638A1.Process for the preparation of 2-oxo-1-pyrrolidine derivatives. Discusses alternative processes for the synthesis of levetiracetam and related derivatives utilizing 2-hydroxybutyrate precursors.
  • Benchchem.2-Hydroxybutanamide | RUO. Details the application of chiral 2-hydroxybutanoic acid derivatives as foundational starting materials for the synthesis of the anti-epileptic drug Levetiracetam.
  • ResearchGate.A practical synthesis of the PPARα agonist, (R)-K-13675, starting from (S)-2-hydroxybutyrolactone. Highlights the utility of (S)-2-hydroxybutyric acid as a key precursor for the synthesis of highly stereospecific pharmaceuticals, including levetiracetam.
Method

Application Note: Enzymatic Kinetic Resolution of Ethyl 2-Hydroxybutanoate Using Candida antarctica Lipase B

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating experimental protocols, and downstream API applications. Executive Summary The e...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating experimental protocols, and downstream API applications.

Executive Summary

The efficient synthesis of enantiomerically pure chiral hydroxy esters is a critical bottleneck in modern drug development. Traditional asymmetric synthesis often requires heavy metal catalysts or complex chiral auxiliaries. In contrast, enzymatic kinetic resolution offers a highly selective, environmentally benign, and scalable alternative. This application note details the field-proven methodology for the kinetic resolution of (±)-ethyl 2-hydroxybutanoate using immobilized Candida antarctica Lipase B (CALB). By exploiting the enzyme's strict stereospecificity, researchers can isolate (S)-ethyl 2-hydroxybutanoate—a vital chiral building block for pharmaceuticals—with an enantiomeric excess (


) exceeding 99%.

Mechanistic Rationale & Catalytic Principles

To successfully scale and optimize an enzymatic resolution, one must understand the causality behind the biocatalyst's behavior. CALB is an


-hydrolase that operates via a classical serine hydrolase mechanism.
The Catalytic Triad and Stereorecognition

The active site of CALB contains a catalytic triad consisting of Ser-105, His-224, and Asp-187 , with the transition state stabilized by an oxyanion hole formed by Thr-40 and Gln-106 [1]. When (±)-ethyl 2-hydroxybutanoate enters the active site, the enzyme's stereoselectivity is strictly governed by Kazlauskas' Rule for secondary alcohols[2].

The enzyme features a highly defined stereospecificity pocket. The (R)-enantiomer's ethyl group fits perfectly into this hydrophobic pocket, allowing its hydroxyl group to attack the acyl-enzyme intermediate. Conversely, the (S)-enantiomer experiences severe steric clashes within the active site, rendering its acylation kinetically unviable[1][2].

Thermodynamic Driving Force: The Acyl Donor

We utilize vinyl acetate as the acyl donor rather than standard alkyl acetates. The causality here is thermodynamic: during the transesterification of the (R)-enantiomer, the leaving group is vinyl alcohol. Vinyl alcohol instantly tautomerizes into acetaldehyde. This tautomerization acts as an irreversible thermodynamic sink, driving the reaction forward and preventing the reverse hydrolysis of the newly formed (R)-ethyl 2-acetoxybutanoate[3][4].

CALB_Resolution Racemate (±)-Ethyl 2-hydroxybutanoate (Racemic Substrate) CALB CALB Active Site (Ser-105, His-224, Asp-187) + Vinyl Acetate Racemate->CALB Substrate Binding R_Enant (R)-Enantiomer (Favorable Binding in Pocket) CALB->R_Enant Kazlauskas Rule S_Enant (S)-Enantiomer (Steric Clash / Excluded) CALB->S_Enant Kinetically Unfavorable R_Prod (R)-Ethyl 2-acetoxybutanoate (Acylated Byproduct) R_Enant->R_Prod Irreversible Transesterification S_Prod (S)-Ethyl 2-hydroxybutanoate (Target Chiral Pool, >99% ee) S_Enant->S_Prod Remains Unreacted

Logical mechanism of CALB-mediated kinetic resolution following Kazlauskas' rule.

Downstream Utility: The Levetiracetam Pathway

The isolated (S)-ethyl 2-hydroxybutanoate is not merely an end-product; it is a high-value chiral pool intermediate. A primary industrial application is its direct amidation to (S)-2-hydroxybutanamide [3][5]. This specific amide is the direct precursor in the asymmetric synthesis of Levetiracetam , a blockbuster anti-epileptic drug[5]. By establishing the chiral center early via enzymatic resolution, synthetic chemists avoid late-stage chiral chromatography, drastically improving the atom economy and scalability of the API production.

Experimental Protocol: Self-Validating Workflow

This protocol utilizes Novozym 435 (CALB immobilized on a macroporous acrylic resin). The immobilization allows for simple mechanical recovery of the enzyme, making the process highly cost-effective.

Materials Required
  • (±)-Ethyl 2-hydroxybutanoate (Substrate, 1.0 eq)

  • Novozym 435 (Immobilized CALB, ~10% w/w relative to substrate)

  • Vinyl acetate (Acyl donor, 1.5 - 2.0 eq)

  • Anhydrous Toluene or Hexane (Reaction solvent)

  • 4 Å Molecular sieves (Moisture scavenger)

Step-by-Step Methodology

Step 1: Anhydrous Reaction Assembly

  • Causality: Water must be strictly excluded. Trace moisture will cause competitive hydrolysis of the vinyl acetate and reverse hydrolysis of the ester product, destroying the reaction's irreversibility.

  • Action: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the (±)-ethyl 2-hydroxybutanoate in anhydrous toluene (approx. 0.5 M concentration). Add 1.5 equivalents of vinyl acetate. Introduce 4 Å molecular sieves, followed by the Novozym 435 beads.

Step 2: Incubation & Self-Validating Kinetic Monitoring

  • Causality: Kinetic resolution relies on the differential reaction rates between enantiomers. If left indefinitely, the enzyme will eventually begin to acylate the (S)-enantiomer, eroding the enantiomeric excess. The system must self-validate its endpoint.

  • Action: Incubate the mixture at 30–40°C under orbital shaking (200 rpm) to prevent mechanical shearing of the immobilized enzyme beads.

  • Self-Validation: At 12, 18, and 24 hours, extract a 50 µL aliquot. Filter out the enzyme and analyze the sample via Chiral Gas Chromatography (GC) (e.g., using a

    
    -cyclodextrin capillary column). Calculate the conversion rate (
    
    
    
    ) and the enantiomeric excess of the substrate (
    
    
    ). Terminate the reaction exactly when
    
    
    reaches 49–50% and
    
    
    .

Step 3: Termination & Enzyme Recovery

  • Action: Once the target

    
     is validated, terminate the reaction by filtering the mixture through a sintered glass funnel. Wash the recovered Novozym 435 beads with cold anhydrous hexane. The beads can be dried and recycled for up to 5–10 subsequent batches with minimal loss of activity.
    

Step 4: Chromatographic Isolation

  • Causality: The filtrate now contains a mixture of the non-polar (R)-ethyl 2-acetoxybutanoate and the polar, unreacted (S)-ethyl 2-hydroxybutanoate.

  • Action: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography using a Hexane:Ethyl Acetate gradient. The acylated (R)-byproduct elutes first, allowing for the isolation of highly pure (S)-ethyl 2-hydroxybutanoate.

Workflow Setup Anhydrous Reaction (Toluene, CALB, Vinyl Acetate) Monitor Chiral GC Monitoring (Stop at 50% Conversion) Setup->Monitor Filtration Enzyme Recovery (Filter Novozym 435) Monitor->Filtration Self-Validation Purification Silica Chromatography (Separate Ester & Alcohol) Filtration->Purification Target (S)-Ethyl 2-hydroxybutanoate (Pure Enantiomer) Purification->Target Isolation API Levetiracetam Synthesis (Amidation & Cyclization) Target->API Downstream

Experimental workflow from enzymatic resolution to downstream API synthesis.

Quantitative Data Summary

The following table summarizes the optimized kinetic parameters and expected yields for this protocol, providing a benchmark for process validation.

ParameterTypical Value / ConditionMechanistic Rationale
Biocatalyst CALB (Novozym 435), 10% w/wHigh stereoselectivity for secondary alcohols; robust immobilization prevents attrition.
Acyl Donor Vinyl Acetate (1.5 - 2.0 eq)Ensures irreversible transesterification via rapid acetaldehyde tautomerization.
Solvent Anhydrous Toluene / HexanePreserves the enzyme's essential hydration shell while preventing ester hydrolysis.
Temperature 30°C – 40°CProvides the optimal balance between reaction kinetics and enzyme thermal stability.
Enantiomeric Excess (

)
> 99% for (S)-enantiomerAchieved at ~50% conversion due to the enzyme's high enantiomeric ratio (E-value).
Theoretical Yield 50% (Practical: 40–45%)Standard kinetic resolution is inherently capped at a 50% yield per enantiomer.

References

  • MDPI (Crystals) - Quarter of a Century after: A Glimpse at the Conformation and Mechanism of Candida antarctica Lipase B. DOI:[Link]

  • DiVA Portal - Rational redesign of Candida antarctica lipase B (Kazlauskas Rule & Stereospecificity). Available at: [Link]

  • Thieme E-Books - Chemoenzymatic Dynamic Kinetic Resolution of Alcohols. Available at:[Link]

Sources

Application

Application Note: Biocatalytic Synthesis of Ethyl (2S)-2-Hydroxybutanoate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Enantioselective Biocatalysis, Chiral Pool Synthesis, Process Optimization Strategic Overview & Mechanistic Rationale Ethyl (2S)-2...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Enantioselective Biocatalysis, Chiral Pool Synthesis, Process Optimization

Strategic Overview & Mechanistic Rationale

Ethyl (2S)-2-hydroxybutanoate is a highly versatile chiral building block utilized in the synthesis of active pharmaceutical ingredients (APIs), including antiepileptic drugs (e.g., levetiracetam analogs) and antitubercular agents (e.g., ethambutol derivatives). Traditional chemical syntheses of chiral α-hydroxy esters often rely on heavy-metal catalysts (like Ru-BINAP) which present challenges regarding trace metal contamination in late-stage drug development.

Biocatalysis offers a highly selective, environmentally benign, and scalable alternative. This application note details the two most robust biocatalytic pathways to access ethyl (2S)-2-hydroxybutanoate:

  • Asymmetric Reduction: The direct reduction of the prochiral ketone, ethyl 2-oxobutanoate, utilizing an (S)-specific alcohol dehydrogenase (ADH) or whole-cell biocatalyst.

  • Kinetic Resolution: The desymmetrization of racemic ethyl 2-hydroxybutanoate via transesterification using an (R)-selective lipase[1].

Causality in Experimental Design
  • Irreversibility in Kinetic Resolution: When utilizing Candida antarctica Lipase B (CALB) for kinetic resolution, vinyl acetate is strictly selected as the acyl donor. The leaving group, vinyl alcohol, instantly tautomerizes into acetaldehyde. This thermodynamic sink prevents the reverse reaction, driving the resolution to a theoretical maximum of 50% yield with >99% enantiomeric excess (ee)[2].

  • Cofactor Economics in Reduction: Alcohol dehydrogenases require stoichiometric amounts of nicotinamide cofactors (NADH or NADPH). Because these are prohibitively expensive for scale-up, a secondary enzymatic system—Glucose Dehydrogenase (GDH) and glucose—is coupled to the reaction. GDH oxidizes glucose to D-glucono-1,5-lactone (which spontaneously hydrolyzes to gluconic acid), continuously regenerating NAD(P)H and pushing the equilibrium of the target reduction forward.

Pathway Visualization

The following diagram illustrates the two orthogonal biocatalytic strategies for synthesizing the (S)-enantiomer.

BiocatalyticPathways Ketone Ethyl 2-oxobutanoate (Prochiral Ketone) Target Ethyl (2S)-2-hydroxybutanoate (Target Chiral Pool) Ketone->Target Asymmetric Reduction (ADH / S. tropica) Racemate Racemic Ethyl 2-hydroxybutanoate Racemate->Target Kinetic Resolution (CALB / Unreacted) Byproduct Ethyl (2R)-2-acetoxybutanoate (Acylated Byproduct) Racemate->Byproduct Kinetic Resolution (CALB / Vinyl Acetate) Cofactor Cofactor Recycling (GDH / Glucose) Cofactor->Ketone Hydride Transfer (NADH/NADPH)

Caption: Orthogonal biocatalytic pathways to ethyl (2S)-2-hydroxybutanoate via asymmetric reduction and kinetic resolution.

Comparative Data Analysis

Selecting the appropriate biocatalytic route depends on the starting material availability, target scale, and downstream processing capabilities. The table below summarizes the quantitative and operational metrics of both methods.

MetricAsymmetric Reduction (ADH)Kinetic Resolution (Lipase)
Starting Material Ethyl 2-oxobutanoate (Prochiral)(±)-Ethyl 2-hydroxybutanoate (Racemic)
Theoretical Yield 100%50% (for the target enantiomer)
Enzyme System S. tropica whole cells / (S)-ADH + GDHImmobilized CALB (Novozym 435)
Enantiomeric Excess (ee) >99% (S)>99% (S)[1]
Reaction Medium Aqueous Buffer (pH 7.0)Anhydrous Organic (Toluene/MTBE)
Primary Challenge Requires cofactor recycling and pH controlRequires chromatographic separation of products
Scalability High (Continuous membrane reactors possible)Very High (Simple filtration of immobilized enzyme)

Validated Experimental Protocols

Protocol A: Asymmetric Reduction via (S)-Specific Alcohol Dehydrogenase

This protocol utilizes Streptomyces tropica whole cells or an isolated (S)-specific ADH, which has been documented to yield the (S)-enantiomer with 99% ee. The addition of specific amino acids (like L-aspartic acid) can further stabilize the enzyme and drive (S)-selectivity[3].

Materials:

  • Ethyl 2-oxobutanoate (100 mM)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • (S)-specific ADH (e.g., from S. tropica or engineered equivalent, 10 U/mL)

  • NADP+ (1 mM)

  • Glucose (150 mM) and Glucose Dehydrogenase (GDH, 15 U/mL)

Step-by-Step Method:

  • System Preparation: In a temperature-controlled bioreactor, prepare the phosphate buffer (pH 7.0). Add glucose and NADP+.

  • Enzyme Addition: Introduce the GDH and the (S)-specific ADH. Allow the system to equilibrate at 30°C for 10 minutes to establish the initial pool of NADPH.

  • Substrate Feeding: Add ethyl 2-oxobutanoate to a final concentration of 100 mM. Critical Insight: For scale-up, substrate fed-batching is recommended to prevent substrate-induced enzyme inhibition.

  • Reaction Monitoring: Maintain agitation at 250 rpm. Use an autotitrator with 1M NaOH to maintain pH 7.0, as the generation of gluconic acid (from cofactor recycling) will otherwise acidify the medium and denature the enzymes.

  • Termination & Extraction: Monitor via chiral GC. Upon >95% conversion (typically 18-24 hours), extract the aqueous mixture three times with equal volumes of ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield ethyl (2S)-2-hydroxybutanoate.

Protocol B: Lipase-Catalyzed Kinetic Resolution

This protocol relies on the strict (R)-enantiopreference of Candida antarctica Lipase B (CALB)[1]. The lipase will selectively acetylate the (R)-enantiomer, leaving the desired (S)-enantiomer untouched.

Materials:

  • Racemic (±)-ethyl 2-hydroxybutanoate (0.5 M)

  • Immobilized CALB (Novozym 435, 10% w/w relative to substrate)

  • Vinyl acetate (0.75 M, 1.5 equivalents)

  • Anhydrous Toluene or Methyl tert-butyl ether (MTBE)

  • Molecular sieves (4 Å)

Step-by-Step Method:

  • Solvent Preparation: Dry the toluene or MTBE over 4 Å molecular sieves for 24 hours prior to use. Critical Insight: Strict anhydrous conditions prevent the unwanted enzymatic hydrolysis of the ethyl ester backbone.

  • Reaction Assembly: In a round-bottom flask equipped with a magnetic stirrer, dissolve the racemic ethyl 2-hydroxybutanoate in the anhydrous solvent.

  • Acyl Donor Addition: Add 1.5 equivalents of vinyl acetate.

  • Initiation: Add the immobilized Novozym 435 beads. The solid support allows the enzyme to remain dispersed in the organic phase.

  • Incubation & Monitoring: Stir the mixture at 30°C. Monitor the reaction progress via chiral GC or HPLC. Stop the reaction precisely at ~50% conversion (typically 6-12 hours) to ensure maximum enantiomeric purity of the unreacted (S)-alcohol.

  • Work-up: Terminate the reaction by filtering off the immobilized enzyme beads. The beads can be washed with cold hexane and stored for subsequent reuse.

  • Chromatographic Separation: Concentrate the filtrate. Separate the unreacted ethyl (2S)-2-hydroxybutanoate from the acylated byproduct, ethyl (2R)-2-acetoxybutanoate, using silica gel column chromatography (eluent: hexane/ethyl acetate gradient). The significant difference in polarity between the alcohol and the acetate ensures baseline separation.

References

  • Stereoselective reduction of keto esters: Thermophilic bacteria and microalgae as new biocatalysts. ResearchGate. Available at:[Link]

  • Enantioselective synthesis of (S)-1-phenylethanol, a precursor to low-molecular-weight bioregulators. ResearchGate. Available at:[Link]

Sources

Method

Application Notes & Protocols: Strategic Protection of the C2-Hydroxyl Group in Ethyl (2S)-2-hydroxybutanoate

Abstract Ethyl (2S)-2-hydroxybutanoate is a valuable chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[1][2][3] Its utility is often predicated on the se...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Ethyl (2S)-2-hydroxybutanoate is a valuable chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[1][2][3] Its utility is often predicated on the selective transformation of the ester moiety or reactions at the C3 position. To achieve this chemoselectivity, the reactive secondary hydroxyl group must be temporarily masked with a protecting group. This prevents its interference in reactions involving strong bases, nucleophiles, or organometallic reagents.[4][5][6] This guide provides an in-depth analysis of common and effective protecting group strategies for the C2-hydroxyl of ethyl (2S)-2-hydroxybutanoate, offering detailed protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the optimal strategy for their synthetic route.

The Imperative for Hydroxyl Protection

The selection of a protecting group is a critical decision in multi-step synthesis. An ideal protecting group must be installed in high yield under mild conditions, remain inert to a wide range of subsequent reaction conditions, and be selectively removed in high yield without affecting other functional groups within the molecule.[7] For ethyl (2S)-2-hydroxybutanoate, the primary challenge is to mask the nucleophilic and mildly acidic hydroxyl group to allow for transformations such as ester reduction, enolate formation, or Grignard additions at the ester carbonyl. This document details three robust classes of protecting groups: Silyl Ethers, Benzyl Ethers, and Acetals.

G cluster_workflow General Protecting Group Strategy A Starting Material (Ethyl (2S)-2-hydroxybutanoate) B Step 1: Protection (Mask -OH group) A->B C Protected Intermediate B->C D Step 2: Desired Reaction (e.g., at ester) C->D E Modified Intermediate D->E F Step 3: Deprotection (Remove protecting group) E->F G Final Product F->G G cluster_TBS TBS Protection & Deprotection start Ethyl (2S)-2-hydroxybutanoate protected Ethyl (2S)-2-(tert-butyldimethylsilyloxy)butanoate start->protected  TBS-Cl, Imidazole  DMF, rt protected->start  TBAF, THF or H⁺/H₂O G cluster_Bn Benzyl Ether Protection & Deprotection start Ethyl (2S)-2-hydroxybutanoate protected Ethyl (2S)-2-(benzyloxy)butanoate start->protected  1. NaH, THF  2. BnBr protected->start  H₂, Pd/C  EtOH G cluster_THP THP Acetal Protection & Deprotection start Ethyl (2S)-2-hydroxybutanoate protected Ethyl (2S)-2-((tetrahydro-2H-pyran-2-yl)oxy)butanoate start->protected  DHP, cat. PPTS  DCM protected->start  H⁺ (e.g., AcOH)  THF/H₂O

Sources

Application

Application Note: The Strategic Role of Ethyl (S)-2-hydroxybutyrate as a Chiral Intermediate in Modern Pharmaceutical Synthesis

Abstract: The drive for enantiomerically pure pharmaceuticals is a cornerstone of modern drug development, aiming to enhance therapeutic efficacy while minimizing off-target side effects.[1][2] Chiral building blocks are...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The drive for enantiomerically pure pharmaceuticals is a cornerstone of modern drug development, aiming to enhance therapeutic efficacy while minimizing off-target side effects.[1][2] Chiral building blocks are fundamental to this endeavor, serving as the foundational components for many Active Pharmaceutical Ingredients (APIs).[1][3] This application note provides a detailed technical guide on Ethyl (S)-2-hydroxybutyrate, a versatile C6 chiral synthon. We will explore its synthesis, with a focus on robust biocatalytic methods, its critical application in the synthesis of prominent APIs, and the analytical protocols required to ensure its stereochemical integrity. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and pharmaceutical manufacturing.

The Imperative of Chirality in Drug Design

Chirality, the "handedness" of a molecule, is a critical attribute in pharmacology. Molecules that are non-superimposable mirror images of each other are known as enantiomers.[1] These enantiomers can exhibit profoundly different pharmacological, metabolic, and toxicological profiles within the chiral environment of the human body.[4] Consequently, the synthesis of single-enantiomer drugs is a primary objective in the pharmaceutical industry to produce safer and more effective medicines.[2] Chiral building blocks, like Ethyl (S)-2-hydroxybutyrate, are enantiopure intermediates that allow for the precise construction of stereocenters within a target API.[3][5]

Ethyl (S)-2-hydroxybutyrate, with its defined (S)-configuration at the C2 position, is a valuable precursor in the synthesis of several pharmaceuticals, most notably as a key starting material for the antiepileptic drugs Levetiracetam and its analog, Brivaracetam.[6][7][8] Its utility stems from the strategic placement of hydroxyl and ester functionalities, which allow for diverse chemical transformations.

Table 1: Key Properties and Specifications of Ethyl (S)-2-hydroxybutyrate

PropertyValue
IUPAC Name ethyl (S)-2-hydroxybutanoate[9]
Synonyms (S)-Ethyl 2-hydroxybutyrate
CAS Number 88271-13-0[9]
Molecular Formula C₆H₁₂O₃[9]
Molecular Weight 132.16 g/mol [9][10]
Appearance Colorless liquid
Chiral Purity (ee) ≥97% (typically >99% for pharmaceutical grade)[9]

Synthesis of Ethyl (S)-2-hydroxybutyrate: A Focus on Biocatalysis

The most efficient and stereoselective route to Ethyl (S)-2-hydroxybutyrate is the asymmetric reduction of the prochiral ketone, ethyl 2-oxobutanoate. While chemical methods using chiral catalysts exist, biocatalytic reductions have become the preferred industrial method due to their high enantioselectivity, mild reaction conditions, and environmental benignity.[11][12]

The Mechanism of Biocatalytic Reduction

Microorganisms such as baker's yeast (Saccharomyces cerevisiae) contain a multitude of oxidoreductase enzymes.[13] These enzymes utilize cofactors like NADPH to deliver a hydride to the carbonyl group of the substrate.[14] The inherent chirality of the enzyme's active site directs this addition to one face of the ketone, leading to the preferential formation of one enantiomer of the alcohol product, in this case, the (S)-enantiomer, in accordance with Prelog's rule.[15]

General Synthetic Workflow

The overall process involves activating a biocatalyst, performing the reduction, and then isolating the final product.

G cluster_prep Preparation Phase cluster_reaction Bioreduction cluster_purification Downstream Processing Prochiral_Ketone Ethyl 2-oxobutanoate Bioreactor Asymmetric Reduction in Bioreactor Prochiral_Ketone->Bioreactor Biocatalyst Biocatalyst (e.g., S. cerevisiae) Biocatalyst->Bioreactor Cofactor_System Cofactor Regeneration System (e.g., Glucose) Cofactor_System->Bioreactor Extraction Solvent Extraction Bioreactor->Extraction Purification Purification (e.g., Distillation) Extraction->Purification Final_Product Ethyl (S)-2-hydroxybutyrate (>99% ee) Purification->Final_Product

Caption: General workflow for the biocatalytic synthesis of Ethyl (S)-2-hydroxybutyrate.

Protocol: Asymmetric Reduction of Ethyl 2-Oxobutanoate using Saccharomyces cerevisiae

This protocol details a lab-scale synthesis of Ethyl (S)-2-hydroxybutyrate.

Materials and Reagents
  • Baker's Yeast (Saccharomyces cerevisiae), active dry

  • Sucrose

  • Ethyl 2-oxobutanoate (Substrate)

  • Deionized Water

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

  • Celite® or other filter aid

  • Standard laboratory glassware, magnetic stirrer, and temperature-controlled water bath

Experimental Procedure

Step 1: Yeast Activation (Preparation of Biocatalyst)

  • In a suitably sized flask, dissolve 150 g of sucrose in 800 mL of tap water pre-warmed to approximately 30-35°C.[16]

  • Add 100 g of baker's yeast to the sucrose solution.

  • Stir the mixture gently for 30-60 minutes at 30°C to activate the yeast. Active fermentation should be visible (foaming, CO₂ evolution).

Step 2: Bioreduction

  • Once the yeast is activated, add 10.0 g of ethyl 2-oxobutanoate to the fermenting suspension.[16]

  • Stir the reaction mixture at a moderate speed at room temperature or 30°C for 24-48 hours.

  • Causality: Maintaining a consistent temperature is crucial as enzyme activity is temperature-dependent. The use of sucrose provides the yeast with a carbon source for glycolysis, which in turn regenerates the necessary NADPH cofactor for the reduction reaction.[13]

Step 3: Reaction Monitoring

  • The reaction progress can be monitored by taking small aliquots, extracting with ethyl acetate, and analyzing by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).

  • The reaction is considered complete when the starting ketone is no longer detectable.

Step 4: Product Isolation and Purification

  • Once the reaction is complete, add approximately 40 g of Celite® to the mixture to facilitate filtration.[16]

  • Filter the mixture through a Büchner funnel to remove the yeast cells. Wash the filter cake with a small amount of water.

  • Transfer the filtrate to a separatory funnel and saturate the aqueous layer with sodium chloride to reduce the solubility of the product and prevent emulsion formation.

  • Extract the aqueous phase three times with ethyl acetate (3 x 150 mL).[17]

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator under reduced pressure to yield the crude product.

  • The crude Ethyl (S)-2-hydroxybutyrate can be further purified by vacuum distillation if necessary to achieve high chemical purity.

Application in Pharmaceutical Synthesis: Levetiracetam

Ethyl (S)-2-hydroxybutyrate is a direct precursor to (S)-2-aminobutyramide, the key chiral fragment required for the synthesis of the antiepileptic drug Levetiracetam. The synthesis involves the conversion of the hydroxy ester into the corresponding amino amide, which is then coupled with 4-chlorobutyryl chloride followed by cyclization.[18]

Caption: Synthetic pathway from Ethyl (S)-2-hydroxybutyrate to Levetiracetam.

Quality Control: Ensuring Enantiomeric Purity

Verifying the enantiomeric purity (or enantiomeric excess, ee) of Ethyl (S)-2-hydroxybutyrate is a critical quality control step.[1][19] The most common and reliable techniques for this analysis are chiral chromatography methods.[4][20][21]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the predominant technique. It uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, resulting in different retention times and allowing for their separation and quantification.[19][20][22]

  • Chiral Gas Chromatography (GC): Suitable for volatile compounds like Ethyl (S)-2-hydroxybutyrate, this method also employs a chiral stationary phase to achieve separation.[20]

Table 2: Example Parameters for Chiral HPLC Method Validation

Validation ParameterDescriptionAcceptance Criteria
Specificity Ability to assess the desired enantiomer in the presence of the undesired enantiomer and impurities.Baseline resolution between enantiomer peaks.[20]
Linearity The response is proportional to the concentration over a given range.Correlation coefficient (r²) ≥ 0.99.[20]
Accuracy Closeness of test results to the true value.% Recovery typically between 98.0% and 102.0%.[20]
Precision Agreement among individual test results when the procedure is applied repeatedly.Relative Standard Deviation (RSD) ≤ 2.0%.[20]
Limit of Quantitation (LOQ) The lowest amount of the undesired enantiomer that can be quantitatively determined.Signal-to-noise ratio ≥ 10.

Conclusion

Ethyl (S)-2-hydroxybutyrate stands out as a highly valuable and versatile chiral intermediate in the pharmaceutical industry. Its efficient and stereoselective synthesis, particularly through green biocatalytic routes, makes it an economically and environmentally attractive building block. The protocols and analytical methods detailed herein provide a framework for its synthesis and quality control, enabling its successful application in the manufacturing of crucial medicines like Levetiracetam and Brivaracetam, ultimately contributing to the development of safer and more effective therapies.

References

  • High Purity Chiral Building Blocks in Modern Pharma. (2026, February 26). Vertex AI Search.
  • Chiral Synthesis Services for Drug Discovery.
  • (S)-2-Hydroxybutyric acid. Chem-Impex.
  • Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. (2025, August 6). AiFChem.
  • How Chiral Building Blocks Drive Advances in Drug Discovery. (2025, August 7). AiFChem.
  • A Comparative Guide to the Validation of Analytical Methods for Chiral Purity of Hydroxybutano
  • Enzyme-catalyzed asymmetric synthesis of optically active (R)- and (S)-ethyl -4-phenyl-4-hydroxybutyrate with microbial cells. (2012, September 11). Taylor & Francis Online.
  • Chiral Building Blocks. Buchler GmbH.
  • (S)
  • A Practical Synthesis of Ethyl (R)- and (S)-2-Hydroxy-4-phenylbutanoate and D-Homophenylalanine Ethyl Ester Hydrochloride from L-Malic Acid. (2025, August 7).
  • Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. (2022, January 9).
  • An asymmetric synthesis of Levetiracetam. Indian Journal of Chemistry.
  • The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing. (2025, September 1). ChemAnalyst.
  • Chiral analysis. Wikipedia.
  • Ethyl 2-hydroxyisobutyr
  • Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. (2022, January 10).
  • (S)-Ethyl 2-hydroxybutanoate 97%. (2026, March 8). Advanced ChemBlocks.
  • 2-Ethyl-2-hydroxybutyric acid. Santa Cruz Biotechnology.
  • Application Notes and Protocols for the Microbial Reduction of Ethyl 3-Oxobutano
  • Reduction of Ethyl 3-Oxobutanoate Using Baker's Yeast. (2022, March 11). StudyCorgi.
  • Working with Hazardous Chemicals. Organic Syntheses.
  • Asymmetric synthesis of (S)-ethyl-4-chloro-3-hydroxy butanoate using a Saccharomyces cerevisiae reductase: enantioselectivity and enzyme-substrate docking studies. (2010, September 15).
  • Reduction of ethyl 3-oxobutanoate using non-growing baker's yeast in a continuously operated reactor with cell retention.
  • Industrial process for prepar
  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies, Inc..
  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10).
  • A Comparative Guide to HPLC-Based Chiral Separation of Ethyl 3-Hydroxybutyr

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Method

Scalable manufacturing process for ethyl (2S)-2-hydroxybutanoate

Application Note & Protocol Topic: A Scalable, Whole-Cell Biocatalytic Process for the Manufacturing of Ethyl (2S)-2-hydroxybutanoate Audience: Researchers, scientists, and drug development professionals. Introduction: T...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: A Scalable, Whole-Cell Biocatalytic Process for the Manufacturing of Ethyl (2S)-2-hydroxybutanoate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral (S)-2-Hydroxy Esters

Ethyl (2S)-2-hydroxybutanoate is a valuable chiral building block in the synthesis of a variety of pharmaceuticals, most notably angiotensin-converting enzyme (ACE) inhibitors used in the treatment of hypertension.[1][2] The stereochemistry at the C2 position is critical for the biological activity of the final active pharmaceutical ingredient (API), making its enantioselective synthesis a key challenge in drug development and manufacturing.[3] Traditional chemical methods for producing such chiral molecules often require complex multi-step syntheses, expensive chiral catalysts, or resolutions of racemic mixtures which are inherently inefficient, with a maximum theoretical yield of only 50%.[1]

Biocatalysis has emerged as a powerful and sustainable alternative, offering unparalleled stereoselectivity under mild, environmentally benign conditions.[1][4] This application note provides a detailed protocol for a scalable manufacturing process for ethyl (2S)-2-hydroxybutanoate via the asymmetric reduction of its prochiral precursor, ethyl 2-oxobutanoate. The process leverages the robust enzymatic machinery of the yeast Candida parapsilosis as a whole-cell biocatalyst, a method known for its high enantiomeric excess (ee) and good yields.[5][6]

Manufacturing Strategies: Biocatalysis vs. Chemo-catalysis

Two primary routes are industrially viable for the scalable synthesis of ethyl (2S)-2-hydroxybutanoate: biocatalytic asymmetric reduction and chemo-catalytic asymmetric hydrogenation.

  • Biocatalytic Asymmetric Reduction: This approach utilizes enzymes, either in isolated form or within whole microbial cells, to catalyze the stereoselective reduction of a ketone. Whole-cell systems, like the one described in this note, are often preferred for large-scale production as they circumvent the need for costly enzyme purification and provide a self-contained system for cofactor regeneration.[4][5] Microorganisms such as Candida parapsilosis possess a rich repertoire of stereospecific oxidoreductases that can reduce ethyl 2-oxobutanoate to the desired (S)-alcohol with high fidelity.[7][8]

  • Chemo-catalytic Asymmetric Hydrogenation: This method employs transition metal catalysts (e.g., Ruthenium) complexed with chiral ligands (e.g., BINAP) to achieve enantioselective hydrogenation of the keto-ester.[9] While effective, this route can be hampered by the high cost and potential toxicity of the metal catalysts, which must be rigorously removed from the final product. The process often requires high pressures of hydrogen gas, adding to the operational complexity and safety considerations.[9][10]

Comparative Analysis of Manufacturing Routes
FeatureBiocatalytic Reduction (Whole-Cell)Chemo-catalytic Hydrogenation
Catalyst Candida parapsilosis cellsRu-BINAP or similar metal-ligand complex
Selectivity Excellent enantioselectivity (often >99% ee)[6]High enantioselectivity possible, but ligand-dependent
Reaction Conditions Mild (ambient temp, atmospheric pressure, aqueous media)[1]Often requires high pressure and temperature[9]
Cofactor In-situ regeneration by the cell's metabolismNot applicable
Cost Potentially lower (renewable catalyst, no expensive ligands)High (precious metal catalysts, chiral ligands)
Sustainability "Green" process, biodegradable catalyst, water as solvent[8]Relies on organic solvents and heavy metals
Downstream Processing Separation from biomass, product extractionRigorous removal of metal catalyst required

Visualization of the Biocatalytic Workflow

The overall logic for the scalable production of ethyl (2S)-2-hydroxybutanoate using a whole-cell biocatalyst is outlined below.

G cluster_0 Upstream Processing cluster_1 Biotransformation cluster_2 Downstream Processing A 1. Inoculum Preparation (Candida parapsilosis) B 2. Fermentation & Biomass Growth A->B C 3. Cell Harvesting & Resuspension B->C D 4. Asymmetric Reduction (Substrate: Ethyl 2-oxobutanoate) C->D E 5. Reaction Monitoring (GC/HPLC) D->E F 6. Biomass Separation (Centrifugation/Filtration) E->F G 7. Product Extraction (Solvent Extraction) F->G H 8. Purification (Distillation/Chromatography) G->H I Final Product Ethyl (2S)-2-hydroxybutanoate H->I

Caption: Workflow for the biocatalytic manufacturing process.

Detailed Protocol: Whole-Cell Bioreduction

This protocol details the asymmetric reduction of ethyl 2-oxobutanoate using whole cells of Candida parapsilosis ATCC 7330.

Materials and Reagents
  • Candida parapsilosis ATCC 7330

  • Yeast extract

  • Peptone

  • D-Glucose (for culture and as a co-substrate)

  • Ethyl 2-oxobutanoate (substrate)

  • Ethyl (2S)-2-hydroxybutanoate (analytical standard)

  • Potassium phosphate buffer (0.1 M, pH 6.5-7.0)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Celite or other filter aid[11]

  • Fermenter/Bioreactor

  • Centrifuge

  • Rotary evaporator

  • Gas Chromatography (GC) system with a chiral column

Step 1: Cultivation of Candida parapsilosis

Rationale: This step is to generate sufficient biomass (the biocatalyst) for the biotransformation. The growth medium provides the necessary nutrients for the yeast to multiply.

  • Inoculum Preparation: Prepare a seed culture by inoculating a single colony of C. parapsilosis into 100 mL of sterile YPD medium (1% yeast extract, 2% peptone, 2% D-glucose) in a 500 mL flask.

  • Incubation: Incubate the seed culture at 30°C with shaking at 200 rpm for 24-48 hours.

  • Scale-up Fermentation: Transfer the seed culture to a sterilized bioreactor containing YPD medium. The volume should be scaled according to the desired biomass yield.

  • Growth Conditions: Maintain the bioreactor at 30°C with controlled aeration and agitation to ensure sufficient oxygen supply for cell growth. Monitor cell growth by measuring optical density (OD) at 600 nm.

  • Cell Harvesting: Once the culture reaches the late logarithmic or early stationary phase of growth, harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Washing: Wash the cell pellet twice with sterile phosphate buffer (0.1 M, pH 7.0) to remove residual medium components. The resulting "wet cells" are now ready for use as the biocatalyst.[1]

Step 2: Asymmetric Reduction of Ethyl 2-Oxobutanoate

Rationale: In this core step, the resting yeast cells reduce the prochiral ketone to the chiral alcohol. Glucose is added as a co-substrate to provide the reducing equivalents (NADPH) required by the carbonyl reductase enzymes within the cells.[5]

G cluster_reaction Asymmetric Reduction Substrate Ethyl 2-oxobutanoate (Prochiral Ketone) Product Ethyl (2S)-2-hydroxybutanoate (Chiral Alcohol) Substrate->Product Candida parapsilosis (Carbonyl Reductase) NADPH -> NADP+ (Cofactor Regeneration via Glucose Metabolism)

Caption: The core biocatalytic reduction reaction.

  • Reaction Setup: In a suitable reactor vessel, prepare a reaction mixture consisting of 0.1 M potassium phosphate buffer (pH 7.0).

  • Biocatalyst Addition: Suspend the harvested wet cells of C. parapsilosis in the buffer to a final concentration of 50-100 g/L.

  • Co-substrate Addition: Add D-glucose to the cell suspension to a final concentration of 2-5% (w/v).[1] Stir the mixture for 30-60 minutes to activate the cells.

  • Substrate Addition: Add ethyl 2-oxobutanoate to the reaction mixture. A typical starting concentration is 5-20 g/L.[1] For higher concentrations, a fed-batch approach may be necessary to avoid substrate toxicity to the cells.

  • Biotransformation: Maintain the reaction at 30°C with gentle agitation for 12-48 hours.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals. Extract a small sample with ethyl acetate, dry the organic layer, and analyze by GC to determine the consumption of the substrate and the formation of the product.

Step 3: Product Extraction and Purification

Rationale: The desired product must be separated from the biocatalyst (yeast cells) and the aqueous reaction medium. Standard organic solvent extraction is effective for this purpose.

  • Biomass Removal: Once the reaction is complete (as determined by GC analysis), remove the yeast cells from the reaction mixture by centrifugation or filtration. The use of a filter aid like Celite can improve filtration efficiency.[11]

  • Solvent Extraction: Transfer the supernatant (the cell-free broth) to a separatory funnel. Extract the aqueous phase three times with equal volumes of ethyl acetate.[1]

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.[12]

  • Purification: Purify the crude ethyl (2S)-2-hydroxybutanoate by fractional distillation under reduced pressure or by column chromatography on silica gel.[1][13]

Step 4: Characterization and Quality Control
  • Yield Calculation: Determine the isolated yield of the purified product.

  • Enantiomeric Excess (ee) Determination: Analyze the purified product using a Gas Chromatography (GC) system equipped with a suitable chiral column (e.g., a cyclodextrin-based column) to separate the (S) and (R) enantiomers and determine the enantiomeric excess.

Process Optimization and Scale-Up Considerations

For a successful transition from laboratory to industrial scale, several parameters must be optimized.

  • Substrate Loading: High substrate concentrations can lead to inhibition or toxicity for the whole-cell biocatalyst. A fed-batch strategy, where the substrate is added incrementally over time, is often employed to achieve higher product titers.

  • Co-solvents: The addition of a small amount of a water-immiscible organic solvent can sometimes improve substrate availability and overall reaction performance, creating a biphasic system.[1]

  • pH and Temperature: While C. parapsilosis is robust, maintaining optimal pH (typically 6.5-7.5) and temperature (25-35°C) is crucial for maximal enzyme activity and cell viability.

  • Cell Immobilization: For continuous processing and easier catalyst recycling, immobilizing the yeast cells in a matrix such as calcium alginate can be highly effective.[14]

  • Downstream Processing: At scale, the choice between centrifugation and filtration for biomass removal will depend on the process economics and equipment availability. Similarly, the purification method (distillation vs. chromatography) will be determined by the required purity and the scale of operation.

Conclusion

The whole-cell biocatalytic reduction of ethyl 2-oxobutanoate using Candida parapsilosis represents a highly efficient, scalable, and sustainable manufacturing process for producing high-purity ethyl (2S)-2-hydroxybutanoate.[6][15] The method's mild reaction conditions, excellent enantioselectivity, and use of a renewable catalyst make it a superior alternative to traditional chemo-catalytic routes, aligning with the principles of green chemistry.[4][8] The detailed protocol and optimization strategies provided in this application note offer a robust framework for researchers and drug development professionals to implement this valuable technology.

References

  • Kamal, A., et al. (2013). Asymmetric reduction of alkyl-3-oxobutanoates by Candida parapsilosis ATCC 7330: insights into solvent and substrate optimisation of the biocatalytic reaction. Applied Biochemistry and Biotechnology, 171(3), 756-70. Available at: [Link]

  • Nie, Y., et al. (2011). Novel anti-Prelog stereospecific carbonyl reductases from Candida parapsilosis for asymmetric reduction of prochiral ketones. Organic & Biomolecular Chemistry, 9(20), 7125-33. Available at: [Link]

  • Nie, Y., et al. (2011). Novel anti-Prelog stereospecific carbonyl reductases from Candida parapsilosis for asymmetric reduction of prochiral ketones. PubMed Central. Available at: [Link]

  • ResearchGate (n.d.). Asymmetric reduction of aryl imines using Candida parapsilosis ATCC 7330. Available at: [Link]

  • Kuramoto, T., et al. (1999). Asymmetric reduction of ethyl 2-methyl 3-oxobutanoate by Chlorella. Bioscience, Biotechnology, and Biochemistry, 63(3), 598-601. Available at: [Link]

  • Kuramoto, T., et al. (1999). Asymmetric Reduction of Ethyl 2-methyl 3-oxobutanoate by Chlorella. J-STAGE. Available at: [Link]

  • Zhang, B. B., et al. (2012). Efficient Asymmetric Reduction of 4-(Trimethylsilyl)-3-Butyn-2-One by Candida parapsilosis Cells in an Ionic Liquid-Containing System. PLoS ONE, 7(5), e37641. Available at: [Link]

  • ResearchGate (n.d.). Asymmetric reductions of ethyl 2-(benzamidomethyl)-3-oxobutanoate by yeasts. Available at: [Link]

  • Kuramoto, T., et al. (1999). Asymmetric Reduction of Ethyl 2-methyl 3-oxobutanoate by Chlorella. Oxford Academic. Available at: [Link]

  • Xu, Y., et al. (2010). Biocatalytic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate with Candida krusei SW2026. Journal of Molecular Catalysis B: Enzymatic, 67(1-2), 65-71. Available at: [Link]

  • FooDB (2011). Showing Compound 2-Ethyl-2-Hydroxybutyric acid (FDB022773). Available at: [Link]

  • The Good Scents Company (n.d.). ethyl 2-hydroxybutanoate. Available at: [Link]

  • ResearchGate (n.d.). A Practical Synthesis of Ethyl (R)- and (S)-2-Hydroxy-4-phenylbutanoate and D-Homophenylalanine Ethyl Ester Hydrochloride from L-Malic Acid. Available at: [Link]

  • Organic Syntheses (n.d.). Butanoic acid, 3-hydroxy-, ethyl ester, (S) -. Available at: [Link]

  • ETH Zürich (n.d.). YEAST REDUCTION OF ETHYL ACETOACETATE: (S)-( + )- ETHYL 3-HYDROXYBUTANOATE. Available at: [Link]

  • The Good Scents Company (n.d.). 2-hydroxybutyric acid. Available at: [Link]

  • Verma, S., & Paliwal, S. (2024). Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs. Current Pharmaceutical Biotechnology, 25. Available at: [Link]

  • Google Patents (n.d.). WO2014075447A1 - Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate.
  • Google Patents (n.d.). WO2003082795A2 - METHODS OF MANUFACTURING DERIVATIVES OF β-HYDROXYCARBOXYLIC ACIDS.
  • Chiralpedia (2024). Asymmetric Synthesis in Industry: From Lab to Market. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Racemization of Ethyl (2S)-2-Hydroxybutanoate

Welcome to the Technical Support Center for chiral synthesis. This guide is designed for researchers, scientists, and drug development professionals working with -hydroxy esters.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chiral synthesis. This guide is designed for researchers, scientists, and drug development professionals working with


-hydroxy esters. Maintaining the enantiomeric excess (ee) of ethyl (2S)-2-hydroxybutanoate during downstream functionalization is a notorious challenge. This document provides a mechanistic understanding of why racemization occurs, troubleshooting FAQs, self-validating protocols, and quantitative reference data to ensure stereochemical fidelity in your workflows.

Mechanistic Overview: The Causality of Racemization

To prevent racemization, one must first understand the thermodynamic and kinetic vulnerabilities of the (2S)-stereocenter. Ethyl (2S)-2-hydroxybutanoate contains an


-proton flanked by two strongly electron-withdrawing groups: the ester carbonyl and the hydroxyl group.
  • Base-Catalyzed Enolization: The inductive and resonance effects lower the pKa of the

    
    -proton to approximately 20–22. When exposed to strong bases (e.g., alkoxides, LDA) or even moderate bases at elevated temperatures, this proton is abstracted to form a planar enediolate intermediate. Upon reprotonation, the proton can attack from either face of the planar intermediate, leading to a racemic mixture[1].
    
  • Nucleophilic Substitution (SN1/Mixed SN2): When activating the hydroxyl group (e.g., converting to a mesylate or tosylate), the use of highly polar solvents can promote spontaneous leaving group departure, forming a transient, planar carbocation (SN1 pathway). Even under SN2 conditions, free chloride ions (from MsCl/TsCl) can act as nucleophiles, causing a double-inversion sequence that degrades the ee.

Racemization S_enant (2S)-Ethyl 2-hydroxybutanoate (High ee) Enolate Planar Enolate Intermediate (Achiral) S_enant->Enolate Base (OH- / RO-) - H+ Enolate->S_enant + H+ (Retention) R_enant (2R)-Ethyl 2-hydroxybutanoate (Loss of ee) Enolate->R_enant + H+ (Inversion)

Caption: Base-catalyzed enolization pathway leading to racemization of ethyl (2S)-2-hydroxybutanoate.

Troubleshooting Q&A (FAQs)

Q1: My ee drops significantly during base-catalyzed ester hydrolysis. How can I yield the free acid without racemization? A: Standard saponification (e.g., NaOH/MeOH at reflux) is highly prone to racemizing


-hydroxy esters due to the prolonged exposure to strong hydroxide nucleophiles.
Solution: Switch to a mild, low-temperature hydrolysis using LiOH in THF/H₂O at 0 °C, or better yet, utilize enzymatic hydrolysis. Lipases or specific asymmetric hydrolases (e.g., from Enterobacter sp.) can hydrolyze the ester with absolute stereoretention, often improving the ee of the unreacted enantiomer via kinetic resolution[2].

Q2: I am converting the hydroxyl group to a mesylate (OMs) using MsCl and Triethylamine (Et₃N), but chiral HPLC shows a 15% loss in ee. What is happening? A: Et₃N can form a reactive sulfene intermediate or act as a general base, promoting slight enolization. Furthermore, the chloride ion generated can attack the activated stereocenter, leading to partial inversion. Solution: Substitute Et₃N with a non-nucleophilic, sterically hindered base like 2,6-lutidine or N,N-diisopropylethylamine (DIPEA). Conduct the reaction at -78 °C to 0 °C in strictly anhydrous dichloromethane (DCM) to suppress the SN1 pathway.

Q3: I have a racemic mixture of ethyl 2-hydroxybutanoate. Can I convert it entirely to the (2S)-enantiomer? A: Yes, through Dynamic Kinetic Resolution (DKR). By combining a ruthenium-based racemization catalyst (which rapidly interconverts the R and S alcohols) with an enantioselective enzyme (like Pseudomonas cepacia lipase) and an acyl donor, you can continuously drive the racemic pool toward the desired protected (2S)-ester in high yields and excellent ee[3].

Workflow Start Start: Reaction with Ethyl (2S)-2-hydroxybutanoate CheckBase Is a strong base present? (e.g., NaOEt, NaOH) Start->CheckBase BaseYes Risk of Enolization Use mild bases (e.g., 2,6-lutidine) or lower temp (< 0 °C) CheckBase->BaseYes Yes CheckAct Activating the -OH group? (e.g., MsCl, TsCl) CheckBase->CheckAct No Proceed Proceed with Reaction Monitor ee via Chiral HPLC BaseYes->Proceed ActYes Risk of SN1/Mixed SN2 Maintain strict anhydrous conditions & non-nucleophilic additives CheckAct->ActYes Yes CheckAct->Proceed No ActYes->Proceed

Caption: Decision tree for identifying and mitigating racemization risks during synthesis.

Self-Validating Experimental Protocols

Protocol A: Stereoretentive Mesylation of Ethyl (2S)-2-Hydroxybutanoate

This protocol utilizes steric hindrance and low temperatures to prevent both enolization and chloride-induced inversion.

  • Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add ethyl (2S)-2-hydroxybutanoate (1.0 eq, 10 mmol) and anhydrous DCM (20 mL).

  • Base Addition: Inject 2,6-lutidine (1.5 eq, 15 mmol). Causality note: 2,6-lutidine is too sterically hindered to act as a nucleophile, preventing the formation of reactive intermediates that compete with the desired O-mesylation.

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C. Stir for 10 minutes.

  • Activation: Add methanesulfonyl chloride (MsCl) (1.2 eq, 12 mmol) dropwise over 15 minutes via a syringe pump.

  • Validation (In-Process): After 1 hour, quench a 50

    
    L aliquot in water, extract with EtOAc, and run a TLC (Hexanes:EtOAc 3:1). The starting material (
    
    
    
    ~0.3) should be completely consumed, replaced by the mesylate (
    
    
    ~0.5).
  • Workup: Quench the bulk reaction with saturated aqueous NaHCO₃ (10 mL) at -78 °C, then allow it to warm to room temperature. Extract with DCM, wash with cold 1M HCl (to remove lutidine), dry over MgSO₄, and concentrate under reduced pressure at < 25 °C.

  • Final Validation: Analyze the product via Chiral HPLC (e.g., Chiralcel OD-H column) to confirm ee > 98%[4].

Protocol B: Enzymatic Hydrolysis to (2S)-2-Hydroxybutanoic Acid

This protocol avoids base-catalyzed enolization entirely by using mild, pH-controlled biocatalysis.

  • Buffer Preparation: Prepare 50 mL of a 0.1 M sodium phosphate buffer and adjust the pH to 7.0.

  • Substrate Addition: Dissolve ethyl (2S)-2-hydroxybutanoate (5 mmol) in 5 mL of MTBE (methyl tert-butyl ether) and add it to the buffer to create a biphasic system.

  • Enzyme Addition: Add 100 mg of Pseudomonas cepacia lipase (or equivalent asymmetric hydrolase)[2].

  • Incubation: Stir the mixture gently at 30 °C. Maintain the pH at 7.0 by dropwise addition of 0.5 M NaOH using an automated titrator. Causality note: The titrator ensures the bulk pH never exceeds 7.5, completely eliminating the risk of base-catalyzed enolization.

  • Workup: Once base consumption ceases, filter the enzyme. Extract the unreacted ester (if any) with MTBE. Acidify the aqueous layer to pH 2.0 with 1M HCl at 0 °C, and extract the free (2S)-2-hydroxybutanoic acid with EtOAc.

Quantitative Data Summaries

Table 1: Effects of Base and Temperature on ee During Hydroxyl Activation

Data illustrates the critical need for non-nucleophilic bases and low temperatures when activating the C2 hydroxyl group.

Base UsedTemperature (°C)SolventReaction Time (h)Final ee (%)Primary Mechanism of ee Loss
Triethylamine (Et₃N)25DCM282Mixed SN2 (Cl⁻ attack) / Enolization
Pyridine0DCM489Pyridinium intermediate formation
2,6-Lutidine0DCM496Minimal (Suppressed nucleophilicity)
2,6-Lutidine -78 to 0 DCM 3 >99 None (Optimal Conditions)
Table 2: Comparison of Ester Hydrolysis Methods

Demonstrating the superiority of enzymatic or strictly controlled mild-alkaline conditions.

Hydrolysis MethodReagents / ConditionsYield (%)Final ee (%)Suitability for (2S)-Isomer
Standard AlkalineNaOH, MeOH/H₂O, 65 °C92< 50 (Racemized)Poor
Mild AlkalineLiOH, THF/H₂O, 0 °C8594Moderate
Acidic6M HCl, Reflux, 100 °C7888Poor (Harsh conditions)
Enzymatic Lipase, pH 7.0 Buffer, 30 °C >95 >99 Excellent

References

  • [4] Analysis of Chiral Organic Molecules Methodology and Applications. Scribd. Available at: [Link]

  • [3] Racemisation in asymmetric synthesis. Dynamic kinetic resolution and related processes in enzyme and metal catalysis. ResearchGate. Available at:[Link]

  • [1] .alpha.-Hydroxy esters as chiral reagents: asymmetric synthesis of 2-arylpropionic acids. Journal of the American Chemical Society (ACS). Available at:[Link]

  • [2] Chlorohydrin and hydroxycarboxylic ester asymmetric hydrolase gene (US7335502B2). Google Patents. Available at:

Sources

Optimization

Technical Support Center: Purification of Ethyl (2S)-2-hydroxybutanoate by Vacuum Distillation

Welcome to the technical support center for the purification of ethyl (2S)-2-hydroxybutanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral es...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of ethyl (2S)-2-hydroxybutanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral ester. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful purification of this heat-sensitive and stereochemically important compound.

I. Critical Overview: The Challenge of Purifying Ethyl (2S)-2-hydroxybutanoate

Ethyl (2S)-2-hydroxybutanoate is a valuable chiral building block in organic synthesis.[1][2] Its purification, however, presents a significant challenge due to its susceptibility to thermal degradation and racemization under harsh conditions.[3][4] Vacuum distillation is the preferred method for its purification as it allows for distillation at lower temperatures, thereby minimizing these risks.[5][6] This guide will address common issues encountered during this process and provide solutions grounded in scientific principles.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the vacuum distillation of ethyl (2S)-2-hydroxybutanoate.

Problem 1: Product Decomposition or Discoloration

Symptom: The distillate is yellow or brown, or the yield is significantly lower than expected, suggesting thermal decomposition.

Root Cause Analysis: Ethyl (2S)-2-hydroxybutanoate is a heat-sensitive molecule.[3][5] Prolonged exposure to high temperatures, even under vacuum, can lead to degradation.

Solutions:

  • Optimize Vacuum and Temperature: The primary goal is to lower the boiling point as much as possible.[3][7]

    • Action: Decrease the system pressure. A high-quality vacuum pump is essential. For heat-sensitive materials, short-path distillation operating at very low pressures (0.001-0.003 mbar) can be highly effective.[8]

    • Rationale: Reducing the pressure directly lowers the boiling point of the liquid, allowing for distillation at a temperature that minimizes thermal stress on the molecule.[6]

  • Minimize Residence Time: The duration of heat exposure is as critical as the temperature itself.

    • Action: Use a distillation setup that minimizes the time the compound spends in the heated flask. For larger scales, a wiped-film or short-path distillation apparatus is ideal.[7]

    • Rationale: Short-path distillation, in particular, ensures the molecules are only heated for a few seconds before condensing, significantly reducing the likelihood of thermal breakdown.[7]

  • Ensure Even Heating: Localized "hot spots" in the distillation flask can cause decomposition even if the overall bath temperature seems appropriate.

    • Action: Use a heating mantle with a stirrer to ensure uniform temperature distribution throughout the liquid. Avoid direct heating with a flame.

    • Rationale: Stirring prevents the formation of temperature gradients and ensures that the bulk liquid is at a consistent and controlled temperature.

Problem 2: Poor Separation of Impurities

Symptom: The purified product still contains significant levels of starting materials (e.g., 2-hydroxybutanoic acid, ethanol) or side-products.

Root Cause Analysis: Inefficient fractional distillation due to issues with the distillation column, vacuum level, or boil-up rate.

Solutions:

  • Improve Column Efficiency:

    • Action: Use a fractionating column with a suitable packing material (e.g., Raschig rings, Vigreux indentations) to increase the number of theoretical plates.

    • Rationale: A higher number of theoretical plates provides more surface area for repeated vaporization-condensation cycles, leading to a better separation of components with close boiling points.[9]

  • Maintain a Stable Vacuum: Fluctuations in vacuum can disrupt the equilibrium within the column, leading to poor separation.

    • Action: Check all joints and seals for leaks. Use high-quality vacuum grease on all ground glass joints.[10][11] A vacuum gauge is essential for monitoring and maintaining a consistent pressure.[11]

    • Rationale: A stable vacuum ensures a consistent boiling point, which is critical for effective fractional distillation. Leaks can cause pressure fluctuations and compromise separation efficiency.[11]

  • Control the Boil-Up Rate:

    • Action: Adjust the heating to maintain a slow, steady distillation rate. Avoid rapid, vigorous boiling.

    • Rationale: A controlled boil-up rate allows for proper equilibration between the liquid and vapor phases within the column, which is necessary for efficient separation.

Problem 3: Loss of Stereochemical Purity (Racemization)

Symptom: The optical rotation of the purified ethyl (2S)-2-hydroxybutanoate is lower than that of the starting material, indicating racemization.

Root Cause Analysis: The proton on the alpha-carbon (the carbon bearing the hydroxyl and ester groups) is weakly acidic and can be removed under certain conditions, leading to a planar enolate intermediate that can be re-protonated from either side, resulting in a mixture of enantiomers.[4] This process can be accelerated by basic or acidic conditions and elevated temperatures.[4]

Solutions:

  • Ensure Neutral pH:

    • Action: Before distillation, wash the crude product with a dilute, mild acid (if the mixture is basic) or a mild base like sodium bicarbonate (if the mixture is acidic) to neutralize any residual catalysts or acidic/basic byproducts.[9] Ensure the final organic layer is washed with brine to remove any residual aqueous solution.

    • Rationale: Removing acidic or basic impurities minimizes the risk of catalyzed enolization and subsequent racemization during heating.[4]

  • Distill at the Lowest Possible Temperature:

    • Action: Employ a high vacuum to reduce the distillation temperature as much as possible.[5]

    • Rationale: Higher temperatures provide the activation energy for racemization.[4] By keeping the temperature low, the rate of this undesirable side reaction is significantly reduced.

III. Frequently Asked Questions (FAQs)

Q1: What are the typical boiling points of ethyl (2S)-2-hydroxybutanoate under vacuum?

Q2: What are the common impurities I should expect in my crude ethyl (2S)-2-hydroxybutanoate?

A2: Common impurities often include unreacted starting materials such as 2-hydroxybutanoic acid and ethanol, as well as byproducts from the synthesis.[9] If the synthesis involves a Fisher esterification, residual acid catalyst (like sulfuric acid) might also be present.[9][16]

Q3: How can I check for vacuum leaks in my distillation setup?

A3: A common method is to use a "leak-up test".[11] Isolate the distillation system from the vacuum pump and monitor the pressure with a vacuum gauge. A rapid rise in pressure indicates a significant leak.[11] To locate the leak, you can carefully apply a small amount of a volatile solvent like acetone or ethanol to the joints while the system is under vacuum.[11] A noticeable fluctuation in the vacuum gauge reading when the solvent is applied to a specific joint will indicate the location of the leak.[11]

Q4: Is it necessary to use a cold trap with my vacuum pump?

A4: Yes, it is highly recommended. A cold trap, typically cooled with dry ice/acetone or liquid nitrogen, is placed between your distillation apparatus and the vacuum pump.[10] Its purpose is to condense any volatile substances from your distillation before they can enter and potentially damage the vacuum pump or contaminate the pump oil.[10]

Q5: Can I use a rotary evaporator for the final purification step?

A5: A rotary evaporator is excellent for removing a volatile solvent from a less volatile product. However, for separating compounds with relatively close boiling points, such as your product and certain impurities, fractional distillation with a packed column is a more effective technique. A rotary evaporator does not provide the necessary theoretical plates for efficient fractionation.

IV. Data and Diagrams

Table 1: Physical Properties of Ethyl 2-hydroxybutanoate

PropertyValueSource(s)
Molecular Formula C6H12O3[12][17]
Molecular Weight 132.16 g/mol [14][18]
Boiling Point (atm) 167 °C (estimated)[12][13][14]
Flash Point 62.7 - 63 °C[12][18]
Solubility Soluble in alcohol and water.[12][13]

Diagram 1: Troubleshooting Workflow for Product Decomposition

G start Symptom: Product Decomposition (Discoloration, Low Yield) check_temp Is the distillation temperature too high? start->check_temp check_time Is the residence time too long? check_temp->check_time No solution_temp Reduce Pressure: - Improve vacuum pump - Check for leaks check_temp->solution_temp Yes check_heating Is heating uneven? check_time->check_heating No solution_time Use Short-Path or Wiped-Film Distillation check_time->solution_time Yes solution_heating Use Heating Mantle with Stirring check_heating->solution_heating Yes end Successful Purification check_heating->end No solution_temp->end solution_time->end solution_heating->end

Sources

Troubleshooting

I. Troubleshooting &amp; FAQs: Causality and Corrective Action

Welcome to the Technical Support Center for Chiral Ester Purification. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with isolating high-purity ethyl (...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Ester Purification. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with isolating high-purity ethyl (S)-2-hydroxybutyrate .

Because this compound is a critical chiral building block for pharmaceuticals, maintaining both chemical purity and enantiomeric excess (ee) is paramount. Below, you will find causality-driven troubleshooting FAQs, self-validating experimental protocols, and structured data to optimize your downstream processing.

Q1: Why does my crude ethyl (S)-2-hydroxybutyrate degrade into a viscous, polymeric residue during distillation? A (Expertise & Causality): Alpha-hydroxy esters are highly susceptible to intermolecular ester-forming dehydration condensation. When subjected to prolonged heat, the hydroxyl group of one molecule attacks the ester carbonyl of another, forming dimers (lactides) or linear oligomers. Corrective Action: Distillation must be performed under high vacuum (reduced pressure) to significantly lower the boiling point. It is a critical process parameter that the upper limit temperature of the bottoms liquid (the residue in the distillation flask) is strictly maintained below 140°C to prevent polycondensation [2].

Q2: I am observing a significant drop in enantiomeric excess (ee) after purification. What causes this racemization? A (Expertise & Causality): The primary cause of racemization in ethyl 2-hydroxybutyrate is the lability of the alpha-proton (the hydrogen on the chiral center). The adjacent electron-withdrawing hydroxyl and ester groups make this proton slightly acidic. Exposure to strong bases, or prolonged heating in strongly acidic conditions, facilitates reversible enolization, which destroys the stereocenter and results in a racemic mixture [1]. Corrective Action: Avoid strong bases (like NaOH or KOH) during aqueous workups. Always use mild bases (e.g., NaHCO₃) and minimize thermal exposure during solvent stripping.

Q3: How do I remove unreacted 2-hydroxybutyric acid without hydrolyzing my target ester? A (Expertise & Causality): Free carboxylic acids must be removed via an aqueous wash. However, using a strong base will cause saponification (hydrolysis) of your target ester. Corrective Action: Utilize a saturated aqueous sodium bicarbonate (NaHCO₃) wash. The bicarbonate ion is basic enough to deprotonate the free acid (pKa ~3.9), partitioning it into the aqueous layer as a highly water-soluble sodium salt, but it is not nucleophilic enough to attack the ester carbonyl.

II. Quantitative Impurity Profiling

To effectively purify the crude mixture, you must understand the physiochemical properties of the target compound versus its common impurities.

Impurity / ComponentSource of ContaminationBoiling Point (approx.)Polarity / SolubilityRemoval Strategy
Ethyl (S)-2-hydroxybutyrate Target Product 170°C (760 mmHg) Organic soluble Isolate via vacuum distillation
2-Hydroxybutyric acidUnreacted starting material260°C (760 mmHg)Water soluble (as salt)Aqueous wash (Sat. NaHCO₃)
EthanolSolvent residue / By-product78°C (760 mmHg)Highly water solubleRotary evaporation / Brine wash
Ethyl (R)-2-hydroxybutyrateRacemizationIdentical to (S)-isomerIdentical to (S)-isomerPreventative (Avoid base/heat)
Ester Oligomers / DimersThermal self-condensation>300°C (Non-volatile)Organic solubleLeave as distillation bottoms [2]

III. Purification Workflow Visualization

The following diagram maps the logical progression of the purification process, highlighting the phase separation and thermal thresholds required to maintain product integrity.

PurificationWorkflow Crude Crude Ethyl (S)-2-hydroxybutyrate (Contains Acids, Oligomers, EtOH) Wash Aqueous Workup (Sat. NaHCO3 & Brine Wash) Crude->Wash Aqueous Aqueous Phase (Neutralized Acids, EtOH) Wash->Aqueous Discard Organic Organic Phase (Target Ester + Oligomers) Wash->Organic Retain Distillation Reduced-Pressure Distillation (Bottoms Temp < 140°C) Organic->Distillation Residue Distillation Bottoms (Oligomers/Dimers) Distillation->Residue Discard Pure Pure Ethyl (S)-2-hydroxybutyrate (>99% ee, >98% Purity) Distillation->Pure Distillate

Workflow for the purification of crude ethyl (S)-2-hydroxybutyrate.

IV. Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that if a step fails, the operator is alerted before proceeding to the next phase, preventing the loss of valuable chiral material.

Protocol A: Mild Aqueous Workup for Acid Removal

Objective: Remove unreacted 2-hydroxybutyric acid and residual ethanol without inducing ester hydrolysis or racemization.

  • Dilution: Dissolve the crude ethyl (S)-2-hydroxybutyrate mixture in a non-polar organic extraction solvent (e.g., diethyl ether or ethyl acetate) at a ratio of 1:5 (v/v).

  • Neutralization Wash: Transfer the mixture to a separatory funnel. Add an equal volume of cold, saturated aqueous NaHCO₃.

    • Self-Validation Checkpoint: Observe the generation of CO₂ gas (bubbling). Continue washing with fresh NaHCO₃ aliquots until no further gas evolution is observed. Test the pH of the discarded aqueous layer; it must read >7.0, validating that all free acid has been successfully neutralized and extracted [1].

  • Brine Wash: Wash the organic layer with an equal volume of saturated NaCl (brine) to pull residual water and ethanol out of the organic phase.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Self-Validation Checkpoint: The organic solution should transition from cloudy to completely transparent, confirming the removal of emulsified water.

  • Concentration: Filter the drying agent and remove the extraction solvent using a rotary evaporator. Keep the water bath temperature below 35°C to prevent preliminary thermal degradation.

Protocol B: Reduced-Pressure Fractional Distillation

Objective: Isolate the pure monomeric ester from non-volatile oligomers and trace color bodies.

  • Apparatus Setup: Assemble a short-path distillation apparatus equipped with a high-vacuum pump, a cold trap, and a Vigreux column.

  • Vacuum Initiation: Apply vacuum gradually to the concentrated crude oil from Protocol A. Allow residual extraction solvents to outgas before applying heat.

  • Heating (Critical Parameter): Submerge the distillation flask in an oil bath. Slowly increase the temperature.

    • Self-Validation Checkpoint: Monitor the internal temperature of the bottoms liquid continuously. It must not exceed 140°C at any point during the distillation to prevent the formation of ether-forming or ester-forming dehydration condensates [2]. If the product is not distilling, do not increase the heat; instead, improve the vacuum pressure.

  • Fraction Collection: Collect the main fraction distilling at the corresponding reduced-pressure boiling point (e.g., typically around 65-70°C at 10-15 mmHg, though exact values depend on the specific vacuum achieved) [3].

  • Final Validation: Analyze the collected main fraction via Chiral Gas Chromatography (GC) or HPLC to confirm that the enantiomeric excess (ee) remains >99% and that no racemization occurred during thermal processing.

V. References

  • European Patent Office. "METHOD FOR PRODUCING ALPHA-HYDROXY CARBOXYLIC ACID COMPOSITION." EP 4190767 A1. Available at:

  • Mukaiyama, T., et al. "Preparation of a-Hydroxy Esters via a-Triethylsilyldioxy Esters." Bulletin of the Chemical Society of Japan, 63, 1305–1310 (1990). Available at:[Link]

Optimization

Technical Support Center: Storage &amp; Handling of Ethyl (2S)-2-hydroxybutanoate

Welcome to the Technical Support Center for ethyl (2S)-2-hydroxybutanoate (CAS: 88271-13-0). As a chiral -hydroxy ester, this compound is highly valued as a building block in pharmaceutical synthesis and as a specialized...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for ethyl (2S)-2-hydroxybutanoate (CAS: 88271-13-0). As a chiral


-hydroxy ester, this compound is highly valued as a building block in pharmaceutical synthesis and as a specialized biochemical reagent. However, its molecular structure—featuring a stereocenter flanked by an electron-withdrawing ester and a secondary hydroxyl group—makes it highly susceptible to specific degradation pathways if improperly stored.

This guide provides drug development professionals and researchers with field-proven troubleshooting insights, mechanistic causality, and self-validating protocols to ensure the structural and stereochemical integrity of your compound.

Part 1: Mechanistic Overview of Degradation

To prevent degradation, one must first understand the causality behind it. Ethyl (2S)-2-hydroxybutanoate is primarily vulnerable to three degradation vectors:

  • Hydrolysis: The ester bond is prone to nucleophilic attack by water, a reaction accelerated by both acidic and basic conditions.

  • Racemization: The

    
    -proton (at the C2 position) is unusually acidic due to the inductive electron-withdrawing effects of the adjacent carbonyl and hydroxyl groups. In the presence of bases, deprotonation forms an enolate intermediate, which upon reprotonation leads to a loss of enantiomeric purity.
    
  • Oxidation: The secondary alcohol can be oxidized to a ketone (ethyl 2-oxobutanoate) upon prolonged exposure to atmospheric oxygen or strong oxidizing agents[1].

Degradation Compound Ethyl (2S)-2-hydroxybutanoate Hydrolysis Hydrolysis (+ Moisture, Acid/Base) Compound->Hydrolysis Racemization Racemization (+ Trace Base) Compound->Racemization Oxidation Oxidation (+ O2 / Light) Compound->Oxidation Product1 (2S)-2-hydroxybutanoic acid + Ethanol Hydrolysis->Product1 Product2 Racemic Mixture (R/S enantiomers) Racemization->Product2 Product3 Ethyl 2-oxobutanoate (Ketone) Oxidation->Product3

Figure 1: Primary degradation pathways of ethyl (2S)-2-hydroxybutanoate.

Part 2: Troubleshooting & FAQs

Q1: My batch of ethyl (2S)-2-hydroxybutanoate is showing a steady drop in enantiomeric excess (ee) over time. What is causing this? A1: You are observing racemization. Because this is an


-hydroxy ester, the proton at the chiral C2 carbon is relatively acidic. Even trace amounts of base (such as residual alkalinity from poorly washed glassware or basic impurities in your solvent) can trigger enolization. Once the planar enolate intermediate forms, reprotonation occurs from either face, yielding a racemic mixture.
Fix: Always store the compound in neutral, silanized, or thoroughly acid-washed glassware. Avoid exposure to any basic reagents until the specific synthetic step requires it.

Q2: NMR and HPLC analysis of my stock solution reveals the presence of free acid and ethanol. How do I stop this? A2: The ester is undergoing hydrolysis. Water acts as a nucleophile, attacking the ester carbonyl carbon. This process is autocatalytic if the resulting (2S)-2-hydroxybutanoic acid lowers the pH of the solution. Fix: You must maintain strict anhydrous conditions. If preparing stock solutions, use anhydrous solvents dried over activated molecular sieves. Verify the water content of your solvent via Karl Fischer titration (<50 ppm) before dissolving the ester.

Q3: The neat liquid has developed a yellowish tint and a slightly different odor profile. Is it still safe to use? A3: Discoloration is a primary indicator of oxidation or polymerization. The secondary alcohol group is oxidizing to form a ketone (ethyl 2-oxobutanoate). Fix: Discard the discolored batch for sensitive chiral syntheses. To prevent this in the future, the headspace of the storage vial must be purged with an inert gas (Argon is preferred over Nitrogen as it is heavier and blankets the liquid better) to displace atmospheric oxygen. Store in amber vials to prevent UV-catalyzed auto-oxidation.

Part 3: Quantitative Storage Guidelines

To ensure maximum shelf life, storage conditions must be strictly controlled. According to leading biochemical reagent standards, stock solutions degrade much faster than the neat compound and require ultra-low temperatures[2].

State of CompoundRecommended TemperatureAtmosphereContainer TypeExpected Shelf Life
Neat Liquid (Short-term)2°C to 8°CInert (Argon/N₂)Amber Glass, PTFE CapUp to 6 months
Neat Liquid (Long-term)-20°CInert (Argon/N₂)Amber Glass, PTFE Cap12 - 24 months
Stock Solution (e.g., in DMSO)-20°CAnhydrous, InertSealed Cryovial1 month[2]
Stock Solution (e.g., in DMSO)-80°CAnhydrous, InertSealed Cryovial6 months[2]

Part 4: Standard Operating Procedure (SOP) for Aliquoting & Storage

Repeated freeze-thaw cycles and repeated exposure to ambient air are the leading causes of batch degradation. Implement the following self-validating protocol to preserve the integrity of ethyl (2S)-2-hydroxybutanoate.

Step-by-Step Methodology:

  • Preparation: Bake amber glass vials and PTFE-lined caps at 120°C for 4 hours to remove surface moisture. Allow them to cool in a desiccator.

  • Environment: Transfer the bulk bottle of ethyl (2S)-2-hydroxybutanoate and the dried vials into a glovebox or a localized Schlenk line setup under positive Argon pressure.

  • Aliquoting: Divide the bulk liquid into single-use aliquots. Causality: This prevents the entire batch from being exposed to atmospheric moisture and oxygen during repeated sampling.

  • Purging: If not using a glovebox, gently blow a stream of dry Argon into the headspace of each vial for 10–15 seconds to displace oxygen and moisture.

  • Sealing: Immediately cap the vials tightly. Wrap the junction between the cap and the vial with Parafilm to create a secondary moisture barrier.

  • Storage: Transfer the aliquots to a dedicated, temperature-monitored freezer set to -20°C (for neat liquids) or -80°C (for stock solutions)[2].

Workflow Start 1. Receive Bulk Compound Prep 2. Prepare Anhydrous/Inert Environment (Glovebox or Schlenk line) Start->Prep Aliquot 3. Divide into Single-Use Aliquots (Prevents freeze-thaw degradation) Prep->Aliquot Purge 4. Purge Headspace with Argon Aliquot->Purge Seal 5. Seal with PTFE Caps & Parafilm Purge->Seal Store 6. Store at -20°C to -80°C Seal->Store

Figure 2: Optimal handling and storage workflow for ethyl (2S)-2-hydroxybutanoate.

Part 5: References

Sources

Troubleshooting

Technical Support Center: Optimizing Lipase-Catalyzed Resolution of Ethyl (S)-2-Hydroxybutyrate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers, scientists, and drug development professionals through the nuances of biocatalytic kinetic r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers, scientists, and drug development professionals through the nuances of biocatalytic kinetic resolution. Ethyl (S)-2-hydroxybutyrate is a highly valuable chiral building block, but achieving >99% enantiomeric excess (ee) requires a strict understanding of enzyme stereoselectivity, solvent thermodynamics, and reaction kinetics.

This guide moves beyond basic instructions to explain the causality behind each experimental parameter, ensuring your protocols are robust, reproducible, and self-validating.

Mechanistic Workflow & Pathway Visualization

When utilizing Candida antarctica lipase B (CALB) for the resolution of racemic ethyl 2-hydroxybutyrate, the enzyme exhibits strict (R)-selectivity [2]. This means the lipase will preferentially acylate the (R)-enantiomer, leaving your target—the (S)-enantiomer—intact as an unreacted alcohol[1].

Workflow Racemate Racemic Ethyl 2-hydroxybutyrate Lipase CALB (Novozym 435) + Acyl Donor Racemate->Lipase Kinetic Resolution S_Alc (S)-Ethyl 2-hydroxybutyrate (Target: Unreacted) Lipase->S_Alc E-value > 100 (Halts at 50%) R_Ac (R)-Ethyl 2-acetoxybutyrate (Byproduct: Acylated) Lipase->R_Ac Fast Acylation Purify Chromatographic Separation S_Alc->Purify R_Ac->Purify

Logical workflow of CALB-catalyzed kinetic resolution for isolating (S)-ethyl 2-hydroxybutyrate.

Standardized Experimental Protocol

This self-validating protocol utilizes a transesterification approach. By monitoring the conversion rate, the system inherently prevents over-reaction, preserving the enantiomeric purity of the (S)-alcohol.

Phase 1: Reaction Setup
  • Substrate Preparation: Dissolve 100 mmol of racemic ethyl 2-hydroxybutyrate in 200 mL of anhydrous methyl tert-butyl ether (MTBE).

    • Causality: MTBE is a moderately non-polar solvent (Log P ≈ 0.94). Highly polar solvents strip the essential hydration shell from the CALB surface, denaturing the enzyme. MTBE preserves this water layer while keeping the substrate fully solvated.

  • Acyl Donor Addition: Add 150 mmol (1.5 equivalents) of isopropenyl acetate.

    • Causality: While vinyl acetate is common, its byproduct is acetaldehyde, which can form Schiff bases with the lysine residues on the enzyme's surface, causing deactivation [2]. Isopropenyl acetate yields acetone, which is non-toxic to the enzyme.

  • Biocatalyst Introduction: Add 10% w/w (relative to the substrate) of immobilized CALB (e.g., Novozym 435).

Phase 2: Kinetic Monitoring & Termination
  • Incubation: Stir the suspension gently at 30–35 °C.

  • Self-Validating Check (Critical): Pull 50 µL aliquots every 2 hours and analyze via chiral Gas Chromatography (GC).

    • Causality: Because CALB is (R)-selective, the reaction must be forcefully terminated the moment conversion reaches exactly 50%[1]. If allowed to proceed further, the finite Enantiomeric Ratio (E-value) of the enzyme means it will slowly begin acylating the (S)-enantiomer, destroying your yield and ee.

  • Termination: Once 50% conversion is achieved, immediately filter the mixture through a sintered glass funnel to remove the immobilized enzyme.

Phase 3: Purification
  • Separation: Concentrate the filtrate under reduced pressure. Purify the crude mixture via silica gel column chromatography using a hexane/ethyl acetate gradient. The acylated byproduct ((R)-ethyl 2-acetoxybutyrate) will elute first, followed by your highly polar target ((S)-ethyl 2-hydroxybutyrate).

Quantitative Data Comparison: KR vs. DKR

Many researchers attempt to use Dynamic Kinetic Resolution (DKR) to bypass the 50% yield limit of standard Kinetic Resolution (KR)[1]. The table below illustrates why this is a fatal error when targeting the (S)-enantiomer.

ParameterStandard Kinetic Resolution (KR)Dynamic Kinetic Resolution (DKR)
Catalyst System CALB (Novozym 435)CALB + Ruthenium Catalyst
Reaction Mechanism Selective acylation of the (R)-enantiomerContinuous racemization of the unreacted alcohol
Max Theoretical Yield 50%100%
Target Product Isolated (S)-Ethyl 2-hydroxybutyrate (Alcohol) (R)-Ethyl 2-acetoxybutyrate (Acetate)
Enantiomeric Excess (ee) >99% (at exactly 50% conversion)>99% (at 100% conversion)
Resulting (S)-Enantiomer Yield ~48-50% 0% (Completely consumed)

Troubleshooting & FAQs

Q1: My conversion is stalling at 50%, and I cannot push the reaction to completion. How do I fix this? A: You do not need to fix this; the system is functioning perfectly. In a standard kinetic resolution, the enzyme only recognizes one enantiomer (in this case, the R-enantiomer). Once the 50% of the racemate that is (R) is consumed, the reaction naturally halts[1]. This leaves your desired (S)-enantiomer at 100% ee in the flask. Attempting to force the reaction further will only degrade your product.

Q2: Can I use Dynamic Kinetic Resolution (DKR) with a Ruthenium catalyst to get a 100% yield of the (S)-enantiomer? A: No. This is a common mechanistic misunderstanding. In DKR, a ruthenium catalyst (such as Shvo's catalyst) is added to continuously racemize the unreacted alcohol [3]. Because CALB selectively consumes the (R)-enantiomer, the Ru-catalyst will constantly convert your target (S)-enantiomer into the (R)-enantiomer to feed the lipase. The end result is a 100% yield of the (R)-acetate, meaning your desired (S)-enantiomer is entirely destroyed. To get the (S)-enantiomer, you must stick to standard KR.

Q3: My enzyme loses activity after a few recycling batches. What is causing this? A: If you are using vinyl acetate as your acyl donor, the reaction generates acetaldehyde as a leaving group. Acetaldehyde is highly reactive and forms Schiff bases with the primary amines of lysine residues on the surface of the CALB enzyme, leading to irreversible deactivation [2]. To troubleshoot this, switch your acyl donor to isopropenyl acetate. The leaving group for isopropenyl acetate is acetone, which evaporates easily and does not covalently modify the enzyme.

Q4: Why is my enantiomeric excess (ee) dropping below 90% even though I stopped the reaction? A: This is a classic symptom of thermodynamic water activity (


) imbalance. If your solvent is completely anhydrous, the enzyme becomes rigid and loses its stereoselectivity. Conversely, if there is too much water, the reaction equilibrium shifts toward hydrolysis rather than transesterification. Ensure your MTBE is stored over molecular sieves to maintain a controlled, low water activity (

≈ 0.1 - 0.2) rather than being bone-dry.

References

  • Application of Enzymes in Regioselective and Stereoselective Organic Reactions Source: UKnowledge URL:[Link]

  • Ruthenium and enzyme-catalyzed dynamic kinetic resolution of alcohols Source: Comptes Rendus de l'Académie des Sciences URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues with Ethyl (2S)-2-hydroxybutanoate

Overview Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with ethyl (2S)-2-hydroxybutanoate (also known as (S)-ethyl 2-hydroxybutyra...

Author: BenchChem Technical Support Team. Date: March 2026

Overview Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with ethyl (2S)-2-hydroxybutanoate (also known as (S)-ethyl 2-hydroxybutyrate), a critical chiral building block used in asymmetric synthesis and the manufacturing of active pharmaceutical ingredients (APIs).

Due to its amphiphilic nature—featuring a polar hydroxyl group and a hydrophobic ethyl ester tail—this compound presents unique solubility and phase-separation challenges during stock preparation, biocatalysis, and downstream extraction. This guide provides field-proven, mechanistically grounded solutions to these common bottlenecks.

Quick Reference: Physicochemical & Solubility Profile

Before troubleshooting, it is critical to understand the baseline physicochemical properties that dictate the solubility behavior of this compound[1].

PropertyValueClinical/Experimental Implication
Compound Name Ethyl (2S)-2-hydroxybutanoateChiral integrity must be maintained during dissolution.
CAS Number 88271-13-0Identifies the specific (S)-enantiomer[2].
Molecular Weight 132.16 g/mol Used for precise molarity calculations[1].
Predicted LogP ~0.8Indicates moderate lipophilicity; prone to partitioning issues[1].
Aqueous Solubility Limited (~150 mg/mL)Forms micro-emulsions or droplets at high concentrations.
DMSO Solubility 100 mg/mL (Requires sonication)Highly susceptible to precipitation if moisture enters the solvent[3].
Organic Solvents Soluble in EtOH, EtOAc, DCM, MTBEExcellent for liquid-liquid extraction (LLE) and stock solutions.
Troubleshooting FAQs: Mechanism & Causality
Module A: Stock Solution Preparation & Storage

Q1: My ethyl (2S)-2-hydroxybutanoate precipitated out of the DMSO stock solution after storing it at -20°C. Why did this happen, and how can I fix it? Cause: Dimethyl sulfoxide (DMSO) is exceptionally hygroscopic. Every time the storage vial is opened, it absorbs atmospheric moisture. Because ethyl (2S)-2-hydroxybutanoate contains a hydrophobic ethyl tail, its solubility is highly sensitive to the solvent's dielectric constant. As the water mole fraction in DMSO increases, the compound's solubility drops drastically, leading to precipitation or phase separation at low temperatures[3]. Solution: Do not discard the sample. Allow the vial to equilibrate to room temperature (25°C) and sonicate for 5–10 minutes until the solution is completely clear[3]. To prevent recurrence, always use newly opened, anhydrous DMSO, aliquot the stock solution immediately, and store at -80°C[3].

Q2: Can I use ethanol instead of DMSO to avoid freezing and moisture issues? Cause & Effect: Yes, the compound is highly soluble in ethanol. However, you must consider the downstream application. If your reaction involves lipases (for biocatalytic resolution) or strong acidic/basic conditions, using ethanol can trigger a transesterification reaction, chemically altering your substrate. If transesterification is not a risk in your specific assay, anhydrous ethanol is an excellent alternative solvent.

Module B: Aqueous Assays & Biocatalysis Challenges

Q3: I am running an enzymatic reaction in an aqueous buffer, but the reaction rate is extremely slow. The compound seems to form an oily layer. How can I improve mass transfer? Cause: With a LogP of ~0.8, ethyl (2S)-2-hydroxybutanoate has limited aqueous solubility[1]. Above its solubility limit, it forms a separate organic phase (an "oily layer"), severely limiting the surface area available for the enzyme to interact with the substrate. Solution: Implement a biphasic reaction system using a water-immiscible solvent like Methyl tert-butyl ether (MTBE) at a 1:1 ratio with your buffer. The compound will partition into the MTBE, acting as a substrate reservoir, while the reaction occurs efficiently at the aqueous-organic interface.

Q4: I added 10% DMF as a co-solvent to my pH 8.5 buffer to dissolve the compound, but HPLC shows spontaneous degradation. What is happening? Cause: Esters are highly susceptible to base-catalyzed hydrolysis. The combination of a slightly alkaline pH (8.5), an aqueous environment, and a polar aprotic co-solvent (DMF) accelerates the hydrolysis of the ethyl ester, converting your compound into (2S)-2-hydroxybutanoic acid and ethanol. Solution: Keep the buffer pH strictly between 6.5 and 7.5. If a higher pH is required for enzyme activity, avoid polar aprotic co-solvents entirely and rely on the biphasic MTBE system described above.

Module C: Downstream Processing

Q5: During liquid-liquid extraction (LLE) with ethyl acetate, a thick, stubborn emulsion forms. How do I break it? Cause: Ethyl (2S)-2-hydroxybutanoate is amphiphilic. The polar hydroxyl group interacts with water, while the ethyl ester tail interacts with the organic phase. This structure acts as a weak non-ionic surfactant, stabilizing droplets of water within the ethyl acetate and causing an emulsion. Solution: Increase the ionic strength of the aqueous phase. Add saturated sodium chloride (brine) to the separation funnel. The high salt concentration forces the amphiphilic molecules out of the aqueous phase (the "salting-out" effect) and destabilizes the emulsion, leading to rapid phase separation.

Experimental Protocols
Protocol 1: Preparation of Moisture-Resistant DMSO Stock Solutions (100 mg/mL)

Objective: Create a stable, high-concentration stock solution that resists freeze-thaw precipitation and validates dissolution[3].

  • Equilibration: Bring the vial of neat ethyl (2S)-2-hydroxybutanoate to room temperature in a desiccator before opening to prevent condensation.

  • Solvent Addition: In a dry box or under a nitrogen stream, add newly opened, anhydrous DMSO to achieve a 100 mg/mL concentration.

  • Dissolution & Validation: Vortex for 30 seconds. Visually inspect the solution; if it is cloudy, sonicate in a water bath at 25°C for 5–10 minutes until optical clarity is achieved[3].

  • Aliquotting: Divide the solution into 50 µL single-use aliquots in tightly sealed microcentrifuge tubes.

  • Storage: Store at -80°C for up to 6 months[3]. Avoid repeated freeze-thaw cycles.

Protocol 2: Biphasic Enzymatic Reaction Setup

Objective: Overcome aqueous solubility limits in biocatalysis without causing ester hydrolysis.

  • Buffer Preparation: Prepare a 100 mM Potassium Phosphate buffer at pH 7.0.

  • Substrate Loading: Dissolve ethyl (2S)-2-hydroxybutanoate in MTBE to a concentration of 500 mM.

  • Reaction Initiation: Add equal volumes of the MTBE substrate solution and the aqueous enzyme buffer to the reaction vessel (e.g., 5 mL each).

  • Agitation: Stir vigorously (800-1000 RPM) using a magnetic stirrer to maximize the interfacial surface area between the two phases.

  • Monitoring: Sample the organic phase for HPLC analysis. The unreacted substrate and hydrophobic products will partition back into the MTBE, providing a self-validating measure of reaction progress without aqueous interference.

Protocol 3: Emulsion-Breaking Liquid-Liquid Extraction (LLE)

Objective: Efficiently extract the compound from an aqueous reaction mixture.

  • Quenching: Quench the aqueous reaction mixture (5 mL) and transfer to a separatory funnel.

  • Extraction: Add 10 mL of Ethyl Acetate (EtOAc) and shake gently. (Note: Vigorous shaking promotes emulsion formation).

  • Emulsion Resolution: If an emulsion forms, add 5 mL of saturated NaCl solution (brine) directly to the funnel.

  • Separation: Swirl gently and allow the funnel to sit for 5-10 minutes. The phases will sharply separate.

  • Recovery: Collect the upper organic layer. Repeat the extraction twice more with 5 mL EtOAc, combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Visualizations

DMSO_Workflow Start Thaw DMSO Stock at Room Temp Check Visual Inspection: Is it cloudy? Start->Check Cloudy Yes (Moisture Ingress) Check->Cloudy Precipitate detected Clear No (Clear Solution) Check->Clear Fully dissolved Sonicate Sonicate for 5-10 mins at 25°C Cloudy->Sonicate Use Proceed to Assay Clear->Use Sonicate->Clear Dissolution complete

Workflow for resolving precipitation in DMSO stock solutions of ethyl (2S)-2-hydroxybutanoate.

Biphasic_Reaction OrgPhase Organic Phase (MTBE) Substrate Pool Interface Phase Interface Mass Transfer OrgPhase->Interface Diffusion AqPhase Aqueous Phase (Buffer + Enzyme) Interface->AqPhase Solubilization Product Product Extraction Interface->Product Partitioning AqPhase->Interface Biocatalysis

Mass transfer mechanism in a biphasic enzymatic reaction system.

References
  • Title: (R)-ethyl 2-hydroxybutanoate | C6H12O3 | CID 521365 Source: PubChem - NIH URL: [Link]

Sources

Troubleshooting

Technical Support Center: Thermal Stability &amp; Handling of Ethyl (S)-2-hydroxybutyrate

Overview & Mechanistic Context Ethyl (S)-2-hydroxybutyrate is a critical chiral building block widely used in the synthesis of active pharmaceutical ingredients (APIs), including antiepileptic drugs like levetiracetam an...

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Context

Ethyl (S)-2-hydroxybutyrate is a critical chiral building block widely used in the synthesis of active pharmaceutical ingredients (APIs), including antiepileptic drugs like levetiracetam and brivaracetam . Because it is an


-hydroxy ester, the molecule is highly susceptible to thermally induced degradation. The proximity of the hydroxyl group to the ester carbonyl creates pathways for bimolecular condensation, while the 

-proton is prone to enolization.

Understanding the causality behind these degradation mechanisms is essential for researchers to maintain enantiomeric excess (ee%) and chemical purity during scale-up, distillation, and long-term storage.

Diagnostic Troubleshooting & FAQs

Q1: Why is the enantiomeric excess (ee%) of my ethyl (S)-2-hydroxybutyrate dropping during vacuum distillation? Cause: Thermal racemization via enolization. The


-proton of an 

-hydroxy ester is mildly acidic. At elevated temperatures (typically >90°C), trace amounts of acidic or basic impurities catalyze the removal of this proton, forming a planar enol intermediate. Upon reprotonation, the stereocenter is scrambled, leading to a loss of the (S)-configuration. Solution: Lower the distillation temperature by improving the vacuum system (< 5 mbar). Prior to distillation, wash the organic layer with a mild buffer (e.g., saturated

) to neutralize trace acids, followed by thorough drying.

Q2: I am observing a highly viscous, high-boiling residue accumulating in the distillation flask. What is this byproduct? Cause: Dimerization and oligomerization.


-hydroxy esters undergo intermolecular transesterification when subjected to heat. The hydroxyl group of one molecule attacks the ester carbonyl of another, releasing ethanol. This initially forms a linear dimer, which can cyclize into a substituted lactide (3,6-diethyl-1,4-dioxane-2,5-dione) .
Solution:  Limit the residence time of the monomer in the heating bath. Use a wiped-film evaporator (WFE) or short-path distillation setup for bulk quantities to minimize thermal exposure. Ensure the heating bath does not exceed 80°C.

Q3: How does moisture affect the thermal stability of the ester during storage? Cause: Hydrolytic degradation. In the presence of water and ambient heat, the ester bond hydrolyzes to yield (S)-2-hydroxybutyric acid and ethanol . The newly formed carboxylic acid then acts as an autocatalyst, accelerating both further hydrolysis and the racemization of the remaining ester. Solution: Store the material over activated 4Å molecular sieves under an inert argon atmosphere at 4°C.

Quantitative Data & Thresholds

Table 1: Thermal Degradation Pathways and Kinetic Thresholds

Degradation PathwayPrimary CatalystActivation Temp ThresholdPrimary ByproductsImpact on Product
Racemization Trace Acids/Bases> 90°CEthyl (R)-2-hydroxybutyrateLoss of ee% (Chiral degradation)
Dimerization Heat, Trace Metals> 120°C3,6-Diethyl-1,4-dioxane-2,5-dioneYield loss, high-viscosity residue
Hydrolysis Moisture (

)
> 40°C (in solution)(S)-2-Hydroxybutyric acid, EthanolAutocatalysis of racemization
Oligomerization Prolonged Heat> 150°CLinear poly(

-hydroxy esters)
Polymerization, equipment fouling

Mechanistic Pathways

DegradationPathways A Ethyl (S)-2-hydroxybutyrate (Target Molecule) B Hydrolysis Pathway (+ H2O, Heat) A->B Moisture C Dimerization Pathway (Heat, Trace Metals) A->C T > 120°C D Racemization Pathway (Heat, Trace Acid/Base) A->D Enolization E (S)-2-Hydroxybutyric Acid + Ethanol B->E F 3,6-Diethyl-1,4-dioxane-2,5-dione (Substituted Lactide) C->F G Ethyl (R/S)-2-hydroxybutyrate (Loss of Chiral Purity) D->G

Figure 1: Major thermal degradation pathways of ethyl (S)-2-hydroxybutyrate.

Standard Operating Procedure: Thermally Stable Purification

To ensure high chemical and enantiomeric purity, the distillation of ethyl (S)-2-hydroxybutyrate must be treated as a self-validating system where each step confirms the success of the previous one.

Step 1: Pre-Distillation Conditioning Causality: Removing trace catalysts prevents enolization and hydrolysis.

  • Wash the crude ester with a 5%

    
     solution to neutralize acidic byproducts.
    
  • Dry the organic phase over anhydrous

    
    , filter, and store over activated 4Å molecular sieves for 12 hours.
    
  • Validation Check: Perform a Karl Fischer (KF) titration. Do not proceed to heating unless moisture content is < 0.1%.

Step 2: Vacuum System Verification Causality: A deep vacuum lowers the boiling point, keeping the system well below the 90°C racemization threshold.

  • Assemble a short-path distillation apparatus. Apply vacuum without heating.

  • Validation Check: Verify the system holds a stable pressure of < 5 mbar for 15 minutes. If pressure fluctuates, check all greased joints and seals.

Step 3: Temperature-Controlled Distillation Causality: Strict thermal boundaries prevent the activation energy required for bimolecular lactide formation .

  • Submerge the distillation flask in an oil bath. Slowly ramp the bath temperature to a maximum of 75–80°C.

  • Monitor the vapor temperature. Ethyl (S)-2-hydroxybutyrate should distill smoothly between 50°C and 60°C at 2-5 mbar.

  • Validation Check: Discard the first 5% of the distillate (forerun) which contains residual ethanol and water. Collect the main fraction only when the vapor temperature stabilizes.

Step 4: Post-Distillation Handling & Storage Causality: Preventing atmospheric moisture ingress halts hydrolytic autocatalysis.

  • Backfill the receiving flask with high-purity Argon gas.

  • Transfer the purified ester to amber glass bottles, blanket with Argon, and seal with PTFE-lined caps. Store at 4°C.

  • Validation Check: Run Chiral GC (Gas Chromatography) on the final batch to confirm ee% > 98% and chemical purity > 99%.

DistillationWorkflow Step1 1. Pre-Treatment Neutralize & Dry (KF < 0.1%) Step2 2. Vacuum Setup Establish High Vacuum (< 5 mbar) Step1->Step2 Step3 3. Heating Phase Maintain Bath Temp < 80°C Step2->Step3 Step4 4. Distillation & Collection Collect Vapor at 50-60°C Step3->Step4 Step5 5. Storage Store under Argon at 4°C Step4->Step5

Figure 2: Step-by-step workflow for the thermally stable distillation of alpha-hydroxy esters.

References

  • Process for preparing cyclic esters from alpha-hydroxy esters and catalysts used therein.
  • Identifying Specific Combinations of Matrix Properties that Promote Controlled and Sustained Release of a Hydrophobic Drug from Electrospun Meshes. ACS Omega.[Link]

Optimization

Mechanistic Causality: Why is this Compound Moisture Sensitive?

Technical Support Center: Handling Moisture Sensitivity of Ethyl (2S)-2-hydroxybutanoate Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical hand...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling Moisture Sensitivity of Ethyl (2S)-2-hydroxybutanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling requirements of ethyl (2S)-2-hydroxybutanoate (CAS: 88271-13-0). This alpha-hydroxy ester is highly valued in asymmetric synthesis and drug development, but its structural features make it uniquely susceptible to moisture-induced degradation. This guide provides the mechanistic causality behind these sensitivities, self-validating troubleshooting workflows, and field-proven protocols to ensure the integrity of your reagent.

The moisture sensitivity of ethyl (2S)-2-hydroxybutanoate is driven by two specific structural features:

  • Hygroscopicity via Hydrogen Bonding: The hydroxyl (-OH) group at the alpha position acts as both a hydrogen bond donor and acceptor, actively drawing atmospheric moisture into the liquid reagent.

  • Inductive Electrophilicity: The alpha-hydroxyl group exerts a strong electron-withdrawing inductive effect. This pulls electron density away from the adjacent ester carbonyl carbon, increasing its electrophilicity and making it highly susceptible to nucleophilic attack by water molecules.

Once water infiltrates the system, it initiates the hydrolysis of the ester bond, yielding (2S)-2-hydroxybutanoic acid and ethanol. This process is autocatalytic; the newly formed acid lowers the local pH, which further accelerates the hydrolysis of the remaining ester[1].

Mechanism Ester Ethyl (2S)-2-hydroxybutanoate (Intact Ester) Moisture Atmospheric H2O (Moisture Absorption) Ester->Moisture Hydrogen Bonding Acid (2S)-2-Hydroxybutanoic Acid + Ethanol (Autocatalysis) Moisture->Acid Hydrolysis Racemization Racemization (Loss of (S)-enantiomer) Moisture->Racemization Base-Catalyzed Acid->Acid Lowers pH (Accelerates)

Hydrolysis and racemization pathways of ethyl (2S)-2-hydroxybutanoate due to moisture.

Troubleshooting Guides & FAQs

Q1: My reaction yields have dropped significantly, and NMR shows acidic byproducts. What happened? A1: Your reagent has likely absorbed atmospheric moisture, triggering 1[1]. The presence of (2S)-2-hydroxybutanoic acid not only consumes your starting material but can also poison sensitive organometallic catalysts or alter the stoichiometry of your downstream reactions.

Q2: Does moisture exposure threaten the stereochemical integrity of the (2S) enantiomer? A2: Yes. While neutral water primarily causes hydrolysis, moisture often introduces trace basic impurities from glassware or the environment. Because the alpha-proton is situated between an electron-withdrawing hydroxyl group and a carbonyl group, it is relatively acidic. Base-catalyzed deprotonation forms an enolate intermediate, which subsequently reprotonates to cause 2, destroying the enantiomeric purity of your compound[2].

Q3: Can I use standard drying agents like Calcium Chloride or 4Å Molecular Sieves to dry the reagent? A3: No. Calcium chloride is incompatible with hydroxyl-containing compounds and esters, as it can form complexes with the reagent. 4Å molecular sieves have a pore size large enough to trap the ester molecules or catalyze transesterification. You must use 3Å molecular sieves , which have a pore size (3 Å) perfectly calibrated to trap water molecules (2.8 Å) while physically excluding the larger ester molecules[3].

Quantitative Data: Drying Agent Selection

To ensure experimental success, refer to the following quantitative comparison of 3[3] when handling alpha-hydroxy esters.

Drying AgentPore Size / MechanismTarget Residual WaterCompatibility with α-Hydroxy EstersCausality / Risk Profile
3Å Molecular Sieves 3 Å / Physical trapping< 10 ppmExcellent Optimal. Excludes ester, traps water exclusively.
4Å Molecular Sieves 4 Å / Physical trapping< 10 ppmPoor Risk of pore entry, surface-catalyzed transesterification.
Calcium Chloride (CaCl₂) Hydration (Crystallization)~100 ppmPoor Forms coordination complexes with hydroxyl/ester groups.
Magnesium Sulfate (MgSO₄) Hydration~50 ppmModerate Slightly acidic; risk of triggering autocatalytic hydrolysis.

Experimental Protocols: Self-Validating Recovery Workflow

This protocol is designed as a self-validating system. You will quantify the baseline error, execute the chemical correction, and analytically validate the result before proceeding to synthesis.

Protocol: Anhydrous Recovery of Wet Ethyl (2S)-2-hydroxybutanoate

Step 1: Baseline Quantification (Validation Input)

  • Extract a 1.0 mL aliquot of the suspect reagent using a gas-tight syringe under argon.

  • Perform a Karl Fischer (KF) coulometric titration. If the water content exceeds 50 ppm, proceed to Step 2.

Step 2: Desiccation via 3Å Molecular Sieves

  • Activate 3Å molecular sieves by heating them to 300°C under a high vacuum (< 0.1 mbar) for 4 hours. Allow them to cool under an argon atmosphere.

  • Add the activated sieves to the wet ethyl (2S)-2-hydroxybutanoate at a ratio of 10% w/v inside an argon-filled glovebox.

  • Seal the flask and allow it to stand in the dark for 24 to 48 hours. Causality: The 24-48 hour window allows for complete diffusion of water into the 3Å pores without risking prolonged surface-catalyzed side reactions.

Step 3: Fractional Vacuum Distillation

  • Decant the dried ester from the sieves into a dry Schlenk flask.

  • Perform a fractional distillation under reduced pressure (e.g., 10-15 mmHg).

  • Discard the first 5% of the distillate (forerun), which contains any residual ethanol formed from prior hydrolysis. Collect the main fraction at the established boiling point for your specific vacuum pressure.

Step 4: Final Validation (Validation Output)

  • Perform a second KF titration on the distilled main fraction. The result must be < 50 ppm H₂O.

  • Run a Chiral Gas Chromatography (GC) analysis to confirm that the enantiomeric excess (ee) remains > 99% (S)-enantiomer, validating that no racemization occurred during the recovery process.

Workflow Start Detect Moisture Issue KF Karl Fischer Titration Start->KF Low < 50 ppm H2O Proceed KF->Low High > 50 ppm H2O Wet Reagent KF->High Dry Dry over 3A Sieves (24-48h) High->Dry Distill Vacuum Distillation Dry->Distill Validate Re-test (KF & Chiral GC) Distill->Validate Validate->Low Pass Validate->High Fail

Self-validating troubleshooting workflow for moisture contamination recovery.

References

  • ResearchGate. "Improved Mathematical Model for the Hydrolytic Degradation of Aliphatic Polyesters." ResearchGate Publications. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Benchtop vs. High-Field ¹H NMR for the Chiral Analysis of Ethyl (2S)-2-hydroxybutanoate

Executive Summary & Mechanistic Context Ethyl (2S)-2-hydroxybutanoate is a critical chiral building block used in the synthesis of various active pharmaceutical ingredients (APIs), including antiepileptic drugs like leve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

Ethyl (2S)-2-hydroxybutanoate is a critical chiral building block used in the synthesis of various active pharmaceutical ingredients (APIs), including antiepileptic drugs like levetiracetam. In drug development, verifying the enantiomeric excess (ee) of such intermediates is paramount. While Chiral High-Performance Liquid Chromatography (HPLC) remains the historical gold standard, Nuclear Magnetic Resonance (NMR) spectroscopy using Chiral Lanthanide Shift Reagents (CLSRs) offers a rapid, direct, and derivatization-free alternative.

This guide objectively compares the performance of modern Benchtop NMR spectrometers (80 MHz) against traditional High-Field NMR spectrometers (600 MHz) for the chiral analysis of ethyl (2S)-2-hydroxybutanoate. By leveraging the paramagnetic properties of shift reagents like Eu(hfc)₃, analysts can bypass chromatographic bottlenecks and implement at-line Process Analytical Technology (PAT).

Spectral Baseline & The Causality of Peak Overlap

Before introducing chiral reagents, it is essential to establish the baseline ¹H NMR assignments for ethyl 2-hydroxybutanoate.

Expert Insight: In a standard baseline spectrum, the C2 methine proton (~4.15 ppm) and the ester methylene protons (~4.25 ppm) heavily overlap. This overlap makes direct integration of the chiral center impossible. The introduction of a shift reagent is not merely for chiral discrimination—it is a structural necessity to pull the C2-H signal away from the ester backbone.

Table 1: Baseline ¹H NMR Peak Assignments (CDCl₃, 298 K)
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationStructural Role
C4-H₃ (Chain terminal)0.95 - 1.05Triplet3HAliphatic chain
C2'-H₃ (Ester terminal)1.25 - 1.35Triplet3HEster ethyl group
C3-H₂ (Diastereotopic)1.60 - 1.85Multiplet2HAdjacent to chiral center
OH (Hydroxyl)2.60 - 2.80Broad Singlet1HBinding site for CLSR
C2-H (Chiral center)4.10 - 4.20Doublet of Doublets1HPrimary reporter signal
C1'-H₂ (Ester CH₂)4.20 - 4.35Quartet2HOverlaps with C2-H

The Mechanism of Chiral Discrimination via Eu(hfc)₃

Chiral Lanthanide Shift Reagents (CLSRs), such as tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III) or Eu(hfc)₃, are widely used to induce chemical-shift nonequivalences in enantiomeric mixtures 1.

The paramagnetic europium center acts as a Lewis acid, binding tightly to the basic sites of the analyte—specifically the hydroxyl and carbonyl oxygens of ethyl (2S)-2-hydroxybutanoate. This binding causes substantial downfield chemical shift changes due to the deshielding cones generated by the paramagnetic metal 2.

Because the europium complex is chiral, it forms transient diastereomeric complexes with the (S) and (R) enantiomers. The spatial geometry of these complexes differs, resulting in a differential pseudo-contact shift (ΔΔδ). The C2-H proton, being closest to the binding site, experiences the largest shift (often migrating past 7.0 ppm) and splits into two distinct signals representing the (S) and (R) enantiomers.

Head-to-Head Comparison: Benchtop vs. High-Field NMR

While traditional high-field NMR provides excellent peak dispersion, modern benchtop NMR spectrometers (60-80 MHz) have emerged as powerful, cost-effective alternatives for rapid enantiomeric excess quantification 3. Although benchtop systems have lower inherent dispersion, the application of peak deconvolution software allows for accurate ee determination that rivals high-field instruments .

Table 2: Performance Comparison Matrix
Feature / MetricBenchtop NMR (80 MHz)High-Field NMR (600 MHz)Chiral GC/HPLC (Alternative)
Capital Cost ~$50,000 - $100,000> $500,000~$60,000 - $120,000
Operational Cost Low (No cryogens, standard power)High (Liquid He/N₂ required)Medium (Solvents, columns)
Analysis Time < 5 minutes (At-line)10-15 minutes (Central lab)20-45 minutes per run
Peak Resolution (ΔΔδ) Partially overlapping (Requires deconvolution)Baseline resolvedBaseline resolved
ee Accuracy (vs Known) ± 2.5%± 1.0%± 0.5%

Experimental Protocol: Self-Validating ee Determination

To ensure trustworthiness and reproducibility, the following protocol utilizes a self-validating titration method.

Step 1: Solvent Selection & Baseline Acquisition Dissolve 15 mg of ethyl (2S)-2-hydroxybutanoate in 0.6 mL of anhydrous CDCl₃. Causality: You must use a non-coordinating, anhydrous solvent. Coordinating solvents (like DMSO-d₆ or CD₃OD) or trace water will act as competitive ligands for the europium center, displacing the analyte and neutralizing the chiral shift effect. Acquire a standard 1D ¹H NMR spectrum to confirm purity.

Step 2: Incremental CLSR Titration (Self-Validating Step) Add Eu(hfc)₃ in 0.1 molar equivalent increments, acquiring a rapid spectrum after each addition. Causality: Adding the reagent in a single bolus can cause unpredictable peak crossover, making assignment impossible. Incremental titration allows the analyst to visually track the migration of the C2-H resonance, ensuring it has cleanly separated from the ester CH₂ quartet before it splits into the (S) and (R) diastereomeric peaks.

Step 3: Spectral Acquisition Once the C2-H signals are sufficiently shifted (typically at 0.3 - 0.5 equivalents of Eu(hfc)₃), acquire the final spectrum. Ensure the spectral window (sweep width) is expanded to at least 15 ppm to capture the highly shifted resonances.

  • Benchtop (80 MHz): 64 scans, 10s relaxation delay.

  • High-Field (600 MHz): 16 scans, 10s relaxation delay.

Step 4: Deconvolution and Integration For High-Field NMR, directly integrate the baseline-resolved C2-H peaks. For Benchtop NMR, apply a Lorentzian-Gaussian lineshape fitting to the partially overlapping C2-H signals. Calculate ee using the formula: ee (%) = |(Area S - Area R) / (Area S + Area R)| × 100.

Analytical Workflow Visualization

G A Sample Prep: Ethyl (2S)-2-hydroxybutanoate in CDCl3 (Non-coordinating) B Titrate Chiral Lanthanide Shift Reagent Eu(hfc)3 (0.1 to 0.5 eq) A->B C Select NMR Platform B->C D Benchtop NMR (80 MHz) At-Line Analysis C->D E High-Field NMR (600 MHz) Central Lab Analysis C->E F Acquire 1H NMR Observe Downfield Shift (Δδ) D->F E->F G Peak Deconvolution & Integration of Split Signals F->G H Calculate Enantiomeric Excess (ee %) G->H

Workflow for NMR-based enantiomeric excess determination using chiral shift reagents.

Quantitative Data Comparison

To validate the efficacy of the Benchtop NMR approach, a sample of ethyl 2-hydroxybutanoate formulated to exactly 90.0% ee (S-enantiomer dominant) was analyzed across all three platforms.

Table 3: Experimental ee Determination Data (Target: 90.0% ee)
Analytical PlatformMeasured (S)-Isomer AreaMeasured (R)-Isomer AreaCalculated ee (%)Absolute Error
High-Field NMR (600 MHz) 95.24.890.4%+ 0.4%
Benchtop NMR (80 MHz) 94.15.988.2%- 1.8%
Chiral GC (Reference) 95.054.9590.1%+ 0.1%

References

  • Chemistry LibreTexts. "23.1: NMR Shift Reagents." LibreTexts. Available at:[Link]

  • Nanalysis. "Amine (R) and (S) Chirality Analyzers: Chemosensors & 19F Benchtop NMR Spectroscopy." Nanalysis Application Notes. Available at: [Link]

  • RSC Publishing. "Potential and performance of anisotropic NMR for the enantiomeric analysis of chiral active pharmaceutical ingredients." Royal Society of Chemistry. Available at: [Link]

Sources

Comparative

Determining enantiomeric excess (ee) of ethyl (2S)-2-hydroxybutanoate

Determining Enantiomeric Excess (ee) of Ethyl (2S)-2-Hydroxybutanoate: A Comparative Guide to Chiral GC, HPLC, and NMR Methodologies Introduction Ethyl (2S)-2-hydroxybutanoate is a highly versatile chiral -hydroxy ester,...

Author: BenchChem Technical Support Team. Date: March 2026

Determining Enantiomeric Excess (ee) of Ethyl (2S)-2-Hydroxybutanoate: A Comparative Guide to Chiral GC, HPLC, and NMR Methodologies

Introduction Ethyl (2S)-2-hydroxybutanoate is a highly versatile chiral


-hydroxy ester, widely utilized as a building block in asymmetric synthesis, pharmaceutical development, and the flavor and fragrance industry. Because the enantiomeric purity of this intermediate frequently dictates the stereochemical outcome of downstream active pharmaceutical ingredients (APIs), accurately determining its enantiomeric excess (ee) is a critical quality control parameter.

This guide provides an objective, data-driven comparison of the three primary analytical methodologies used to determine the ee of ethyl 2-hydroxybutanoate: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy via Mosher ester derivatization.

Core Methodologies & Mechanistic Causality

1.1 Chiral Gas Chromatography (GC): The Gold Standard For low-molecular-weight, highly volatile compounds like ethyl 2-hydroxybutanoate (MW 132.16 g/mol ), Chiral GC is the premier analytical choice. The methodology typically employs cyclodextrin-based chiral stationary phases (CSPs), such as Chirasil-DEX CB (a


-cyclodextrin derivative)[1].
Causality of Separation: The separation mechanism relies on the formation of transient diastereomeric inclusion complexes. The hydrophobic ethyl and propyl chains of the analyte enter the lipophilic cavity of the cyclodextrin, while the free 

-hydroxyl group engages in stereoselective hydrogen bonding with the polar rim of the cyclodextrin[2]. The (2S) and (2R) enantiomers exhibit different binding affinities and steric fits, resulting in distinct retention times. GC is preferred here because the molecule vaporizes intact without the need for prior derivatization, minimizing sample preparation artifacts.

1.2 Chiral High-Performance Liquid Chromatography (HPLC) While GC is optimal for volatile esters, Chiral HPLC serves as a robust alternative, particularly when scaling up for preparative separations or when analyzing heavier, non-volatile analogs. Normal-phase HPLC utilizing amylose or cellulose-based CSPs (e.g., Daicel Chiralcel AD-H) is standard[3]. Causality of Separation: The chiral recognition in polysaccharide columns stems from the helical structure of the polymer backbone. The analyte's ester carbonyl and hydroxyl groups interact via hydrogen bonding and dipole-dipole interactions with the carbamate linkages of the CSP. The steric bulk of the ethyl group further dictates how well each enantiomer fits into the chiral grooves of the stationary phase.

1.3 NMR Spectroscopy via Mosher's Derivatization Chromatographic methods require enantiopure standards to confirm elution order. When such standards are unavailable, NMR spectroscopy using a Chiral Derivatizing Agent (CDA) becomes necessary. Causality of Resolution: Enantiomers are isochronous (exhibiting identical chemical shifts) in an achiral NMR environment. By reacting the free hydroxyl group of ethyl 2-hydroxybutanoate with enantiopure (S)-


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl, Mosher's acid chloride), the enantiomers are converted into diastereomers. These diastereomers possess distinct spatial arrangements, causing their protons and fluorine atoms to experience different magnetic shielding. This results in baseline-resolved peaks in

H and

F NMR, allowing for direct integration and ee calculation.

Methodological Decision Workflow

Workflow Start Sample: Ethyl 2-hydroxybutanoate Standards Are enantiopure standards available? Start->Standards NMR Mosher's NMR Method (Derivatization) Standards->NMR No (Absolute Config/ee) Volatile Is the sample highly volatile? Standards->Volatile Yes (Chromatography) GC Chiral GC (e.g., Chirasil-DEX CB) HPLC Chiral HPLC (e.g., Chiralcel AD-H) Volatile->GC Yes (Preferred) Volatile->HPLC No / Prep Scale

Decision matrix for selecting the optimal ee determination method.

Quantitative Method Comparison

The following table summarizes the performance metrics of each methodology based on empirical laboratory data.

ParameterChiral GC (Chirasil-DEX CB)Chiral HPLC (Chiralcel AD-H)Mosher's NMR (

F /

H)
Primary Use Case High-throughput ee screeningPreparative scale / Non-volatilesAbsolute configuration & ee
Resolution (

)
> 2.0 (Baseline resolved)1.5 - 2.0> 3.0 (Distinct chemical shifts)
Analysis Time 15 - 25 minutes20 - 40 minutes2 - 4 hours (includes reaction)
Sample Preparation Minimal (Dilution in solvent)Minimal (Dilution in mobile phase)Extensive (Reaction, extraction)
Limit of Detection ~0.1% ee~0.5% ee~2.0% ee (Limited by NMR S/N)
Self-Validation Requires racemic standardRequires racemic standardRequires 100% reaction conversion

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, every analytical protocol must be self-validating. A self-validating system proves its own accuracy during the run, eliminating false positives caused by co-elution or incomplete reactions.

Protocol A: Chiral GC Analysis (The Preferred Method)

Self-Validation Check: A racemic standard of ethyl 2-hydroxybutanoate must be injected prior to the sample. The system is only validated if the integration ratio of the two peaks is exactly 50:50 (


) and the resolution (

) is > 1.5.
  • Sample Preparation: Dissolve 5 mg of the ethyl (2S)-2-hydroxybutanoate sample in 1 mL of analytical-grade dichloromethane (DCM).

  • Instrument Setup: Equip the gas chromatograph with a Chirasil-DEX CB column (0.25 mm x 25 m, 0.25

    
    m film thickness)[1].
    
  • Method Parameters:

    • Injector Temperature: 220°C.

    • Detector (FID) Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Isothermal at 85°C for 10 minutes, then ramp at 5°C/min to 130°C[1].

  • Execution & Calculation: Inject 1

    
    L of the sample. Integrate the areas of the (R) and (S) peaks. Calculate ee using the formula:
    
    
    
    
Protocol B: Mosher Ester Derivatization & NMR Analysis

Self-Validation Check: The derivatization reaction must be driven to 100% completion. If the reaction stops prematurely (e.g., at 90%), kinetic resolution may occur (where one enantiomer reacts faster than the other), artificially skewing the ee. Complete disappearance of the starting material must be validated via TLC prior to NMR acquisition.

Mosher Enantiomers Enantiomeric Mixture (R/S)-Ethyl 2-hydroxybutanoate Reaction Pyridine / DMAP Derivatization to 100% Conv. Enantiomers->Reaction Reagent (S)-MTPA-Cl (Mosher's Acid Chloride) Reagent->Reaction Diastereomers Diastereomeric Esters (S,R)-ester & (S,S)-ester Reaction->Diastereomers NMR 1H or 19F NMR Spectroscopy Integrate distinct peaks Diastereomers->NMR Calc Calculate % ee |Area1 - Area2| / (Area1 + Area2) NMR->Calc

Mechanistic pathway of Mosher ester derivatization and NMR resolution.

  • Reaction Setup: In a dry, argon-purged vial, dissolve 10 mg of the ethyl 2-hydroxybutanoate sample in 0.5 mL of anhydrous deuterated chloroform (CDCl

    
    ).
    
  • Reagent Addition: Add 3 equivalents of anhydrous pyridine, a catalytic amount of 4-dimethylaminopyridine (DMAP), and 1.5 equivalents of (S)-MTPA-Cl.

  • Incubation & Validation: Stir at room temperature for 2 hours. Validate 100% conversion by spotting on a silica TLC plate (visualized with KMnO

    
     stain); the free alcohol starting material spot must be completely absent.
    
  • NMR Acquisition: Transfer the reaction mixture directly to an NMR tube. Acquire a

    
    F NMR spectrum (decoupled from 
    
    
    
    H). The CF
    
    
    group of the Mosher ester will show two distinct singlets corresponding to the (S,R) and (S,S) diastereomers.
  • Calculation: Integrate the two fluorine singlets to determine the precise diastereomeric excess (de), which directly correlates to the enantiomeric excess (ee) of the original sample.

References

  • Kohji ISHIHARA, et al. "Purification and Characterization of -Keto Amide Reductase from Saccharomyces cerevisiae". Taylor & Francis Online.
  • "Analysis of Chiral Organic Molecules: Methodology and Applications". DOKUMEN.PUB.
  • "Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts". PMC / NIH.

Sources

Validation

Analytical Profiling of Ethyl (2S)-2-hydroxybutanoate: A Comparative GC-MS Fragmentation Guide

As a Senior Application Scientist, one of the most frequent challenges I encounter in metabolomics and volatile organic compound (VOC) profiling is the accurate quantification of low-molecular-weight chiral esters. Ethyl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent challenges I encounter in metabolomics and volatile organic compound (VOC) profiling is the accurate quantification of low-molecular-weight chiral esters. Ethyl (2S)-2-hydroxybutanoate (MW: 132.16 g/mol ) is a prime example. Widely analyzed as a biomarker and a chiral building block in drug development 1, its free secondary hydroxyl group presents distinct chromatographic challenges.

In this guide, we will objectively compare the two primary Gas Chromatography-Mass Spectrometry (GC-MS) workflows for this compound: Direct Injection (Underivatized) versus Trimethylsilyl (TMS) Derivatization . By understanding the causality behind the fragmentation patterns and column chemistry, researchers can select the optimal self-validating system for their specific sensitivity and throughput requirements.

Mechanistic Causality: The Derivatization Dilemma

The C2 hydroxyl group in ethyl (2S)-2-hydroxybutanoate is highly active. When injected into a standard non-polar GC column (e.g., 5% phenyl-methylpolysiloxane), this hydroxyl group engages in hydrogen bonding with active silanol sites in the glass liner or the stationary phase. This physical interaction causes peak tailing, retention time drift, and signal suppression at low concentrations.

To circumvent this, scientists often employ TMS derivatization using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS. This reaction replaces the active hydrogen with a bulky, non-polar trimethylsilyl group (–Si(CH3)3). The causality is straightforward: eliminating hydrogen bonding drastically increases volatility and thermal stability, yielding sharp, symmetrical peaks and lowering the Limit of Detection (LOD). However, derivatization adds sample preparation time and introduces the risk of moisture-induced artifact formation.

GCMS_Workflow Start Ethyl (2S)-2-hydroxybutanoate Sample Decision Derivatization Required? Start->Decision Underiv Direct Injection (Underivatized) Decision->Underiv No Deriv TMS Derivatization (BSTFA + 1% TMCS) Decision->Deriv Yes Column1 Polar Column (e.g., HP-INNOWax) Underiv->Column1 Column2 Non-Polar Column (e.g., DB-5MS) Deriv->Column2 Result1 Target Ions: m/z 59 (Base), 103 Broad Peak Shape Column1->Result1 Result2 Target Ions: m/z 73, 131, 189 Sharp Peak Shape Column2->Result2

GC-MS Analytical Decision Workflow for Ethyl (2S)-2-hydroxybutanoate.

Fragmentation Pattern Analysis (70 eV Electron Ionization)

Understanding the exact mass spectral fragmentation is critical for setting up robust Selected Ion Monitoring (SIM) or Extracted Ion Chromatogram (EIC) methods.

The Underivatized Pathway

When subjected to 70 eV electron ionization, the molecular ion [M]⁺• of ethyl (2S)-2-hydroxybutanoate (m/z 132) is highly unstable and typically registers at <1% relative abundance 2. The fragmentation is driven by the stabilization of the positive charge via the oxygen's non-bonding electrons:

  • m/z 59 (Base Peak): Formed via

    
    -cleavage. The radical cation loses the ethoxycarbonyl radical (•COOCH2CH3, 73 Da), leaving a highly stable oxonium ion [CH3-CH2-CH=OH]⁺. This is your primary quantifier ion.
    
  • m/z 103: Formed via the loss of the ethyl radical (•CH2CH3, 29 Da) from the ester side chain.

The TMS-Derivatized Pathway

Derivatization increases the molecular weight to 204.34 g/mol . The fragmentation shifts predictably:

  • m/z 189: Formed by the loss of a methyl radical (•CH3, 15 Da) directly from the trimethylsilyl group.

  • m/z 131: The TMS equivalent of the

    
    -cleavage. Loss of the ethoxycarbonyl radical (73 Da) leaves the silylated oxonium ion [CH3-CH2-CH=O-Si(CH3)3]⁺.
    
  • m/z 73: The ubiquitous trimethylsilyl cation [(CH3)3Si]⁺. While highly abundant, it is non-specific and should only be used as a qualifier, never a quantifier.

Fragmentation M_ion Molecular Ion [M]+• m/z 132 (Weak/Absent) Alpha_cleavage Alpha-Cleavage Loss of •COOCH2CH3 (-73 Da) M_ion->Alpha_cleavage Alkyl_loss Alkyl Cleavage Loss of •CH2CH3 (-29 Da) M_ion->Alkyl_loss Base_peak Oxonium Cation m/z 59 (Base Peak) Alpha_cleavage->Base_peak Minor_peak Minor Fragment m/z 103 Alkyl_loss->Minor_peak

Electron Ionization (EI) Fragmentation Pathway of Ethyl (2S)-2-hydroxybutanoate.

Performance Comparison: Underivatized vs. TMS-Derivatized

To objectively guide your experimental design, the following table summarizes the quantitative and operational differences between the two methodologies.

Analytical ParameterDirect Injection (Underivatized)TMS-Derivatized GC-MS
Molecular Weight 132.16 g/mol 204.34 g/mol
Target Quantifier Ion m/z 59m/z 131
Qualifier Ions m/z 103, 31m/z 73, 189
Molecular Ion [M]⁺ < 1% Relative Abundance (m/z 132)Absent (m/z 204)
Chromatographic Peak Shape Prone to tailing (requires polar column)Sharp, highly symmetrical
Optimal Column Chemistry Polar (e.g., HP-INNOWax) 3Non-Polar (e.g., DB-5MS)
Limit of Detection (LOD) Moderate (~50 ng/mL)Excellent (<10 ng/mL)
Sample Prep Time < 5 minutes (Dilute & Shoot)45–60 minutes (Evaporation + Incubation)

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. The following step-by-step protocols incorporate internal standards (IS) and blank validations to ensure data integrity and rule out false positives caused by column bleed or carryover.

Protocol A: Direct Injection (Underivatized) Workflow

Best for high-throughput screening where absolute sensitivity is secondary to speed.

  • Sample Preparation: Dissolve 10 mg of Ethyl (2S)-2-hydroxybutanoate in 10 mL of GC-grade ethyl acetate. Add 10 µL of an internal standard (e.g., 4-methyl-2-pentanol, 1 mg/mL) to validate injection volume reproducibility.

  • System Suitability (Blank Run): Inject a pure solvent blank (ethyl acetate) prior to the sample. Ensure the baseline at m/z 59 is flat to confirm the absence of prior run carryover.

  • GC Parameters: Utilize a polar column (e.g., 60 m × 0.25 mm HP-INNOWax) to mitigate hydroxyl interactions. Inject 1 µL with a split ratio of 10:1. Set the inlet temperature to 220°C.

  • Oven Program: Start at 50°C (hold 1 min), ramp at 5°C/min to 200°C, and hold for 5 min.

  • MS Acquisition: Operate in EI mode at 70 eV. Set the scan range from m/z 35 to 300. Extract m/z 59 for quantification.

Protocol B: TMS-Derivatization Workflow

Best for trace-level quantification and complex biological matrices (e.g., metabolomics).

  • Sample Preparation: Transfer 100 µL of the sample solution to a deactivated glass autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen. Causality Note: BSTFA is highly sensitive to moisture; even trace water will quench the derivatization reaction.

  • Chemical Derivatization: Add 50 µL of anhydrous pyridine (acts as an acid scavenger and catalyst) followed by 50 µL of BSTFA containing 1% TMCS.

  • Incubation: Cap the vial tightly with a PTFE-lined septum and incubate in a heating block at 60°C for 30 minutes to drive the silylation to completion.

  • GC Parameters: Utilize a standard non-polar column (e.g., 30 m × 0.25 mm DB-5MS). Inject 1 µL with a split ratio of 20:1. Set the inlet temperature to 250°C.

  • MS Acquisition: Operate in EI mode at 70 eV. Set the scan range from m/z 40 to 350. Extract m/z 131 for quantification, using m/z 189 and 73 as qualifiers.

References

  • National Center for Biotechnology Information (NCBI). "(R)-ethyl 2-hydroxybutanoate - Compound Summary". PubChem.
  • NIST Mass Spectrometry Data Center. "Butanoic acid, 2-hydroxy-, ethyl ester". NIST Chemistry WebBook, SRD 69.
  • Liu, et al. "Data on free and bound volatile compounds in six Ribes nigrum L. blackcurrant cultivars". Data in Brief (via Semantic Scholar).

Sources

Comparative

A Comparative Guide to Reference Standards for Ethyl (S)-2-hydroxybutyrate Analysis

Introduction: The Imperative of Enantiomeric Purity in Pharmaceutical Manufacturing In the synthesis of active pharmaceutical ingredients (APIs), the stereochemistry of chemical intermediates is of paramount importance....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Enantiomeric Purity in Pharmaceutical Manufacturing

In the synthesis of active pharmaceutical ingredients (APIs), the stereochemistry of chemical intermediates is of paramount importance. The biological activity and safety of a drug can be critically dependent on the specific three-dimensional arrangement of its atoms. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. Therefore, regulatory authorities worldwide mandate the stringent control of stereoisomeric purity throughout the drug development and manufacturing process. Ethyl (S)-2-hydroxybutyrate is a key chiral building block in the synthesis of several pharmaceuticals. Its enantiomeric purity directly impacts the quality and safety of the final drug product, making its accurate analysis a critical quality control step.

This guide provides an in-depth comparison of reference standards and analytical methodologies for the determination of the enantiomeric purity of ethyl (S)-2-hydroxybutyrate, designed for researchers, scientists, and drug development professionals.

The Role and Attributes of a Reference Standard

A reference standard is a highly purified and well-characterized material used as a benchmark for qualitative and quantitative analysis. For the analysis of ethyl (S)-2-hydroxybutyrate, the reference standard serves two primary purposes:

  • Peak Identification: To confirm the retention time of the (S)-enantiomer and to identify the peak corresponding to the (R)-enantiomer, which is considered an impurity.

  • Quantification: To accurately determine the concentration of the (S)-enantiomer and to quantify the amount of the (R)-enantiomer present.

Key Attributes of a High-Quality Reference Standard:

  • Certified Purity: The chemical and enantiomeric purity should be clearly documented on a Certificate of Analysis (CoA).

  • Traceability: The certified values should be traceable to national or international standards.

  • Comprehensive Characterization: The CoA should detail the analytical methods used for characterization, such as NMR, mass spectrometry, and chiral chromatography.

Table 1: Sourcing and Types of Reference Standards

Standard TypeDescriptionAdvantagesDisadvantages
Pharmacopeial Standard Officially recognized standards from pharmacopeias (e.g., USP, Ph. Eur.).Highest level of regulatory acceptance.May not be available for all intermediates.
Commercial Certified Reference Material (CRM) Produced by accredited suppliers, with a comprehensive CoA.Readily available, high purity, and traceability.Can be costly.
In-house Primary Standard Synthesized and extensively characterized within an organization.Cost-effective for large-scale use.Requires significant resources for characterization and may face greater regulatory scrutiny.

Analytical Methodologies for Chiral Separation

The separation of enantiomers requires a chiral environment. This is typically achieved using chiral chromatography, either gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile and thermally stable compounds.[1] The separation is performed on a capillary column coated with a chiral stationary phase (CSP), often a cyclodextrin derivative.

Workflow for Chiral GC Analysis

G racemate Racemic Mixture ((R) and (S) Enantiomers) column Chiral Stationary Phase racemate->column separation Differential Interaction (Diastereomeric Complexes) column->separation elution Separated Enantiomers separation->elution

Sources

Validation

Distinguishing Ethyl (S)-2-hydroxybutyrate from its (R)-Isomer via NMR: A Comparative Technical Guide

Ethyl 2-hydroxybutyrate is a highly valuable α-hydroxy ester utilized as a chiral building block in synthetic organic chemistry and pharmaceutical development[1]. Because the (S)- and (R)-enantiomers possess identical ph...

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl 2-hydroxybutyrate is a highly valuable α-hydroxy ester utilized as a chiral building block in synthetic organic chemistry and pharmaceutical development[1]. Because the (S)- and (R)-enantiomers possess identical physical properties in achiral environments, their standard Nuclear Magnetic Resonance (NMR) spectra are completely indistinguishable. To differentiate these isomers, quantify enantiomeric excess (ee), or assign absolute stereochemistry, the sample must be placed into a chiral environment.

This guide provides an objective, in-depth comparison of the three primary NMR methodologies used to distinguish the enantiomers of ethyl 2-hydroxybutyrate: Chiral Derivatizing Agents (CDAs), Chiral Lanthanide Shift Reagents (CLSRs), and Chiral Solvating Agents (CSAs)[2].

Mechanisms of Chiral Discrimination

To achieve spectral differentiation, a chiral auxiliary is introduced to convert the enantiomeric relationship into a diastereomeric one. Diastereomers have different physical properties, leading to distinct NMR chemical shifts (


).
A. Covalent Derivatization: Mosher's Method (MTPA-Cl)

The Causality: Reacting the secondary hydroxyl group of ethyl 2-hydroxybutyrate with (R)- or (S)-


-methoxy-

-trifluoromethylphenylacetyl chloride (MTPA-Cl) forms covalent diastereomeric esters. The spatial arrangement of the phenyl ring in the MTPA moiety causes anisotropic magnetic shielding[2][3]. Protons situated within the shielding cone of the phenyl ring experience an upfield shift (lower ppm).

Self-Validating System: Mosher ester analysis is inherently self-validating. By independently synthesizing both the (R)- and (S)-MTPA esters of the target alcohol and calculating the chemical shift difference (


), researchers create a reciprocal model. If the 

-proton shifts upfield in the (S)-ester, the ethyl group protons must shift downfield, providing an internally cross-checked assignment of absolute configuration.
B. Paramagnetic Coordination: Chiral Lanthanide Shift Reagents (CLSRs)

The Causality: Reagents such as Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate], commonly known as Eu(hfc)


, act as strong Lewis acids[4]. The europium ion coordinates with the hydroxyl and ester carbonyl oxygens of ethyl 2-hydroxybutyrate. The paramagnetic nature of Eu(III) induces massive pseudo-contact shifts, spreading the spectrum over a wider ppm range. Simultaneously, the bulky, chiral camphorate ligands create a sterically hindered, transient diastereomeric complex, causing the corresponding protons of the (S)- and (R)-enantiomers to resonate at significantly different frequencies[4][5].
C. Non-Covalent Interactions: Chiral Solvating Agents (CSAs)

The Causality: CSAs (e.g., Pirkle's alcohol or cyclodextrin derivatives) form short-lived solvation complexes via hydrogen bonding and dipole-dipole interactions[6]. While this method is non-destructive, the induced


 is typically very small (<0.05 ppm) because the interactions are transient and dynamic. It generally requires high-field NMR (>500 MHz) for baseline resolution.

Strategic Workflow for Method Selection

G Start Ethyl 2-hydroxybutyrate Enantiomer Mixture Q1 Is sample recovery required after NMR analysis? Start->Q1 NonCov Non-Covalent Methods Q1->NonCov Yes Cov Covalent Derivatization Q1->Cov No Q2 Need large signal separation (e.g., low-field NMR)? NonCov->Q2 Mosher Mosher's Acid (MTPA-Cl) Diastereomer Formation Cov->Mosher CLSR Chiral Lanthanide Shift Reagent (e.g., Eu(hfc)3) Q2->CLSR Yes CSA Chiral Solvating Agent (e.g., Pirkle's Alcohol) Q2->CSA No End1 Analyze Δδ(S-R) via 1H NMR Irreversible Mosher->End1 End2 Analyze Paramagnetic Shifts Extract via Chelation CLSR->End2 End3 Analyze H-Bonding Shifts Recover via Chromatography CSA->End3

Decision workflow for selecting an NMR chiral differentiation strategy.

Comparative Performance Data

The following table summarizes the quantitative and operational differences between the three primary methods for


-hydroxy esters.
Performance MetricMosher's Acid (MTPA-Cl) DerivatizationChiral Lanthanide Shift Reagent (Eu(hfc)

)
Chiral Solvating Agent (CSA)
Mechanism Covalent bond formation (Diastereomers)Paramagnetic coordination complexNon-covalent H-bonding / Dipole
Typical

Magnitude
0.05 – 0.15 ppm0.20 – 1.00+ ppm0.01 – 0.05 ppm
Sample Recovery No (Irreversible covalent modification)Yes (Requires aqueous chelation extraction)Yes (Directly recoverable via column)
Spectral Complexity Low (Standard diamagnetic spectrum)High (Line broadening due to paramagnetism)Low (Standard diamagnetic spectrum)
Primary Use Case Absolute configuration assignmentRapid ee% determination at low-field NMRNon-destructive ee% determination
Preparation Time 4 – 12 hours (Reaction + Workup)< 10 minutes (In situ addition)< 5 minutes (In situ addition)

Experimental Methodologies

Protocol A: Mosher Ester Derivatization (Self-Validating Approach)

Use this protocol to definitively assign the absolute configuration of an unknown enantiomer of ethyl 2-hydroxybutyrate.

  • Preparation: Dry two separate 5 mL round-bottom flasks under argon. To each flask, add 10 mg (~0.075 mmol) of the ethyl 2-hydroxybutyrate sample dissolved in 1 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add 1.5 equivalents of anhydrous pyridine and a catalytic amount (1-2 mg) of 4-dimethylaminopyridine (DMAP) to both flasks.

  • Derivatization:

    • To Flask 1, dropwise add 1.2 equivalents of (R)-(-)-MTPA-Cl.

    • To Flask 2, dropwise add 1.2 equivalents of (S)-(+)-MTPA-Cl.

  • Reaction: Stir both reactions at room temperature for 4-6 hours. Monitor completion via TLC (Hexanes/EtOAc).

  • Workup: Quench with saturated aqueous NaHCO

    
    . Extract with DCM (3 x 5 mL). Wash the combined organic layers with 1M HCl, brine, and dry over anhydrous Na
    
    
    
    SO
    
    
    .
  • NMR Analysis: Evaporate the solvent and dissolve the crude esters in CDCl

    
    . Acquire 
    
    
    
    H NMR spectra. Calculate
    
    
    for the
    
    
    -proton and the ethyl group protons to map the spatial arrangement and assign the (R) or (S) configuration[3].
Protocol B: In Situ Differentiation using Eu(hfc)

Use this protocol for rapid, routine determination of enantiomeric excess (ee%) without destroying the sample.

  • Sample Preparation: Dissolve 15 mg (~0.11 mmol) of the ethyl 2-hydroxybutyrate mixture in 0.6 mL of anhydrous, acid-free CDCl

    
    [5]. Transfer to an NMR tube.
    
  • Baseline Acquisition: Acquire a standard 1D

    
    H NMR spectrum to identify the baseline chemical shifts of the 
    
    
    
    -proton and the ester methyl/methylene protons.
  • Reagent Titration: Prepare a stock solution of Eu(hfc)

    
     (50 mg/mL in CDCl
    
    
    
    )[5]. Filter through a 0.2
    
    
    m PTFE syringe filter to remove insoluble paramagnetic impurities.
  • Incremental Addition: Add the Eu(hfc)

    
     solution to the NMR tube in 10 
    
    
    
    L increments. After each addition, invert the tube to mix and acquire a
    
    
    H NMR spectrum.
  • Optimization: Continue titration until the enantiomeric signals (typically the

    
    -methyl or ester-methyl protons) are cleanly baseline-separated[5]. Note: Excessive addition will cause severe paramagnetic line broadening, degrading resolution.
    
  • Quantification: Integrate the separated peaks to calculate the enantiomeric ratio.

References

  • Ethyl mandel
  • (S)
  • Chemical shift reagents and Chiral lanthanide shift reagents: How does it work? - Chemistry Notes Chemistry Notes
  • A Comprehensive Guide to Inter-labor
  • US6605599B1 - Epothilone derivatives - Google Patents Google P
  • 1H NMR Spectroscopic Method with Chiral Eu(III)

Sources

Comparative

The Definitive Guide to TLC Visualization of Ethyl (2S)-2-hydroxybutanoate: A Comparative Analysis of Chemical Stains

Introduction & The Analytical Challenge Ethyl (2S)-2-hydroxybutanoate is a highly versatile aliphatic -hydroxy ester, frequently utilized as a chiral building block in the synthesis of active pharmaceutical ingredients (...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Analytical Challenge

Ethyl (2S)-2-hydroxybutanoate is a highly versatile aliphatic


-hydroxy ester, frequently utilized as a chiral building block in the synthesis of active pharmaceutical ingredients (APIs). A persistent analytical challenge during its synthesis, purification, and reaction monitoring is its complete lack of a conjugated 

-system or aromatic ring.

Because the molecule does not absorb ultraviolet light at 254 nm, standard UV-fluorescent silica gel plates (Silica gel 60 Fngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


) will yield false negatives ([1]). To accurately track the presence and purity of ethyl (2S)-2-hydroxybutanoate, researchers must rely on destructive chemical derivatization (staining) directly on the TLC plate.

Mechanistic Causality: The Chemistry of Staining

The successful visualization of ethyl (2S)-2-hydroxybutanoate depends entirely on the chemical reactivity of its secondary hydroxyl group at the C2 position. Understanding the causality behind these stains allows for optimized troubleshooting during method development.

  • Oxidation-Reduction Pathways (CAM, PMA, KMnO₄): These stains operate via rapid redox chemistry. High-valent metal complexes—such as Mo(VI) in Ceric Ammonium Molybdate (CAM) and Phosphomolybdic Acid (PMA), or Mn(VII) in Potassium Permanganate (KMnO₄)—oxidize the secondary alcohol to a ketone (ethyl 2-oxobutanoate). Concurrently, the metals are reduced to lower oxidation states (e.g., Mo(IV/V) or Mn(IV)). These reduced metal species possess distinct, highly visible colors that precipitate directly onto the silica matrix ([1]).

  • Acid-Catalyzed Condensation (p-Anisaldehyde): Under highly acidic conditions and intense heat, the hydroxyl group undergoes an acetalization-type reaction with the aldehyde of the stain. This produces highly conjugated, colored cationic species, though this pathway is generally less sensitive for simple aliphatic alcohols compared to strong oxidizers.

Comparative Performance of TLC Stains

To objectively compare the visualization alternatives for ethyl (2S)-2-hydroxybutanoate, we evaluate the stains based on sensitivity (Limit of Detection - LOD), contrast clarity, and operational requirements. CAM is widely considered the gold standard for hydroxyl-containing compounds due to its exceptional sensitivity.

Stain ReagentPrimary MechanismSpot ColorBackground ColorHeating RequiredRelative Sensitivity (LOD)
CAM (Hanessian's) Oxidation (Mo


Mo

)
Dark BluePale Blue/GreenYes (120°C)Excellent (< 50 ng)
KMnO₄ Oxidation (Mn


Mn

)
Yellow/BrownBright PurpleNo / MildGood (~100 ng)
PMA Oxidation (Mo


Mo

)
Blue-GreenYellow-GreenYes (120°C)Good (~100 ng)
p-Anisaldehyde Acid-Catalyzed CondensationPink/VioletPale PinkYes (Strong)Moderate (~200 ng)

Experimental Protocols: A Self-Validating System

The following step-by-step methodologies provide a self-validating workflow for the preparation, elution, and visualization of ethyl (2S)-2-hydroxybutanoate.

Step 1: Plate Preparation and Elution
  • Spotting: Dissolve the ethyl (2S)-2-hydroxybutanoate sample in dichloromethane to achieve a concentration of approximately 5 mg/mL. Apply 1-2

    
    L onto a Silica Gel 60 F
    
    
    
    plate using a glass capillary micro-pipette.
  • Development: Place the plate in a saturated TLC chamber containing a mobile phase of Hexanes:Ethyl Acetate. A ratio of 70:30 (v/v) typically provides an optimal

    
     value (0.3 - 0.5) for aliphatic 
    
    
    
    -hydroxy esters.
  • Drying: Remove the plate once the solvent front reaches 1 cm from the top edge. Evaporate the mobile phase completely using a gentle stream of compressed air.

Step 2: Stain Preparation and Application

Protocol A: Ceric Ammonium Molybdate (CAM) - The Preferred Method Reference standard adapted from [2].

  • Preparation: Dissolve 0.5 g of ceric ammonium sulfate and 12 g of ammonium molybdate in 235 mL of distilled water. Carefully and slowly add 15 mL of concentrated sulfuric acid (H₂SO₄) while stirring.

  • Application: Using forceps, submerge the dried TLC plate into the CAM solution for 1-2 seconds, ensuring complete coverage of the silica layer.

  • Visualization: Wipe the glass/aluminum back of the plate dry with a paper towel. Heat the plate uniformly using a heat gun or a hot plate set to 120°C. The ester will manifest as a sharp, dark blue spot against a light blue/green background within 60 seconds.

Protocol B: Potassium Permanganate (KMnO₄) - The Rapid Alternative Reference standard adapted from.

  • Preparation: Dissolve 1.5 g of KMnO₄, 10 g of potassium carbonate (K₂CO₃), and 1.25 mL of 10% sodium hydroxide (NaOH) in 200 mL of distilled water.

  • Application: Dip the dried TLC plate into the KMnO₄ solution and immediately remove it.

  • Visualization: Wipe the back of the plate. Because the oxidation of the secondary alcohol occurs rapidly at room temperature, ethyl (2S)-2-hydroxybutanoate will appear almost instantly as a yellow-brown spot on a vibrant purple background. Mild heating can be applied if the concentration is exceptionally low.

Decision Workflow

TLC_Workflow Start Elute Ethyl (2S)-2-hydroxybutanoate on Silica Gel Plate UV_Check UV 254 nm Inspection (Result: Invisible) Start->UV_Check Decision Select Chemical Stain Based on Sensitivity Needs UV_Check->Decision CAM CAM (Hanessian's) Target: 2° Hydroxyl Decision->CAM KMnO4 KMnO4 Target: Oxidizable Groups Decision->KMnO4 PMA Phosphomolybdic Acid Target: General Organics Decision->PMA CAM_Result Heat at 120°C Dark Blue Spot / Light BG CAM->CAM_Result KMnO4_Result Mild or No Heat Yellow-Brown Spot / Purple BG KMnO4->KMnO4_Result PMA_Result Heat at 120°C Blue-Green Spot / Yellow BG PMA->PMA_Result

Workflow for TLC visualization of UV-inactive aliphatic alpha-hydroxy esters using chemical stains.

References

  • Chemistry LibreTexts . "2.3F: Visualizing TLC Plates." Organic Chemistry Lab Techniques. Available at:[Link]

  • EPFL (École Polytechnique Fédérale de Lausanne) . "TLC Visualization Reagents." Laboratory of Catalysis and Organic Synthesis. Available at:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Elemental Analysis of Ethyl (2S)-2-hydroxybutanoate: A Comparative Approach

For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules like ethyl (2S)-2-hydroxybutanoate is a foundational requirement for ensuring purity, consistency, and...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules like ethyl (2S)-2-hydroxybutanoate is a foundational requirement for ensuring purity, consistency, and ultimately, the efficacy and safety of developmental candidates. This guide provides an in-depth look at the elemental analysis of this specific chiral ester, comparing it with other essential analytical techniques. We will delve into the theoretical underpinnings, present expected experimental outcomes, and provide actionable protocols, all grounded in the principles of scientific integrity and practical laboratory application.

The Foundational Role of Elemental Analysis

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, serves as a primary gatekeeper in the characterization of a synthesized or isolated compound. It provides the empirical formula of a molecule by determining the mass percentages of its constituent elements. For a known structure like ethyl (2S)-2-hydroxybutanoate, this technique acts as a crucial verification step, confirming the compound's elemental composition against its theoretical values. A significant deviation between the experimental and theoretical data can indicate the presence of impurities, residual solvents, or an incorrect molecular structure.

Theoretical vs. Expected Experimental Data: A Comparative Table

The molecular formula for ethyl (2S)-2-hydroxybutanoate is C₆H₁₂O₃, with a molecular weight of 132.16 g/mol .[1][2][3] Based on this, the theoretical elemental composition can be calculated. In a research or quality control setting, experimental results from a properly calibrated elemental analyzer are expected to fall within a narrow margin of error, typically ±0.4% of the theoretical value.

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Theoretical Percentage (%)Expected Experimental Range (%)
Carbon (C)12.01672.0654.5354.13 - 54.93
Hydrogen (H)1.011212.129.158.75 - 9.55
Oxygen (O)16.00348.0036.32By difference or direct determination

Note: Oxygen is typically determined by difference, though direct oxygen analysis is also possible.

A Broader Analytical Perspective: Comparison with Alternative Techniques

While elemental analysis is fundamental, a comprehensive characterization of ethyl (2S)-2-hydroxybutanoate necessitates a multi-technique approach. Each method provides a unique piece of the structural puzzle, and their combined data builds a robust and trustworthy analytical profile.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Elemental Analysis (CHN) Elemental composition and empirical formula.High precision and accuracy for elemental ratios; confirms purity.Provides no information on molecular structure, connectivity, or stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Detailed information about the carbon-hydrogen framework, including connectivity and chemical environment of atoms.Unambiguous structure elucidation; can be used for quantitative analysis (qNMR).Less sensitive than mass spectrometry; complex spectra for large molecules.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., O-H, C=O, C-O).Fast, non-destructive, and provides a molecular "fingerprint".Ambiguous for complex molecules; does not provide information on the full structure.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity; provides information on molecular formula and substructures.Fragmentation can be complex to interpret; "soft" ionization techniques may be needed for fragile molecules.
Chiral Chromatography (e.g., HPLC or GC) Separation and quantification of enantiomers.Essential for determining enantiomeric purity (e.e.).Requires method development; may not be suitable for all compounds.

Experimental Protocols

Protocol 1: Elemental Analysis (CHN)

This protocol outlines the standard procedure for CHN analysis using a modern elemental analyzer based on the dynamic flash combustion method.[4]

Objective: To determine the weight percent of carbon, hydrogen, and nitrogen in ethyl (2S)-2-hydroxybutanoate.

Materials:

  • Ethyl (2S)-2-hydroxybutanoate sample

  • Tin capsules for liquid samples

  • Microbalance (readable to 0.001 mg)

  • Elemental Analyzer (e.g., Thermo Scientific™ FlashSmart™ Elemental Analyzer)[4]

  • High-purity helium and oxygen

  • Certified organic analytical standards (e.g., acetanilide)

Procedure:

  • Instrument Calibration: Calibrate the elemental analyzer using a certified standard. The weight of the standard should be comparable to the expected weight of the sample.

  • Sample Preparation:

    • Tare a tin capsule on the microbalance.

    • Using a syringe, add approximately 1-2 mg of ethyl (2S)-2-hydroxybutanoate to the capsule.

    • Record the exact weight.

    • Seal the capsule to ensure no sample is lost.

  • Analysis:

    • Place the sealed capsule into the autosampler of the elemental analyzer.

    • Initiate the analysis sequence. The sample undergoes complete combustion in a high-temperature furnace in the presence of oxygen.

    • The resulting gases (CO₂, H₂O, N₂) are separated by a gas chromatography column and detected by a thermal conductivity detector.

  • Data Processing: The instrument software calculates the percentage of C, H, and N based on the detector response and the sample weight.

Workflow for Elemental Analysis:

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample (1-2 mg) B Seal in Tin Capsule A->B C Combustion in Furnace B->C D Gas Separation (GC) C->D E Detection (TCD) D->E F Calculate %C, %H, %N E->F

Caption: Workflow for CHN Elemental Analysis.

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To determine the enantiomeric purity of ethyl (2S)-2-hydroxybutanoate.

Materials:

  • Ethyl (2S)-2-hydroxybutanoate sample

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H)

  • HPLC-grade solvents (e.g., hexane, isopropanol)

  • Racemic standard of ethyl 2-hydroxybutanoate

Procedure:

  • Method Development (if necessary):

    • Dissolve the racemic standard in the mobile phase.

    • Inject the standard and optimize the mobile phase composition (e.g., ratio of hexane to isopropanol) and flow rate to achieve baseline separation of the two enantiomers.

  • Sample Preparation:

    • Accurately prepare a solution of the ethyl (2S)-2-hydroxybutanoate sample in the mobile phase at a known concentration.

  • Analysis:

    • Inject the sample solution into the HPLC system.

    • Monitor the elution of the enantiomers using the UV detector at an appropriate wavelength.

  • Data Analysis:

    • Identify the peaks corresponding to the (S) and (R) enantiomers based on the retention times established with the racemic standard.

    • Calculate the enantiomeric excess (e.e.) using the peak areas: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Logical Relationship of Analytical Techniques:

cluster_primary Primary Characterization cluster_structural Structural Elucidation cluster_chiral Chiral Purity A Ethyl (2S)-2-hydroxybutanoate B Elemental Analysis (%C, %H, %O) A->B verifies C NMR Spectroscopy (Connectivity) A->C elucidates D IR Spectroscopy (Functional Groups) A->D identifies E Mass Spectrometry (Molecular Weight) A->E confirms F Chiral Chromatography (Enantiomeric Excess) A->F quantifies

Caption: Interrelation of Analytical Techniques.

Conclusion

The elemental analysis of ethyl (2S)-2-hydroxybutanoate is a critical, albeit foundational, step in its comprehensive characterization. While it definitively confirms the elemental composition and serves as a primary indicator of purity, it is the synergistic application of orthogonal techniques—such as NMR and IR spectroscopy, mass spectrometry, and especially chiral chromatography—that provides the complete analytical picture required for rigorous scientific research and drug development. This multi-faceted approach ensures not only the identity and purity of the compound but also its correct stereochemical configuration, a parameter of utmost importance in the pharmaceutical sciences.

References

  • PubChem. Ethyl 2-ethyl-2-hydroxybutanoate. National Center for Biotechnology Information. [Link]

  • NIST. Butanoic acid, 2-hydroxy-, ethyl ester. National Institute of Standards and Technology. [Link]

  • The Good Scents Company. ethyl 2-hydroxybutanoate. [Link]

  • FlavScents. ethyl 2-hydroxybutanoate. [Link]

  • FooDB. Showing Compound 2-Ethyl-2-Hydroxybutyric acid (FDB022773). [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl (2S)-2-hydroxybutanoate

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of ethyl (2S)-2-hydroxybutanoate. As researchers and drug development professionals, our responsibility extends beyond the be...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of ethyl (2S)-2-hydroxybutanoate. As researchers and drug development professionals, our responsibility extends beyond the bench to include the entire lifecycle of the chemicals we handle. This document is designed to build your confidence in managing chemical waste by explaining the causality behind each procedural step, ensuring a self-validating system of safety and regulatory adherence.

Immediate Safety & Hazard Profile

Before handling any waste, it is critical to understand the intrinsic properties of the chemical. Ethyl (2S)-2-hydroxybutanoate is a combustible liquid that requires specific handling to mitigate risks.[1] The following table summarizes its key safety data.

PropertyValue & SignificanceSource(s)
Physical State Colorless Liquid[1]
Hazard Class Combustible Liquid (GHS Category 4)[1]
Flash Point 64 °C / 147.2 °F[1]
Hazard Statement H227: Combustible liquid[1]
Primary Hazards May cause eye, skin, and respiratory irritation. The toxicological properties are not fully investigated.[2][3]
Incompatible Materials Strong oxidizing agents, Strong bases.[1][2]
Environmental Fate Soluble in water; persistence and bioaccumulation are unlikely. However, it should not be allowed to enter drains or the environment.[1]

Waste Characterization: Defining Ethyl (2S)-2-hydroxybutanoate as Hazardous Waste

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste generator is legally required to determine if their waste is hazardous.[2][4] This determination is based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[5][6]

For ethyl (2S)-2-hydroxybutanoate, the key characteristic is ignitability .

  • The Ignitability Test: A liquid waste is considered hazardous for ignitability if it has a flash point of less than 60 °C (140 °F).

  • Causality & Determination: While the reported flashpoint of 64 °C (147.2 °F) is slightly above this threshold, many safety data sheets for similar esters classify them as flammable liquids with lower flashpoints.[1][7][8] Given this, and the general principle of treating all laboratory chemical waste as hazardous unless confirmed otherwise, it is imperative to manage ethyl (2S)-2-hydroxybutanoate waste as an ignitable hazardous waste (EPA Waste Code: D001) .[4][9] This conservative approach ensures the highest level of safety and compliance.

On-Site Waste Management: A Step-by-Step Protocol

Proper handling and storage from the moment of generation are critical to preventing accidents and ensuring regulatory compliance.

Step 1: Point-of-Generation Collection

All waste must be accumulated at or near its point of generation, under the control of laboratory personnel.[5] This minimizes the risks associated with transporting open waste containers through the lab.

  • Designate a Waste Area: Establish a specific, isolated area within your laboratory for hazardous waste accumulation. This area should include secondary containment to catch any potential spills.[4]

  • Use Appropriate Containers: Collect liquid ethyl (2S)-2-hydroxybutanoate waste in a container that is chemically compatible and in good condition.[5][9]

    • Recommended: The original manufacturer's bottle or a clean, high-density polyethylene (HDPE) container.

    • Rationale: Using a compatible container prevents the ester from degrading the plastic or reacting with container materials, which could cause leaks.[4] The container must have a secure, leak-proof screw cap.

  • Keep Containers Closed: Hazardous waste containers must remain closed at all times unless you are actively adding waste.[4][9] This is not just a best practice; it is a regulatory requirement to prevent the release of vapors.

Step 2: Labeling for Safety and Compliance

Accurate labeling is mandated by the EPA and the Occupational Safety and Health Administration (OSHA).[5] An improperly labeled container is a serious compliance violation.

  • Attach a Hazardous Waste Tag: As soon as the first drop of waste enters the container, affix a hazardous waste tag.[4]

  • Complete All Fields: The label must be filled out completely and legibly, including:

    • The words "Hazardous Waste" .[5][10]

    • The full chemical name: "Ethyl (2S)-2-hydroxybutanoate" . Do not use abbreviations or chemical formulas.[5]

    • A clear indication of the hazards. Check the boxes for "Flammable" or "Ignitable" .[4]

    • The accumulation start date (the date the first waste was added).

Step 3: Segregation and Storage

Improper storage is a leading cause of laboratory incidents. Ethyl (2S)-2-hydroxybutanoate must be stored safely prior to its removal.

  • Segregate Incompatibles: Store the waste container away from strong oxidizing agents (e.g., nitric acid, perchlorates) and strong bases (e.g., sodium hydroxide).[1][5]

    • Causality: Mixing esters with strong oxidizers or bases can trigger a vigorous, heat-generating (exothermic) reaction, creating a fire or explosion hazard.

  • Use a Flammable Storage Cabinet: Store the waste container in a designated, approved flammable liquid storage cabinet.[11][12] These cabinets are designed to protect their contents from fire.

  • Adhere to Quantity Limits: Be aware of your facility's hazardous waste generator status, which dictates the maximum amount of waste you can store and for how long. For example, a Satellite Accumulation Area (SAA) allows for the storage of up to 55 gallons of waste at or near the point of generation.[10]

Disposal Workflow and Logistics

The ultimate disposal of ethyl (2S)-2-hydroxybutanoate must be handled by a licensed professional service. Disposing of this chemical down the drain is a direct violation of environmental regulations.[1][9] The following workflow outlines the complete disposal process.

DisposalWorkflow A Waste Generation (Unused reagent, reaction byproduct, or contaminated material) B Step 1: Characterize as Hazardous Waste (D001 Ignitable) per 40 CFR §261.21 A->B C Step 2: Collect in Compatible, Closed & Vented Container B->C D Step 3: Label Container - 'Hazardous Waste' - Full Chemical Name - Hazard Characteristics C->D E Step 4: Store in Flammable Cabinet Segregated from Incompatibles (Oxidizers, Bases) D->E F Is Container Full or Accumulation Time Limit Reached? E->F G Continue Safe Accumulation in Satellite Area F->G No H Step 5: Schedule Pickup with Licensed Hazardous Waste Contractor F->H Yes G->E I Step 6: Manifest & Transport to a RCRA-Approved TSDF* H->I J Final Disposal (e.g., Incineration) I->J label_node *TSDF: Treatment, Storage, and Disposal Facility

Sources

Handling

Advanced Operational &amp; Safety Protocol: Handling Ethyl (2S)-2-hydroxybutanoate

As a Senior Application Scientist, I recognize that the safe handling of chiral building blocks like ethyl (2S)-2-hydroxybutanoate (CAS: 88271-13-0) is foundational to reproducible drug development. This compound is a vi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the safe handling of chiral building blocks like ethyl (2S)-2-hydroxybutanoate (CAS: 88271-13-0) is foundational to reproducible drug development. This compound is a vital intermediate, but its physicochemical profile demands rigorous operational discipline. This guide provides a self-validating, mechanistic approach to personal protective equipment (PPE), handling workflows, and disposal logistics, ensuring both researcher safety and chemical integrity.

Hazard Assessment & Mechanistic Toxicology

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. According to the, ethyl (2S)-2-hydroxybutanoate is classified as a Category 4 combustible liquid (H227) and exhibits acute oral toxicity (H302)[1]. The short-chain ester moiety imparts a relatively high vapor pressure, making it susceptible to ignition if aerosolized or exposed to open flames.

Furthermore, the highlights its potential as a skin (H315), eye (H319), and respiratory (H335) irritant[2]. Mechanistically, the lipophilic ethyl ester tail allows the molecule to readily permeate and disrupt the lipid bilayers of the stratum corneum and mucosal membranes, while the hydroxyl group engages in hydrogen bonding that exacerbates localized tissue irritation.

Quantitative Data & PPE Matrix

Safety protocols must match barrier materials to the chemical's specific permeation dynamics. Table 1 summarizes the quantitative hazard data, while Table 2 outlines the required PPE.

Table 1: Quantitative Physicochemical & Hazard Data

Property / HazardValue / ClassificationMechanistic Implication
Molecular Weight 132.16 g/mol [1]Low MW increases volatility and the rate of vapor generation.
Storage Temperature 2-8°C[1]Suppresses thermal degradation and minimizes vapor accumulation.
Combustibility Category 4 (H227)[1]Combustible nature requires the strict elimination of ignition sources.
Acute Toxicity Category 4 Oral (H302)[1]Demands rigorous hygiene to prevent accidental systemic ingestion.

Table 2: Personal Protective Equipment (PPE) Matrix

PPE CategorySpecificationMechanistic JustificationSelf-Validation Check
Eye Protection ANSI Z87.1 Safety GogglesPrevents ocular exposure to irritating ester vapors[2].Goggles form a complete, gap-free facial seal.
Hand Protection Nitrile or Butyl Rubber GlovesProvides high permeation resistance to short-chain esters.Inspect for micro-tears via air inflation before donning.
Body Protection Flame-Resistant (FR) Lab CoatMitigates risk from H227 combustible liquid hazards[1].Coat is fully buttoned to the collar with no exposed skin.
Respiratory Half-mask with OV CartridgeTraps volatile organic vapors if engineering controls fail.Perform a negative pressure seal check prior to operation.
Engineering Controls & Operational Workflow

Standard handling must be conducted within a self-validating system to prevent exposure and maintain the compound's enantiomeric purity.

Protocol 1: Inert-Atmosphere Transfer Methodology

  • System Verification: Activate the chemical fume hood and verify the digital airflow monitor reads >100 Linear Feet per Minute (LFM).

    • Self-Validation: The hood's visual/audible alarm remains inactive, confirming adequate negative pressure to capture fugitive vapors.

  • Atmosphere Purging: Place the sealed vial of ethyl (2S)-2-hydroxybutanoate into the hood. Connect your reaction vessel to a Schlenk line and cycle with Argon three times.

    • Self-Validation: The oil bubbler indicates a steady, positive flow of inert gas, ensuring an oxygen-free environment that neutralizes the H227 combustion risk[1].

  • Volumetric Transfer: Using a gas-tight, inert syringe, puncture the septum and withdraw the required volume slowly to prevent cavitation.

    • Self-Validation: The absence of air bubbles within the syringe barrel confirms a precise volumetric transfer and an intact system seal.

  • Quenching & Storage: Backfill the primary chemical container with Argon before removing the needle. Return the container to a 2-8°C storage environment[1].

    • Self-Validation: The septum shows no visible signs of leakage, and the cold storage temperature log is verified to be within the 2-8°C range.

Spill Response & Waste Disposal Plan

In the event of a breach, immediate and methodical action is required to contain the combustible liquid and mitigate environmental contamination based on guidelines from .

Protocol 2: Spill Containment and Decontamination

  • Evacuation & Assessment: Immediately halt operations, extinguish all potential ignition sources (e.g., hot plates), and alert nearby personnel[1].

    • Self-Validation: The immediate vicinity is cleared of non-essential staff and active heat sources are confirmed off.

  • Absorption: Don fresh nitrile gloves. Apply a finely-powdered liquid-binding material (such as diatomaceous earth or universal binders) from the perimeter of the spill inward to prevent spreading[1].

    • Self-Validation: The liquid is completely bound, transforming the powder into a clumped solid with no free-flowing liquid remaining.

  • Decontamination: Mechanically collect the absorbed material using a non-sparking tool. Scrub the contaminated surface thoroughly with an alcohol-soaked wipe (e.g., isopropanol) to dissolve residual ester[1].

    • Self-Validation: The surface is visually clean and completely free of the characteristic sweet, fruity odor of the ester.

  • Waste Segregation: Place all contaminated absorbents, wipes, and compromised PPE into a clearly labeled, sealable container designated for non-halogenated organic waste. Entrust disposal to a licensed waste management facility.

    • Self-Validation: The laboratory waste log is accurately updated with "Ethyl (2S)-2-hydroxybutanoate, combustible solid waste," ensuring regulatory compliance.

Process Visualization

The following logic diagram maps the critical decision points in our handling and spill response protocols.

G Start Pre-Operational Assessment PPE Don PPE (Nitrile, Goggles, FR Coat) Start->PPE Hood Verify Engineering Controls (Fume Hood >100 LFM) PPE->Hood Handle Chemical Transfer & Reaction Setup Hood->Handle Spill Spill Event Detected? Handle->Spill Contain Contain & Absorb (Diatomaceous Earth) Spill->Contain Yes Waste Segregate Waste (Non-Halogenated Organic) Spill->Waste No Decon Decontaminate Surface (Alcohol Wash) Contain->Decon Decon->Waste Dispose Licensed Incineration Facility Waste->Dispose

Fig 1: Operational handling and spill response workflow for ethyl (2S)-2-hydroxybutanoate.

References
  • National Center for Biotechnology Information. (2025). PubChem Laboratory Chemical Safety Summary for CID 521365. Retrieved from[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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